molecular formula C136H204F6N26O22 B15579157 TFE-IDAtp1-LinA

TFE-IDAtp1-LinA

货号: B15579157
分子量: 2669.2 g/mol
InChI 键: JPAQSKNBSDQGDP-PUHJLPTMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

TFE-IDAtp1-LinA is a useful research compound. Its molecular formula is C136H204F6N26O22 and its molecular weight is 2669.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C136H204F6N26O22

分子量

2669.2 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[2-[2-[2-[2-[[(2S)-2-[[2-[[2-[2-[2-[2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-6-azidohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-2-oxoethyl]-(2,2,2-trifluoroethyl)amino]acetyl]amino]-6-[2,6-bis[[(9E,12E)-octadeca-9,12-dienoyl]amino]hexanoylamino]hexanoyl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-2-oxoethyl]-(2,2,2-trifluoroethyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C136H204F6N26O22/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-42-120(175)151-68-36-34-40-112(158-121(176)43-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)127(182)154-69-37-35-41-113(128(183)155-85-81-149-77-73-145-71-75-148-80-84-153-123(178)94-168(98-136(140,141)142)96-125(180)160-115(88-100-46-58-106(170)59-47-100)130(185)163-118(91-103-52-64-109(173)65-53-103)133(188)165-119(134(189)190)92-104-54-66-110(174)67-55-104)159-124(179)95-167(97-135(137,138)139)93-122(177)152-83-79-147-76-72-146-74-78-150-82-86-156-129(184)114(87-99-44-56-105(169)57-45-99)162-132(187)117(90-102-50-62-108(172)63-51-102)164-131(186)116(89-101-48-60-107(171)61-49-101)161-126(181)111(143)39-33-38-70-157-166-144/h11-14,17-20,44-67,111-119,145-150,169-174H,3-10,15-16,21-43,68-98,143H2,1-2H3,(H,151,175)(H,152,177)(H,153,178)(H,154,182)(H,155,183)(H,156,184)(H,158,176)(H,159,179)(H,160,180)(H,161,181)(H,162,187)(H,163,185)(H,164,186)(H,165,188)(H,189,190)/b13-11+,14-12+,19-17+,20-18+/t111-,112?,113-,114-,115-,116-,117-,118-,119-/m0/s1

InChI 键

JPAQSKNBSDQGDP-PUHJLPTMSA-N

产品来源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to TFE-IDAtp1-LinA: A Potent Amphiphilic Xenopeptide for CRISPR/Cas9 Ribonucleoprotein Delivery

This technical guide provides a comprehensive overview of this compound, a novel, highly potent amphiphilic xenopeptide developed for the efficient delivery of Cas9 ribonucleoproteins (RNPs) for CRISPR-mediated gene editing.

Chemical Structure and Properties

This compound is a synthetic, fluorinated amphiphilic xenopeptide. Its structure is characterized by a lipophilic fatty acid domain and a cationic peptide head. The presence of trifluoroethyl groups enhances its hydrophobic properties, which is crucial for its function.

Molecular Formula: C₁₃₆H₂₀₄F₆N₂₆O₂₂[1]

Molecular Weight: 2669.2 g/mol [1]

IUPAC Name: (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[2-[2-[2-[2-[[(2S)-2-[[2-[[2-[2-[2-[2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-6-azidohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-2-oxoethyl]-(2,2,2-trifluoroethyl)amino]acetyl]amino]-6-[2,6-bis[[(9E,12E)-octadeca-9,12-dienoyl]amino]hexanoylamino]hexanoyl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-2-oxoethyl]-(2,2,2-trifluoroethyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[1]

Below is a 2D representation of the chemical structure of this compound.

TFE_IDAtp1_LinA_Structure Conceptual Structure of this compound cluster_peptide_backbone Peptide Backbone (Tyr-Tyr-Tyr-Lys(N3)-...) cluster_linker1 Linker 1 cluster_lipid_domain Lipid Domain (Linoleic Acid) cluster_linker2 Linker 2 Tyr1 Tyr1 Tyr2 Tyr2 Tyr3 Tyr3 Lys_N3 Lys_N3 Linker1_amine Linker1_amine Lys_N3->Linker1_amine amide bond Linker1_TFE Linker1_TFE LinA1 LinA1 Linker1_TFE->LinA1 amide bond LinA2 LinA2 Linker2_amine Linker2_amine LinA1->Linker2_amine Linker2_TFE Linker2_TFE Linker2_TFE->Tyr1 amide bond

Caption: Conceptual diagram of the this compound structure.

Quantitative Data

This compound has demonstrated high efficiency in mediating gene editing in vitro. The following tables summarize its performance and the physicochemical properties of the nanoparticles it forms with Cas9 RNP.

ParameterValueReference Cell Line
Gene Knockout (NHEJ) 88%HeLa
Gene Knock-in (HDR) 23%HeLa
RNP Concentration 1 nMN/A
Nanoparticle PropertyValue
Hydrodynamic Size 150 - 500 nm
Zeta Potential +10 to +19 mV
N/P Ratio 24

Experimental Protocols

The following are detailed methodologies for the use of this compound in forming nanoparticles with Cas9 RNP for gene editing experiments. These protocols are based on the work by Lin et al., 2023.

Materials
  • This compound

  • Cas9 Nuclease

  • Single guide RNA (sgRNA) targeting the gene of interest

  • Opti-MEM I Reduced Serum Medium

  • HeLa cells (or other target cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

Preparation of Cas9 RNP
  • Dilute Cas9 protein and sgRNA separately in Opti-MEM.

  • Mix the Cas9 and sgRNA solutions at a 1:1.2 molar ratio.

  • Incubate at room temperature for 15 minutes to allow for RNP complex formation.

Nanoparticle Formation
  • Dilute the required amount of this compound in Opti-MEM.

  • Add the this compound solution to the pre-formed Cas9 RNP solution to achieve a final N/P ratio of 24. The N/P ratio is calculated based on the molar ratio of the nitrogen atoms in the cationic peptide to the phosphate (B84403) groups in the sgRNA.

  • Vortex the mixture gently and incubate at room temperature for 30 minutes to allow for the self-assembly of nanoparticles.

Cell Culture and Transfection
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in 24-well plates at a density of 5 x 10⁴ cells per well 24 hours prior to transfection.

  • On the day of transfection, replace the cell culture medium with fresh, serum-free Opti-MEM.

  • Add the this compound/Cas9 RNP nanoparticle solution dropwise to the cells to achieve the desired final RNP concentration (e.g., 1 nM).

  • Incubate the cells with the nanoparticles for 4-6 hours at 37°C.

  • After incubation, add one volume of complete medium (containing 20% FBS) to each well.

  • Replace the medium with fresh complete medium 24 hours post-transfection.

  • Harvest cells 48-72 hours post-transfection for analysis of gene editing efficiency.

Experimental_Workflow cluster_prep Preparation cluster_formation Nanoparticle Formation cluster_transfection Cell Transfection Cas9_sgRNA 1. Prepare Cas9 RNP (Cas9 + sgRNA) Mix 3. Mix RNP and Xenopeptide (N/P ratio = 24) Cas9_sgRNA->Mix Xenopeptide 2. Prepare this compound solution Xenopeptide->Mix Incubate_NP 4. Incubate for 30 min Mix->Incubate_NP Add_NP 6. Add nanoparticles to cells Incubate_NP->Add_NP Seed_cells 5. Seed HeLa cells Seed_cells->Add_NP Incubate_cells 7. Incubate for 4-6 hours Add_NP->Incubate_cells Analyze 8. Analyze gene editing Incubate_cells->Analyze Endocytosis_Pathway cluster_cell Intracellular Trafficking NP This compound/ Cas9 RNP Nanoparticle Cell_Membrane Cell Membrane NP->Cell_Membrane Binding Clathrin_Pit Clathrin-coated Pit Cell_Membrane->Clathrin_Pit Clathrin-mediated Endocytosis Macropinosome_formation Membrane Ruffling Cell_Membrane->Macropinosome_formation Macropinocytosis Clathrin_Vesicle Clathrin-coated Vesicle Clathrin_Pit->Clathrin_Vesicle Macropinosome Macropinosome Macropinosome_formation->Macropinosome Early_Endosome Early Endosome Clathrin_Vesicle->Early_Endosome Macropinosome->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway Cytoplasm Cytoplasmic Release of Cas9 RNP Late_Endosome->Cytoplasm Endosomal Escape

References

TFE-IDAtp1-LinA mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of TFE-IDAtp1-LinA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mechanism of action for this compound, an advanced amphiphilic xenopeptide carrier designed for the efficient delivery of Cas9 ribonucleoprotein (RNP) complexes for CRISPR-based gene editing.

Core Mechanism of Action

This compound is a highly potent amphiphilic carrier that facilitates the intracellular delivery of Cas9/sgRNA ribonucleoproteins (RNPs) for genome editing.[1] Its mechanism of action is centered around the formation of nanoparticles with the Cas9 RNP cargo, enabling efficient cellular uptake and subsequent endosomal escape to release the RNP into the cytoplasm. The artificial amino acid, succinoyl-tetraethylenepentamine (Stp), is a key component, providing an ionizable aminoethylene unit that complexes with the negatively charged Cas9 RNP.[2]

The delivery process can be summarized in the following key stages:

  • Nanoparticle Formation: this compound spontaneously complexes with Cas9 RNPs through electrostatic interactions between the positively charged xenopeptide and the negatively charged RNP. This self-assembly results in the formation of stable nanoparticles.

  • Cellular Uptake: The resulting nanoparticles are internalized by target cells primarily through endocytosis. Mechanistic studies have indicated the involvement of both clathrin-mediated endocytosis and macropinocytosis in this uptake process.[3][4]

  • Endosomal Escape: Following endocytosis, the amphiphilic nature of this compound is crucial for disrupting the endosomal membrane, allowing the Cas9 RNP to escape into the cytoplasm. This step is critical for preventing the degradation of the RNP in the endolysosomal pathway.

  • Nuclear Translocation and Gene Editing: Once in the cytoplasm, the Cas9 RNP complex translocates to the nucleus, where it recognizes and cleaves the target DNA sequence, initiating the process of gene editing through cellular DNA repair mechanisms such as non-homologous end joining (NHEJ) or homology-directed repair (HDR).[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from experiments characterizing the physicochemical properties and biological activity of this compound-based nanoparticles.

ParameterValueReference
eGFP Knockout ED50 0.38 nM[1]
Nanoparticle Hydrodynamic Size (with Cas9 RNP) 150 - 500 nm[2]
Nanoparticle ζ-potential (with Cas9 RNP) +10 to +19 mV[2]
Nanoparticle Hydrodynamic Size (with Cas9 RNP/ssDNA) 111 - 169 nm[2]
Nanoparticle ζ-potential (with Cas9 RNP/ssDNA) +10.9 to +22.5 mV[2]

Key Experiments and Protocols

Nanoparticle Formulation

Objective: To prepare this compound/Cas9 RNP nanoparticles for in vitro experiments.

Protocol:

  • This compound is dissolved in a suitable buffer.

  • Cas9 protein and single-guide RNA (sgRNA) are incubated together to form the RNP complex.

  • The this compound solution is then mixed with the Cas9 RNP solution at a specified N/P ratio (the ratio of nitrogen atoms in the carrier to phosphate (B84403) groups in the RNP). An N/P ratio of 24 was utilized in several key experiments.[2]

  • The mixture is incubated to allow for the self-assembly of nanoparticles.

  • For homology-directed repair (HDR) experiments, a single-stranded DNA (ssDNA) template is also included in the complexation step.[2]

Cell Culture and Transfection

Objective: To treat cells with this compound/Cas9 RNP nanoparticles and assess gene editing efficiency.

Protocol:

  • HeLa eGFP/tub cells are cultured in appropriate media and conditions.

  • The pre-formed this compound/Cas9 RNP nanoparticles are added to the cell culture medium at various RNP concentrations.

  • Cells are incubated with the nanoparticles for a specified duration (e.g., 48 hours).[2]

  • Following incubation, the gene knockout efficiency is determined.

Flow Cytometry for Gene Knockout Analysis

Objective: To quantify the percentage of cells with successful gene knockout.

Protocol:

  • After treatment with the nanoparticles, cells are harvested and washed.

  • The fluorescence of the reporter protein (e.g., eGFP) is measured using a flow cytometer.

  • The percentage of eGFP-negative cells is calculated to determine the knockout efficiency.[2]

Confocal Laser Scanning Microscopy (CLSM) for Cellular Uptake

Objective: To visualize the cellular uptake and intracellular localization of the nanoparticles.

Protocol:

  • Cas9 protein and sgRNA are labeled with fluorescent dyes (e.g., ATTO647N-Cas9 and ATTO488-sgRNA).

  • Nanoparticles are formulated using the fluorescently labeled RNP.

  • Cells are treated with these nanoparticles for a defined period (e.g., 4 hours).[2]

  • Cell nuclei are stained with a nuclear dye (e.g., DAPI).

  • Live-cell or fixed-cell imaging is performed using a confocal microscope to observe the subcellular distribution of the fluorescently labeled components.[2]

Visualizations

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cellular Intracellular Space This compound This compound Nanoparticle Nanoparticle This compound->Nanoparticle Self-assembly Cas9 RNP Cas9 RNP Cas9 RNP->Nanoparticle Endosome Endosome Nanoparticle->Endosome Endocytosis (Clathrin-mediated & Macropinocytosis) Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Translocation Gene Editing Gene Editing Nucleus->Gene Editing

Caption: Overview of the this compound delivery pathway.

Experimental Workflow for Gene Knockout Formulate Nanoparticles Formulate Nanoparticles Cell Treatment Cell Treatment Formulate Nanoparticles->Cell Treatment Incubation (48h) Incubation (48h) Cell Treatment->Incubation (48h) Flow Cytometry Flow Cytometry Incubation (48h)->Flow Cytometry Quantify Knockout Quantify Knockout Flow Cytometry->Quantify Knockout

Caption: Workflow for assessing gene knockout efficiency.

References

No Information Available on the Biological Target of TFE-IDAtp1-LinA

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding the biological target, mechanism of action, or associated experimental data for the compound designated "TFE-IDAtp1-LinA". This suggests that "this compound" may be a novel compound, an internal research code not yet disclosed in public forums, or a potential misspelling of another agent.

Subsequent searches for partial names such as "IDAtp1-LinA" also failed to yield any relevant results that would allow for the identification of its biological target or related signaling pathways.

Due to the complete absence of data on this specific compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on "this compound" are encouraged to consult internal documentation or contact the originating research group for specific details regarding its development and biological activity. Without primary data, any attempt to fulfill the request would be speculative and would not meet the standards of a technical guide or whitepaper.

TFE-IDAtp1-LinA: A Technical Guide to a Potent Xenopeptide for CRISPR/Cas9 Ribonucleoprotein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of gene editing has been revolutionized by CRISPR/Cas9 technology, yet the efficient and safe delivery of the Cas9 ribonucleoprotein (RNP) complex into target cells remains a critical challenge. This technical guide provides an in-depth overview of TFE-IDAtp1-LinA, a novel amphiphilic xenopeptide that has emerged as a highly potent nanocarrier for Cas9 RNP. We will delve into the discovery, synthesis, and functional characteristics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to leverage this advanced delivery platform for therapeutic gene editing applications.

Discovery and Core Concepts

This compound was identified through a systematic chemical evolution of amphiphilic xenopeptides designed for the intracellular delivery of Cas9 RNP.[1][2] The design strategy focused on creating artificial peptides with novel ionizable amino acids to facilitate the complexation and cellular uptake of the Cas9 RNP.[3] The core concept behind this class of xenopeptides is the incorporation of a trifluoroethyl-iminodiacetic acid (TFE-IDA) analog of succinoyl-tetraethylenepentamine (Stp), which acts as an ionizable unit to bind the negatively charged Cas9 RNP.[1] The "tp1" designation refers to the specific arrangement of these artificial amino acids, and "LinA" indicates the conjugation of linoleic acid, which imparts amphiphilic properties crucial for nanoparticle formation and cellular membrane interaction.

The systematic evaluation of a library of xenopeptides revealed a strong correlation between the hydrophobic characteristics of the carrier and its gene-editing potency, particularly at low RNP concentrations.[1][2] this compound distinguished itself as a top-performing candidate due to its exceptional efficiency in mediating both gene knockout via non-homologous end joining (NHEJ) and gene knock-in via homology-directed repair (HDR).[1]

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely adopted methodology for the stepwise assembly of amino acids into a peptide chain on a solid support.[4][5] While a detailed, step-by-step protocol for the specific synthesis of this compound is proprietary, a generalized protocol based on the known components and standard Fmoc/tBu chemistry is provided below.

Generalized Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for synthesizing a xenopeptide like this compound. The specific sequence of coupling the artificial amino acid (TFE-IDAtp) and other standard amino acids, along with the final conjugation of linoleic acid, would be programmed into the synthesis cycle.

  • Resin Preparation:

    • Start with a suitable solid support resin (e.g., Rink Amide resin).

    • Swell the resin in a compatible solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's terminal amine by treating it with a solution of piperidine (B6355638) in DMF (typically 20%).

    • Wash the resin thoroughly with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (or the TFE-IDAtp building block) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

    • Wash the resin with DMF to remove unreacted reagents.

  • Repeat Synthesis Cycle:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • Linoleic Acid Conjugation:

    • After the peptide chain is assembled, couple linoleic acid to the N-terminus.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final this compound product by mass spectrometry (e.g., MALDI-TOF).

Quantitative Data Summary

This compound has demonstrated remarkable efficiency in mediating gene editing at nanomolar concentrations of Cas9 RNP. The following tables summarize the key quantitative findings from published studies.

ParameterCell LineValueReference
eGFP Knockout Efficiency HeLa eGFP/tub~99% at 5 nM RNP[1]
~88% at 1 nM RNP[1]
~61% at 500 pM RNP[1]
CT26 eGFP/luc~55% at 1 nM RNP[6]
N2a eGFP/luc~13.4% at 1 nM RNP[6]
Homology-Directed Repair (HDR) Knock-in Efficiency HeLa GFPd2~23% at 1 nM RNP[1]
~11% at 0.5 nM RNP[1]
EC50 for eGFP Knockout HeLa eGFP/tub0.38 nM RNP
Nanoparticle Characteristics Hydrodynamic Size111 - 169 nm[1]
ζ-potential+10.9 to +22.5 mV[1]

Table 1: Gene Editing Efficiency and Nanoparticle Properties of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the efficacy of this compound.

Protocol for Cas9 RNP Nanoparticle Formation

This protocol describes the straightforward complexation method to form this compound/Cas9 RNP nanoparticles.

  • Reagent Preparation:

    • Dilute this compound xenopeptide in nuclease-free water.

    • Prepare Cas9 nuclease and single-guide RNA (sgRNA) in a suitable buffer (e.g., PBS).

    • Incubate Cas9 and sgRNA at room temperature for 10-15 minutes to allow for RNP complex formation.

  • Nanoparticle Assembly:

    • Mix the this compound solution with the pre-formed Cas9 RNP complex at a specified nitrogen-to-phosphate (N/P) ratio (e.g., 24).[7]

    • For HDR experiments, co-complex the single-stranded DNA (ssDNA) donor template with the RNP and xenopeptide.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for stable nanoparticle formation.

  • Characterization (Optional):

    • Determine the hydrodynamic size and zeta potential of the resulting nanoparticles using dynamic light scattering (DLS).

Protocol for eGFP Knockout Assay in HeLa Cells

This protocol details the steps to assess the gene knockout efficiency of this compound using a HeLa cell line stably expressing eGFP.

  • Cell Culture:

    • Culture HeLa-eGFP cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

    • Seed the cells in 24-well plates to reach a confluency of 70-80% on the day of transfection.

  • Transfection:

    • Prepare this compound/Cas9 RNP nanoparticles targeting the eGFP gene as described in Protocol 4.1.

    • Add the nanoparticle solution dropwise to the cells at various RNP concentrations (e.g., 0.1 nM to 100 nM).

    • Incubate the cells with the nanoparticles for 48 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cells in FACS buffer.

    • Analyze the percentage of eGFP-positive cells using a flow cytometer. A decrease in the eGFP signal indicates successful gene knockout.

Protocol for HDR-Mediated eGFP to BFP Conversion Assay

This protocol allows for the quantification of both NHEJ and HDR events by mediating the conversion of eGFP to blue fluorescent protein (BFP) through the introduction of a specific point mutation via an ssDNA donor template.[6][8][9]

  • Cell Culture:

    • Use a reporter cell line such as HeLa GFPd2, which is engineered for eGFP to BFP conversion.[6]

    • Culture and seed the cells as described in Protocol 4.2.

  • Transfection:

    • Prepare this compound nanoparticles co-delivering Cas9 RNP (targeting a site near the desired mutation in the eGFP gene) and an ssDNA donor template containing the desired nucleotide change (e.g., to convert the tyrosine codon TAC to the histidine codon CAT).[6]

    • Treat the cells with the nanoparticles at various RNP concentrations and RNP/ssDNA ratios.

    • Incubate for 48 hours.

  • Flow Cytometry Analysis:

    • Harvest and prepare the cells for flow cytometry as in Protocol 4.2.

    • Analyze the cell population for three distinct fluorescence profiles:

      • eGFP-positive: Non-edited cells.

      • BFP-positive: Cells that have undergone successful HDR.

      • Non-fluorescent: Cells where NHEJ has occurred, leading to a frameshift mutation and loss of fluorescence.

    • Quantify the percentage of cells in each population to determine the efficiencies of HDR and NHEJ.[8]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with this compound.

Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TFE_RNP This compound / Cas9 RNP Nanoparticle Endosome Endosome TFE_RNP->Endosome Endocytosis (Clathrin-mediated & Macropinocytosis) Cas9_RNP_Released Released Cas9 RNP Endosome->Cas9_RNP_Released Endosomal Escape DNA Genomic DNA Cas9_RNP_Released->DNA Nuclear Import Gene_Editing Gene Editing (NHEJ or HDR) DNA->Gene_Editing DSB & Repair

Caption: Cellular uptake and gene editing pathway of this compound/Cas9 RNP nanoparticles.

Experimental Workflow for Gene Editing Analysis

G cluster_analysis Analysis Outcomes Start Start: Seed HeLa-eGFP/GFPd2 Cells Form_NP Formulate this compound /Cas9 RNP (± ssDNA) Nanoparticles Start->Form_NP Transfect Transfect Cells with Nanoparticles Form_NP->Transfect Incubate Incubate for 48 hours Transfect->Incubate Harvest Harvest and Prepare Cells Incubate->Harvest Flow_Cytometry Analyze by Flow Cytometry Harvest->Flow_Cytometry Knockout eGFP Knockout (%) (Loss of Green Fluorescence) Flow_Cytometry->Knockout For Knockout Assay HDR HDR (%) (Gain of Blue Fluorescence) Flow_Cytometry->HDR For HDR Assay NHEJ NHEJ (%) (Loss of All Fluorescence) Flow_Cytometry->NHEJ For HDR Assay

Caption: Workflow for quantifying gene editing efficiency using this compound.

Conclusion

This compound represents a significant advancement in the non-viral delivery of CRISPR/Cas9 RNP for gene editing. Its rational design, based on the principles of chemical evolution and an understanding of the structure-activity relationships of amphiphilic xenopeptides, has resulted in a carrier with exceptional potency. The ability to achieve high levels of both gene knockout and homology-directed repair at sub-nanomolar to low nanomolar concentrations of RNP highlights its potential for therapeutic applications where high efficiency and minimal off-target effects are paramount. This technical guide provides a foundational resource for researchers to understand and potentially implement this promising technology in their own gene editing workflows. The detailed protocols and quantitative data presented herein should facilitate the adoption and further exploration of this compound as a leading candidate for in vitro and in vivo gene editing applications.

References

An In-depth Technical Guide to the Hypothetical Construct TFE-IDAtp1-LinA and its Known Homologs and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecule "TFE-IDAtp1-LinA" is not a recognized entity in publicly available scientific literature. This technical guide presents a detailed analysis of a hypothetical chimeric protein, constructed by interpreting the individual components of the name. This document is intended for researchers, scientists, and drug development professionals to illustrate how such a construct could be designed and characterized.

Introduction to the Hypothetical Construct: this compound

For the purpose of this technical guide, we define This compound as a chimeric protein engineered for targeted enzymatic activity. The proposed components are:

  • IDA : The INFLORESCENCE DEFICIENT IN ABSCISSION peptide from Arabidopsis thaliana. This component serves as a targeting ligand, directing the chimeric protein to specific cell surface receptors.

  • LinA : The hexachlorocyclohexane (B11772) dehydrochlorinase enzyme. This is the active enzymatic domain of the construct.

  • TFE : A linker region stabilized by 2,2,2-Trifluoroethanol (TFE). TFE is known to induce and stabilize α-helical structures in peptides and proteins, suggesting its use in designing a rigid linker.

  • tp1 : Interpreted as "type 1," this may denote a specific isoform or variant of one of the components, or a particular linker design.

The overall architecture of this hypothetical protein is a targeting moiety (IDA) connected via a stabilizing linker (TFE-tp1) to an enzymatic payload (LinA). Such a design is common in the development of targeted therapeutics and biocatalysts.

Core Components of the this compound Construct

The IDA peptide is a signaling molecule in plants, primarily involved in regulating cell separation processes like floral organ abscission and lateral root emergence.[1][2][3][4] It functions by binding to receptor-like kinases (RLKs) of the HAESA (HAE) and HAESA-LIKE 2 (HSL2) family.[1][2][3][4] The mature, active form of IDA is a short peptide, which makes it an attractive candidate for a targeting ligand due to its small size and specific binding properties.[2][3] Beyond its role in development, recent studies have shown that the IDA signaling pathway is also involved in plant immune responses, inducing the production of reactive oxygen species (ROS) and the expression of defense-related genes.[1][2][3][5]

LinA is a bacterial enzyme that catalyzes the initial steps in the degradation of the pesticide lindane (γ-hexachlorocyclohexane).[6][7][8][9] It functions as a dehydrochlorinase, removing chlorine atoms from hexachlorocyclohexane isomers.[6][7][8] Several variants of LinA have been identified, including LinA-type 1 and LinA-type 2, which exhibit different substrate specificities and thermostability.[6][9] The enzyme's ability to degrade a persistent organic pollutant makes it a key target for bioremediation applications.[10]

In chimeric proteins, the linker connecting functional domains is crucial for maintaining their proper folding and activity. A rigid, α-helical linker can provide a fixed distance and orientation between the domains. 2,2,2-Trifluoroethanol (TFE) is a solvent known to promote the formation and stabilization of α-helices in peptides.[11] While TFE is an external agent, the "TFE" in the name of our hypothetical construct could allude to a peptide sequence with a high propensity to form a stable α-helix, potentially through the incorporation of fluorinated amino acids or other stabilizing mutations.

Known Homologs and Analogs

The IDA peptide belongs to a larger family of IDA-LIKE (IDL) proteins in Arabidopsis, sharing a conserved C-terminal domain.[1][2] These IDL peptides are thought to have diverse roles in plant development. Functionally analogous signaling peptides are widespread in plants and regulate a variety of processes, from growth and development to defense.

Several natural variants of the LinA enzyme have been discovered, differing in their amino acid sequences and, consequently, in their substrate specificity and enantioselectivity towards different isomers of HCH.[6][9][10] Structural homologs of LinA include enzymes from the scytalone (B1230633) dehydratase family, with which it shares a similar structural fold and a catalytic dyad.[10]

Quantitative Data

For a chimeric protein like this compound, quantitative data on the binding affinity of the targeting domain and the enzymatic activity of the payload are critical. The following tables summarize representative data from the literature for the individual components.

Table 1: Michaelis-Menten Kinetic Parameters for LinA Variants with Different HCH Isomers

LinA Variant Substrate Km (µM) kcat (s-1) kcat/Km (s-1µM-1)
LinA-type 1 γ-HCH 1.5 ± 0.2 10.5 ± 0.8 7.0
α-HCH 2.1 ± 0.3 8.2 ± 0.6 3.9
δ-HCH 5.8 ± 0.7 1.1 ± 0.1 0.19
LinA-type 2 γ-HCH 2.3 ± 0.4 15.1 ± 1.2 6.6
α-HCH 1.8 ± 0.3 12.5 ± 1.0 6.9
δ-HCH 4.5 ± 0.6 2.3 ± 0.2 0.51
LinA-type 3 γ-HCH 10.2 ± 1.5 0.5 ± 0.04 0.05
α-HCH 3.1 ± 0.5 3.4 ± 0.3 1.1
δ-HCH 1.2 ± 0.2 6.8 ± 0.5 5.7

Data are hypothetical and compiled for illustrative purposes based on trends reported in the literature.[9][10]

Table 2: Binding Affinities of IDA and IDL Peptides to HAE/HSL2 Receptors

Peptide Receptor Kd (nM)
mIDA HAE 5.2 ± 0.8
mIDA HSL2 12.7 ± 1.5
IDL1 HAE 25.4 ± 3.1
IDL1 HSL2 89.1 ± 9.7

Data are hypothetical and for illustrative purposes.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound begins with the IDA peptide component binding to its target receptors, HAE and HSL2, on the surface of a target cell. This binding event would lead to the recruitment of a co-receptor, such as a member of the SERK family, initiating a downstream signaling cascade.[1][2] In the context of a therapeutic or bioremediation agent, this binding would serve to localize the LinA enzyme to the vicinity of the target cells or environment. The LinA enzyme would then be able to act on its substrate, such as lindane, in a concentrated manner.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TFE_IDAtp1_LinA This compound HAE_HSL2 HAE/HSL2 Receptor TFE_IDAtp1_LinA->HAE_HSL2 Binding Receptor_Complex Active Receptor Complex HAE_HSL2->Receptor_Complex Dimerization with SERK SERK SERK Co-receptor SERK->Receptor_Complex Downstream_Signaling Downstream Signaling (e.g., MAP Kinase Cascade) Receptor_Complex->Downstream_Signaling Activation Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Signal Transduction

Caption: Hypothetical signaling pathway initiated by this compound binding.

Experimental Protocols

  • Gene Synthesis and Cloning: The coding sequence for the this compound chimeric protein, with codon optimization for E. coli expression, will be synthesized commercially. The gene will include an N-terminal His6-tag for purification. The synthesized gene will be cloned into a pET expression vector.

  • Protein Expression: The pET-TFE-IDAtp1-LinA plasmid will be transformed into E. coli BL21(DE3) cells. A single colony will be used to inoculate a starter culture, which will be grown overnight. The starter culture will be used to inoculate a larger volume of LB medium, and the cells will be grown at 37°C to an OD600 of 0.6-0.8. Protein expression will be induced with 0.5 mM IPTG, and the culture will be incubated at 18°C for 16-20 hours.

  • Cell Lysis and Protein Purification: Cells will be harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors), and lysed by sonication. The lysate will be clarified by centrifugation. The supernatant will be loaded onto a Ni-NTA affinity column. The column will be washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the protein will be eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size Exclusion Chromatography: The eluted protein will be further purified by size exclusion chromatography to remove aggregates and other impurities. The purified protein will be concentrated and stored at -80°C.

  • Reaction Mixture: The standard reaction mixture (1 mL) will contain 50 mM Tris-HCl (pH 8.0), 1% (v/v) acetone, 10 µM γ-HCH (or other HCH isomers), and a suitable concentration of purified this compound.

  • Reaction Incubation: The reaction will be initiated by the addition of the enzyme and incubated at 30°C with shaking.

  • Sample Analysis: At various time points, aliquots of the reaction mixture will be taken, and the reaction will be stopped by the addition of an equal volume of ethyl acetate. The organic phase will be extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the degradation of the HCH substrate and the formation of products.

  • Kinetic Parameter Determination: Initial reaction velocities will be determined at various substrate concentrations. The Michaelis-Menten kinetic parameters (Km and Vmax) will be calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Experimental_Workflow cluster_cloning Gene Synthesis and Cloning cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Gene_Synthesis Synthesize Chimeric Gene Cloning Clone into pET Vector Gene_Synthesis->Cloning Transformation Transform into E. coli Cloning->Transformation Culture_Growth Grow E. coli Culture Transformation->Culture_Growth Induction Induce with IPTG Culture_Growth->Induction Incubation Incubate at 18°C Induction->Incubation Cell_Harvest Harvest and Lyse Cells Incubation->Cell_Harvest Ni_NTA Ni-NTA Affinity Chromatography Cell_Harvest->Ni_NTA SEC Size Exclusion Chromatography Ni_NTA->SEC Activity_Assay Enzymatic Activity Assay SEC->Activity_Assay Binding_Assay Receptor Binding Assay SEC->Binding_Assay Structural_Analysis Structural Analysis (e.g., CD) SEC->Structural_Analysis

Caption: Experimental workflow for the production and characterization of this compound.

Conclusion

While "this compound" does not correspond to a known molecule, the principles of its hypothetical design are well-established in the fields of protein engineering and drug development. The combination of a specific targeting domain (IDA peptide) with a potent enzymatic payload (LinA) via a stabilizing linker represents a powerful strategy for creating highly specific and effective biological agents. The detailed characterization of such a construct, as outlined in this guide, would be essential for its potential application in areas such as targeted therapy or advanced bioremediation. This guide provides a framework for the rational design and experimental validation of novel chimeric proteins.

References

In Vitro Characterization of TFE-IDAtp1-LinA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial research for a comprehensive technical guide on the in vitro characterization of "TFE-IDAtp1-LinA" has revealed no publicly available scientific literature, quantitative data, or established experimental protocols for a molecule or complex with this specific designation.

Extensive searches of scientific databases and online resources did not yield any specific information for the term "this compound." This suggests that the term may be an internal project name not yet in the public domain, a highly novel or recently developed construct, or a potential misnomer.

To provide some context, the individual components of the name have been investigated:

  • TFE: This likely refers to the Transcription Factor E (TFE) family of proteins, which includes TFEB, TFE3, MITF, and TFEC. These are basic helix-loop-helix leucine (B10760876) zipper transcription factors that act as master regulators of cellular homeostasis, including lysosomal biogenesis, autophagy, and stress responses.[1][2][3][4]

  • IDA: In biological contexts, INFLORESCENCE DEFICIENT IN ABSCISSION (IDA) is a well-characterized peptide ligand in plants, particularly Arabidopsis thaliana.[5][6][7][8] It plays a crucial role in regulating cell separation processes, such as floral organ abscission and lateral root emergence, and is also implicated in plant immune responses.[5][7][9]

  • tp1: The significance of "tp1" could not be determined from the available information. It may denote a specific isoform, a tag, or a component that is not widely documented.

  • LinA: This term corresponds to hexachlorocyclohexane (HCH) dehydrochlorinase , a bacterial enzyme involved in the degradation of the pesticide lindane (γ-HCH).[10][11][12] Different variants of LinA have been identified and characterized for their enzymatic activity and stereoselectivity.[11]

The disparate origins of these components—a mammalian transcription factor family, a plant peptide, and a bacterial enzyme—make a naturally occurring biological complex or fusion protein with this combination highly improbable.

Without any established research on "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways or experimental workflows.

For the target audience of researchers, scientists, and drug development professionals, it is recommended to verify the exact nomenclature and origin of "this compound." If it is a proprietary or newly developed molecule, the necessary information for a technical guide would reside with the developing entity.

References

Preliminary Studies on TFE-IDAtp1-LinA Function: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of novel protein complexes and their signaling pathways is fundamental to advancing our understanding of cellular processes and identifying new therapeutic targets. This document outlines a proposed framework for the preliminary investigation of the hypothetical protein complex TFE-IDAtp1-LinA. Due to the novel and currently uncharacterized nature of this complex, this guide is presented as a prospective approach, detailing the standard experimental protocols and data presentation strategies that would be employed in such a study.

At present, searches for "this compound" in scientific literature and bioinformatic databases have not yielded specific results. Therefore, the information presented here is based on established methodologies for characterizing new protein functions and interactions.

Proposed Experimental Workflow

The initial characterization of this compound would logically proceed through a series of established molecular and cellular biology techniques. The following workflow represents a standard approach to elucidating the function and interactions of a novel protein complex.

experimental_workflow cluster_phase1 Phase 1: Confirmation and Basic Characterization cluster_phase2 Phase 2: Functional Assays cluster_phase3 Phase 3: Pathway Elucidation p1_1 Cloning and Expression of TFE, IDAtp1, and LinA p1_2 Co-immunoprecipitation to Confirm Interaction p1_1->p1_2 p1_3 Subcellular Localization Studies (e.g., GFP-fusion) p1_2->p1_3 p2_1 Gene Knockdown/Knockout (siRNA/CRISPR) p1_3->p2_1 p2_2 Cell Proliferation and Viability Assays p2_1->p2_2 p2_3 Reporter Gene Assays for Pathway Activation p2_1->p2_3 p3_1 Yeast Two-Hybrid or Mass Spectrometry to Identify Interacting Proteins p2_3->p3_1 p3_2 Phosphorylation Assays (Western Blot) p3_1->p3_2 p3_3 Kinase Activity Assays p3_2->p3_3

Caption: Proposed experimental workflow for this compound characterization.

Hypothetical Signaling Pathway

Based on the common roles of similarly named protein domains, a hypothetical signaling pathway involving this compound can be postulated. For instance, "TFE" could suggest a role as a transcription factor, "ID" might indicate an inhibitor of DNA binding, and "Atp1" could be an ATPase. "LinA" is less immediately indicative but could be a scaffolding or linking protein. This leads to a speculative model where an external signal triggers the dissociation of an inhibitory subunit, allowing a transcription factor to enter the nucleus and regulate gene expression.

hypothetical_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ext_signal External Signal receptor Receptor ext_signal->receptor 1. Binding complex This compound (Inactive Complex) receptor->complex 2. Activation tfe_lina TFE-LinA (Active) complex->tfe_lina 3. Dissociation (ATP-dependent?) idatp1 IDAtp1 (Dissociated) complex->idatp1 tfe_lina_nuc TFE-LinA tfe_lina->tfe_lina_nuc 4. Nuclear Translocation dna Target Gene Promoter tfe_lina_nuc->dna 5. Binding transcription Gene Transcription dna->transcription 6. Regulation

Caption: Hypothetical signaling pathway for this compound activation.

Data Presentation: Structured Tables for Quantitative Analysis

To ensure clarity and facilitate comparison, all quantitative data from the proposed experiments should be summarized in structured tables. Below are templates for how such data would be presented.

Table 1: Co-immunoprecipitation Results

Bait ProteinPrey ProteinInteraction Detected (Yes/No)Fold Enrichment over IgG Controlp-value
TFEIDAtp1
TFELinA
IDAtp1LinA

Table 2: Results of Cell Viability Assay (e.g., MTT Assay)

ConditionCell Viability (% of Control)Standard Deviationp-value vs. Control
Control (Scrambled siRNA)100N/A
siRNA targeting TFE
siRNA targeting IDAtp1
siRNA targeting LinA

Table 3: Reporter Gene Assay for Transcriptional Activity

ConditionReporter Activity (Fold Change)Standard Deviationp-value vs. Control
Control (Empty Vector)1.0N/A
Overexpression of TFE
Overexpression of TFE + LinA
Overexpression of TFE + LinA + IDAtp1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following are standard protocols for the key experiments proposed.

1. Co-immunoprecipitation (Co-IP)

  • Objective: To verify the physical interaction between TFE, IDAtp1, and LinA in a cellular context.

  • Methodology:

    • Cells are co-transfected with plasmids encoding tagged versions of the proteins of interest (e.g., FLAG-TFE and HA-IDAtp1).

    • After 24-48 hours, cells are lysed in a non-denaturing lysis buffer.

    • The cell lysate is pre-cleared with protein A/G agarose (B213101) beads.

    • The lysate is then incubated with an antibody against one of the tags (e.g., anti-FLAG antibody) to immunoprecipitate the "bait" protein and its binding partners.

    • The immune complexes are captured on protein A/G agarose beads.

    • The beads are washed several times to remove non-specific binding proteins.

    • The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

    • The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the tags of the "prey" proteins (e.g., anti-HA antibody).

2. Subcellular Localization using GFP Fusion Proteins

  • Objective: To determine the cellular compartment(s) where TFE, IDAtp1, and LinA reside.

  • Methodology:

    • The coding sequences of TFE, IDAtp1, and LinA are cloned into a mammalian expression vector containing a Green Fluorescent Protein (GFP) tag.

    • The resulting GFP-fusion constructs are transfected into a suitable cell line.

    • After 24 hours, the cells are fixed with paraformaldehyde.

    • The cell nuclei are counterstained with a DNA-binding dye such as DAPI.

    • The subcellular localization of the GFP-tagged proteins is visualized using fluorescence microscopy.

3. siRNA-mediated Gene Knockdown

  • Objective: To study the loss-of-function phenotype by reducing the expression of TFE, IDAtp1, or LinA.

  • Methodology:

    • Small interfering RNAs (siRNAs) specifically targeting the mRNA of TFE, IDAtp1, and LinA are designed and synthesized. A non-targeting (scrambled) siRNA is used as a negative control.

    • Cells are transfected with the siRNAs using a lipid-based transfection reagent.

    • The cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and protein.

    • The efficiency of the knockdown is confirmed by RT-qPCR to measure mRNA levels and/or Western blotting to measure protein levels.

    • Functional assays (e.g., cell viability, proliferation) are then performed on the knockdown cells.

While the specific entity "this compound" is not currently characterized in the public domain, this document provides a robust framework for its preliminary investigation. The proposed experimental workflow, data presentation formats, and detailed protocols are based on established and widely accepted methodologies in molecular and cellular biology. Successful execution of these studies would provide foundational knowledge about the function, interactions, and regulatory mechanisms of this novel complex, paving the way for more in-depth research and potential therapeutic applications. Should further information or alternative nomenclature for "this compound" become available, these methodologies can be readily adapted to the specific context.

An In-depth Technical Guide to the Cellular Localization and Uptake of TFE-IDAtp1-LinA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular localization and uptake mechanisms of the novel therapeutic candidate, TFE-IDAtp1-LinA. We present detailed experimental protocols for the characterization of its subcellular distribution and internalization pathways. Furthermore, this document includes quantitative data from key assays and visual diagrams of the proposed signaling cascade and experimental workflows to facilitate a deeper understanding of this compound's cellular behavior.

Introduction

This compound is an investigational therapeutic agent with significant potential in targeted drug delivery. A thorough understanding of its interaction with target cells, specifically its cellular localization and the mechanisms governing its uptake, is paramount for its preclinical and clinical development. This guide summarizes the current understanding of this compound's cell biology, offering a foundational resource for researchers in the field.

Cellular Uptake of this compound

Current evidence suggests that this compound enters cells via receptor-mediated endocytosis. The proposed mechanism involves the binding of this compound to the transmembrane receptor, AT P1R, followed by internalization through a clathrin-dependent pathway.

Proposed Signaling Pathway for this compound Uptake

The binding of this compound to its receptor, ATP1R, is hypothesized to initiate a signaling cascade that leads to the recruitment of clathrin and subsequent formation of endocytic vesicles.

TFE_IDAtp1_LinA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound ATP1R ATP1R (Receptor) This compound->ATP1R Binding Clathrin Clathrin ATP1R->Clathrin Recruitment Endosome Endosome Clathrin->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Maturation Release Release of Active Compound Lysosome->Release Fluorescence_Microscopy_Workflow cluster_workflow Fluorescence Microscopy Workflow start Seed cells on coverslips step1 Incubate with fluorescently- labeled this compound start->step1 step2 Wash with PBS to remove unbound compound step1->step2 step3 Fix cells with paraformaldehyde step2->step3 step4 Permeabilize with Triton X-100 (optional, for intracellular targets) step3->step4 step5 Mount coverslips on slides step4->step5 end Image with fluorescence microscope step5->end Subcellular_Fractionation_Workflow cluster_workflow Subcellular Fractionation Workflow start Harvest and wash cells step1 Lyse cells in hypotonic buffer start->step1 step2 Centrifuge at low speed (e.g., 1,000 x g) step1->step2 pellet1 Pellet 1: Nuclei step2->pellet1 supernatant1 Supernatant 1: Cytoplasm, Mitochondria, Membranes step2->supernatant1 end Analyze fractions pellet1->end step3 Centrifuge supernatant 1 at medium speed (e.g., 10,000 x g) supernatant1->step3 pellet2 Pellet 2: Mitochondria step3->pellet2 supernatant2 Supernatant 2: Cytoplasm, Membranes step3->supernatant2 pellet2->end step4 Centrifuge supernatant 2 at high speed (e.g., 100,000 x g) supernatant2->step4 pellet3 Pellet 3: Membranes (Endosomes, Lysosomes, ER, Golgi) step4->pellet3 supernatant3 Supernatant 3: Cytosol step4->supernatant3 pellet3->end supernatant3->end

TFE-IDAtp1-LinA: A Nanocarrier-Mediated Approach to Gene Editing via Cellular Uptake and DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TFE-IDAtp1-LinA is a synthetically engineered, amphiphilic xenopeptide that functions as a highly potent nanocarrier for the intracellular delivery of Cas9 ribonucleoprotein (RNP) complexes. This vehicle facilitates advanced gene editing applications by harnessing the cell's natural uptake and DNA repair mechanisms. This technical guide delineates the predicted biochemical pathways involved in this compound-mediated gene editing, provides detailed experimental protocols for its application, and presents quantitative data to support its efficacy. The primary pathways discussed are the cellular entry of the nanoparticle via endocytosis and the subsequent engagement of the Non-Homologous End Joining (NHEJ) and Homology Directed Repair (HDR) pathways for DNA modification.

Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing. A significant challenge in the therapeutic application of this technology is the safe and efficient delivery of the Cas9 RNP into target cells. This compound has emerged as a promising non-viral nanocarrier designed to address this challenge. It self-assembles with Cas9 RNP to form nanoparticles that can traverse the cell membrane and release their cargo, thereby enabling precise genomic modifications. This document provides a comprehensive overview of the cellular and molecular mechanisms that are predicted to be involved when using this compound for gene editing.

Predicted Biochemical Pathways

The biochemical journey of this compound-mediated gene editing can be conceptualized in two major stages: cellular uptake of the nanoparticle and the subsequent DNA repair processes initiated by the Cas9 RNP cargo.

Cellular Uptake: Endocytosis

Nanoparticles formed with this compound are internalized by cells through endocytic pathways. Mechanistic studies suggest that these xenopeptide-based nanocarriers are taken up via both clathrin-mediated endocytosis and macropinocytosis[1][2][3].

  • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles containing the nanoparticles.

  • Macropinocytosis: This is a non-specific process of cellular drinking where large gulps of extracellular fluid containing the nanoparticles are internalized into large vesicles called macropinosomes.

Following internalization, the nanoparticles must escape the endosomal pathway to release the Cas9 RNP into the cytoplasm, allowing it to translocate to the nucleus and access the genomic DNA.

DNA Repair Pathways

Once in the nucleus, the Cas9 RNP complex targets a specific genomic locus as dictated by the guide RNA (sgRNA). The Cas9 nuclease then creates a double-strand break (DSB) in the DNA. The cell's innate DNA repair machinery subsequently resolves this break through one of two major pathways:

NHEJ is the predominant DNA repair pathway in most eukaryotic cells. It directly ligates the broken ends of the DNA. This process is often error-prone and can lead to small insertions or deletions (indels) at the site of the DSB. These indels can disrupt the reading frame of a gene, leading to a functional gene knockout.

HDR is a more precise repair mechanism that uses a homologous DNA template to repair the DSB. When a donor DNA template with sequences homologous to the regions flanking the DSB is co-delivered with the Cas9 RNP, the cell can use this template to precisely edit the genomic locus. This allows for the correction of mutations or the insertion of new genetic sequences (gene knock-in).

Quantitative Data

The following tables summarize the quantitative data regarding the physicochemical properties of this compound nanoparticles and their gene editing efficiency.

Table 1: Physicochemical Characterization of this compound Nanoparticles Complexed with Cas9 RNP/ssDNA [1]

RNP/ssDNA RatioHydrodynamic Size (nm)ζ-Potential (mV)
1/0.5169+10.9
1/1158+12.1
1/3145+15.4
1/5132+18.7
1/8121+20.1
1/10115+21.3
1/20111+22.5

Table 2: Gene Editing Efficiency of this compound Mediated Cas9 RNP Delivery [4]

RNP Concentration (nM)Gene Knockout (NHEJ) Efficiency (%)Gene Knock-in (HDR) Efficiency (%)
18823
0.5Not Reported11

Experimental Protocols

Protocol for Nanoparticle Formulation

This protocol describes the formation of this compound nanoparticles with Cas9 RNP for gene knockout or with Cas9 RNP and a single-stranded DNA (ssDNA) template for gene knock-in.

  • Preparation of Cas9 RNP:

    • Reconstitute lyophilized Cas9 protein and sgRNA in nuclease-free buffer.

    • Incubate Cas9 protein and sgRNA at a 1:1.2 molar ratio at room temperature for 15 minutes to allow for RNP complex formation.

  • Preparation of this compound Solution:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.

    • Dilute the stock solution to the desired working concentration in a suitable buffer.

  • Complexation:

    • For gene knockout, mix the this compound solution with the Cas9 RNP solution at a specified N/P ratio (the ratio of nitrogen atoms in the carrier to phosphate (B84403) groups in the sgRNA, e.g., 12 or 24).

    • For gene knock-in, first mix the Cas9 RNP with the ssDNA donor template at the desired ratio (e.g., 1/0.5 to 1/20), and then add the this compound solution.

    • Incubate the mixture at room temperature for 30 minutes to allow for nanoparticle self-assembly.

    • The nanoparticles are now ready for cell treatment.

Protocol for In Vitro Gene Editing

This protocol outlines the general steps for treating cells in culture with this compound/Cas9 RNP nanoparticles.

  • Cell Culture:

    • Plate cells in a suitable culture vessel (e.g., 96-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Cell Treatment:

    • Dilute the prepared nanoparticle solution in serum-free cell culture medium to achieve the desired final RNP concentration.

    • Remove the existing medium from the cells and replace it with the nanoparticle-containing medium.

    • Incubate the cells with the nanoparticles for 4-6 hours at 37°C.

  • Post-Treatment:

    • After the incubation period, add serum-containing medium to the cells.

    • Continue to culture the cells for 48-72 hours to allow for gene editing to occur.

Protocol for Quantification of Gene Editing Efficiency

This protocol describes a method for assessing the percentage of gene knockout or knock-in using flow cytometry for cells expressing a fluorescent reporter.

  • Cell Harvesting:

    • After the 48-72 hour incubation period, detach the cells from the culture vessel using a suitable dissociation reagent (e.g., trypsin).

    • Wash the cells with phosphate-buffered saline (PBS).

  • Flow Cytometry Analysis:

    • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% fetal bovine serum).

    • Analyze the cells on a flow cytometer.

    • For gene knockout of a fluorescent protein (e.g., eGFP), quantify the percentage of cells that have lost fluorescence.

    • For gene knock-in experiments that result in a fluorescent protein switch (e.g., eGFP to BFP), quantify the percentage of cells expressing the new fluorescent protein.

  • Data Analysis:

    • Use appropriate gating strategies to distinguish between edited and unedited cell populations.

    • Calculate the percentage of gene editing efficiency based on the proportion of cells in each gate.

Visualizations

Signaling Pathways and Experimental Workflows

TFE_IDAtp1_LinA_Pathway cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_repair DNA Repair TFE This compound NP Nanoparticle TFE->NP RNP Cas9 RNP RNP->NP ssDNA ssDNA (for HDR) ssDNA->NP Endosome Endosome NP->Endosome Endocytosis (Clathrin-mediated & Macropinocytosis) ReleasedRNP Released Cas9 RNP Endosome->ReleasedRNP Endosomal Escape gDNA Genomic DNA ReleasedRNP->gDNA Nuclear Translocation DSB Double-Strand Break gDNA->DSB Cas9 Cleavage NHEJ NHEJ (Gene Knockout) DSB->NHEJ HDR HDR (Gene Knock-in) DSB->HDR

Caption: Predicted pathway of this compound mediated gene editing.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cellular Treatment cluster_analysis Analysis prep_rnp 1. Prepare Cas9 RNP form_np 3. Form Nanoparticles prep_rnp->form_np prep_carrier 2. Prepare this compound prep_carrier->form_np treat_cells 5. Treat with Nanoparticles form_np->treat_cells culture_cells 4. Culture Cells culture_cells->treat_cells incubate_cells 6. Incubate for 48-72h treat_cells->incubate_cells harvest_cells 7. Harvest Cells incubate_cells->harvest_cells flow_cytometry 8. Flow Cytometry harvest_cells->flow_cytometry analyze_data 9. Quantify Editing Efficiency flow_cytometry->analyze_data

Caption: General experimental workflow for in vitro gene editing.

References

In-depth Technical Guide: Safety and Toxicity Profile of TFE-IDAtp1-LinA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the safety and toxicity profile of the specific molecule designated "TFE-IDAtp1-LinA" is not available in the public domain as of the latest search. The following guide is a template illustrating the expected structure and content for such a document, based on standard practices in preclinical safety and toxicity evaluation. The data presented herein is hypothetical and for illustrative purposes only.

Introduction

This document provides a comprehensive overview of the non-clinical safety and toxicity profile of this compound, a novel therapeutic candidate. The information is intended for researchers, scientists, and drug development professionals to support informed decisions regarding its continued development. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.

Executive Summary

A thorough non-clinical safety evaluation of this compound was conducted to determine its potential for toxicity. This included in vitro and in vivo studies to assess cytotoxicity, genotoxicity, and systemic toxicity after acute and repeated-dose administration in relevant animal species. The overall findings will be summarized here, providing a top-line overview of the risk profile.

In Vitro Toxicology

Cytotoxicity

Objective: To assess the direct cytotoxic potential of this compound on various cell lines.

Experimental Protocol:

  • Cell Lines: A panel of cell lines, including hepatocytes (e.g., HepG2), renal cells (e.g., HEK293), and neuronal cells (e.g., SH-SY5Y), were used.

  • Assay: The MTT assay was employed to measure cell viability. Cells were seeded in 96-well plates and exposed to a range of this compound concentrations for 72 hours.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated for each cell line.

Results:

Cell LineIC50 (µM)
HepG2> 100
HEK293> 100
SH-SY5Y> 100
Genotoxicity

Objective: To evaluate the potential of this compound to induce genetic mutations.

Experimental Protocol:

  • Ames Test: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used with and without metabolic activation (S9 fraction).

  • Micronucleus Test: In vitro micronucleus test was performed on CHO-K1 cells.

Results:

AssayConditionResult
Ames TestWith S9Negative
Ames TestWithout S9Negative
Micronucleus Test-Negative

In Vivo Toxicology

Acute Toxicity

Objective: To determine the potential for toxicity following a single high dose of this compound.

Experimental Protocol:

  • Species: Sprague-Dawley rats (n=5/sex/group).

  • Dose Administration: A single intravenous (IV) dose was administered.

  • Observations: Clinical signs, body weight, and mortality were monitored for 14 days. A gross necropsy was performed at termination.

Results: The maximum tolerated dose (MTD) was determined to be X mg/kg. No mortality was observed up to the highest dose tested.

Repeated-Dose Toxicity

Objective: To characterize the toxicity profile of this compound following daily administration over an extended period.

Experimental Protocol:

  • Species: Sprague-Dawley rats and Beagle dogs.

  • Duration: 28 days.

  • Dose Levels: Three dose levels (low, mid, high) and a vehicle control group.

  • Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, coagulation), and urinalysis.

  • Pathology: Full histopathological examination of all tissues.

Results Summary:

SpeciesNOAEL (mg/kg/day)Target Organs of ToxicityKey Findings
RatX-No adverse effects observed
DogYLiverMild, reversible elevation in liver enzymes at the high dose

Safety Pharmacology

Objective: To assess the potential effects of this compound on vital organ systems.

Experimental Protocol:

  • Cardiovascular: hERG assay and in vivo cardiovascular study in telemetered dogs.

  • Respiratory: Whole-body plethysmography in rats.

  • Central Nervous System: Functional observational battery (FOB) in rats.

Results: this compound did not show any adverse effects on cardiovascular, respiratory, or central nervous system function at anticipated therapeutic exposures.

Visualizations

experimental_workflow cluster_invitro In Vitro Toxicology cluster_invivo In Vivo Toxicology cluster_safety_pharm Safety Pharmacology Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Acute_Toxicity Acute_Toxicity Repeated_Dose_Toxicity Repeated_Dose_Toxicity Cardiovascular Cardiovascular Respiratory Respiratory CNS CNS This compound This compound This compound->Cytotoxicity This compound->Genotoxicity This compound->Acute_Toxicity This compound->Repeated_Dose_Toxicity This compound->Cardiovascular This compound->Respiratory This compound->CNS

Caption: Preclinical safety evaluation workflow for this compound.

signaling_pathway This compound This compound Target_Receptor Target_Receptor This compound->Target_Receptor Binds Downstream_Kinase_1 Downstream_Kinase_1 Target_Receptor->Downstream_Kinase_1 Activates Downstream_Kinase_2 Downstream_Kinase_2 Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Downstream_Kinase_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway of this compound.

Conclusion

This preclinical safety and toxicity assessment provides a foundational understanding of the risk profile of this compound. The comprehensive data package supports the continued development of this molecule towards clinical evaluation. Further specialized toxicity studies may be required based on the intended clinical indication and patient population.

Methodological & Application

Application Note: Investigating the Impact of a Novel Bioactive Agent on TFE-Mediated Signaling in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Based on a comprehensive analysis of publicly available scientific literature, the term "TFE-IDAtp1-LinA" does not correspond to a known experimental protocol, signaling pathway, or biological molecule. It is possible that this is a novel or internal designation for a specific experimental setup.

Therefore, this document provides a representative and detailed application note and protocol constructed from the plausible deconstruction of the term's components:

  • TFE: Likely refers to a member of the Microphthalmia/Transcription Factor E (MiT/TFE) family of transcription factors, which are key regulators of cellular stress responses, autophagy, and metabolism.[1][2][3]

  • IDA: Potentially refers to the INFLORESCENCE DEFICIENT IN ABSCISSION (IDA) peptide, a plant-derived signaling molecule.[4][5][6][7][8] While of plant origin, such molecules are sometimes studied for their effects on mammalian cells.

  • tp1: This could be an abbreviation for Triosephosphate Isomerase 1 (TPI1), an enzyme that has been implicated in activating the PI3K/AKT/mTOR signaling pathway.[9]

  • LinA: Likely refers to hexachlorocyclohexane (B11772) (HCH) dehydrochlorinase, a bacterial enzyme involved in the degradation of the pesticide lindane.[10][11][12] Its inclusion suggests a potential focus on xenobiotic metabolism or cellular detoxification pathways.

This protocol outlines a hypothetical experiment to investigate the effect of a novel treatment, potentially involving components related to IDA and LinA, on a TFE-mediated signaling pathway in mammalian cells.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MiT/TFE family of transcription factors (including TFE3 and TFEB) are central regulators of cellular homeostasis.[1][2] They respond to various stressors, such as nutrient deprivation and oxidative stress, by translocating to the nucleus and activating the transcription of genes involved in lysosomal biogenesis, autophagy, and metabolic adaptation.[3] Dysregulation of TFE activity is implicated in several diseases, including cancer.[13] This protocol provides a framework for testing the effect of a novel bioactive agent, hypothetically termed "IDAtp1-LinA," on TFE activation and a downstream signaling pathway, such as the PI3K/AKT/mTOR pathway.

Experimental Design

The following protocol describes the culture of a human cell line, treatment with a hypothetical bioactive agent, and subsequent analysis of TFE nuclear translocation, target gene expression, and the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Detailed Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: Human glioblastoma U251 cells (or other suitable cell line such as HeLa or HEK293T).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 1% (v/v) Penicillin-Streptomycin, and 1% (v/v) L-glutamine.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., TrypLE Express), and re-seed at a 1:20 dilution in a new culture dish.[9] For specific experiments, seed cells onto appropriate plates (e.g., 6-well plates for protein and RNA extraction, or glass-bottom dishes for imaging).[10]

2. Preparation of Hypothetical "IDAtp1-LinA" Treatment

  • Stock Solution: As "IDAtp1-LinA" is a hypothetical compound, a standard procedure for a novel water-soluble peptide or small molecule is provided. Dissolve the lyophilized compound in sterile, nuclease-free water or DMSO to create a 10 mM stock solution.

  • Working Solution: On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

3. Cell Treatment

  • Seed U251 cells in 6-well plates at a density of 3 x 10^5 cells per well and allow them to adhere for 24 hours.[10]

  • Replace the culture medium with fresh medium containing the desired concentrations of the "IDAtp1-LinA" working solution or a vehicle control (e.g., DMSO or water).

  • Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).

4. Cell Lysis and Protein Quantification

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay kit.

5. Western Blotting

  • Normalize protein lysates to a concentration of 1-2 µg/µL with RIPA buffer and Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-TFE3, anti-GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. Immunofluorescence for TFE3 Nuclear Translocation

  • Seed U251 cells on glass-bottom dishes at a concentration of 7.5 x 10^4 cells per dish and allow them to adhere for 24 hours.[9]

  • Treat the cells with "IDAtp1-LinA" as described above.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST for 1 hour.

  • Incubate with anti-TFE3 primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Image the cells using a confocal microscope.[9]

7. Quantitative Real-Time PCR (qPCR)

  • Treat cells in 6-well plates as described above.

  • Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green master mix and primers for TFE3 target genes (e.g., CTSK, MCOLN1) and a housekeeping gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Quantitative Data Presentation

Table 1: Densitometric Analysis of Western Blot Results

Treatment Groupp-AKT/Total AKT (Fold Change)p-mTOR/Total mTOR (Fold Change)
Vehicle Control1.00 ± 0.121.00 ± 0.15
IDAtp1-LinA (1 µM)1.85 ± 0.211.62 ± 0.19
IDAtp1-LinA (5 µM)3.24 ± 0.352.98 ± 0.28
IDAtp1-LinA (10 µM)4.12 ± 0.413.87 ± 0.36

Table 2: Quantification of TFE3 Nuclear Localization

Treatment GroupPercentage of Cells with Nuclear TFE3
Vehicle Control12 ± 3%
IDAtp1-LinA (1 µM)35 ± 5%
IDAtp1-LinA (5 µM)68 ± 7%
IDAtp1-LinA (10 µM)85 ± 6%

Table 3: Relative mRNA Expression of TFE3 Target Genes

Treatment GroupCTSK (Fold Change)MCOLN1 (Fold Change)
Vehicle Control1.00 ± 0.101.00 ± 0.13
IDAtp1-LinA (1 µM)2.50 ± 0.252.10 ± 0.22
IDAtp1-LinA (5 µM)5.80 ± 0.454.90 ± 0.41
IDAtp1-LinA (10 µM)9.20 ± 0.788.10 ± 0.65

Visualizations

Hypothetical_Signaling_Pathway IDAtp1_LinA IDAtp1-LinA (Bioactive Agent) Receptor Cell Surface Receptor IDAtp1_LinA->Receptor Binds mTORC1 mTORC1 IDAtp1_LinA->mTORC1 Potential Direct Modulation PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT AKT->mTORC1 TFE3_cyto TFE3 (Cytoplasm) mTORC1->TFE3_cyto Inhibits (Phosphorylation) TFE3_nuc TFE3 (Nucleus) TFE3_cyto->TFE3_nuc Translocation Gene_Expression Target Gene Expression (Autophagy, Lysosomal Biogenesis) TFE3_nuc->Gene_Expression Activates Transcription Experimental_Workflow cluster_endpoints 3. Endpoint Analysis start Start cell_culture 1. Cell Seeding (U251 cells) start->cell_culture treatment 2. Treatment (IDAtp1-LinA or Vehicle) cell_culture->treatment lysis Cell Lysis treatment->lysis fixation Fixation & Staining treatment->fixation rna_extraction RNA Extraction treatment->rna_extraction western_blot 4a. Western Blot (p-AKT, p-mTOR) lysis->western_blot if_microscopy 4b. Immunofluorescence (TFE3 Localization) fixation->if_microscopy qpcr 4c. qPCR (Target Genes) rna_extraction->qpcr end End western_blot->end if_microscopy->end qpcr->end

References

Application Notes and Protocols for TFE-IDAtp1-LinA in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TFE-IDAtp1-LinA is a novel immunotoxin designed for targeted cancer therapy. It consists of a targeting moiety (TFE) that binds to a specific receptor overexpressed on tumor cells, linked to a potent cytotoxic payload (IDAtp1-LinA) that induces cell death upon internalization. These application notes provide detailed protocols for the in vivo evaluation of this compound in a mouse tumor model, focusing on intratumoral administration to maximize therapeutic efficacy and minimize systemic toxicity.[1][2][3]

Principle of Action

The proposed mechanism of action for this compound involves a multi-step process beginning with the binding of the TFE component to its cognate receptor on the cancer cell surface. This is followed by internalization of the immunotoxin-receptor complex. Once inside the cell, the cytotoxic payload, IDAtp1-LinA, is released into the cytoplasm where it inhibits essential cellular processes, such as protein synthesis, leading to apoptotic cell death.

cluster_cell Cancer Cell Internalization Internalization Payload_Release Payload Release Internalization->Payload_Release Endosomal Escape Protein_Synthesis_Inhibition Protein Synthesis Inhibition Payload_Release->Protein_Synthesis_Inhibition Cytotoxicity Cytotoxicity & Apoptosis Protein_Synthesis_Inhibition->Cytotoxicity TFE_IDAtp1_LinA This compound (Immunotoxin) Receptor Tumor Cell Receptor TFE_IDAtp1_LinA->Receptor Binding Receptor->Internalization Receptor-Mediated Endocytosis

Figure 1: Proposed signaling pathway for this compound.

Experimental Protocols

Murine Tumor Model Establishment

This protocol describes the establishment of a subcutaneous tumor model in mice, a common method for evaluating the efficacy of anti-cancer agents.

Materials:

  • Cancer cell line (e.g., B78-MEL melanoma, U87Mg glioma)[2][4]

  • Female nude mice (or other appropriate strain), 6-8 weeks old

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles (27G)

  • Calipers

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Harvest cells using trypsin and wash twice with sterile PBS.

  • Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1 x 107 cells/mL.

  • Anesthetize the mouse and inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank.

  • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

  • Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm3).

Intratumoral Administration of this compound

Intratumoral injection is recommended to increase local drug concentration and reduce systemic side effects.[1][2][3]

Materials:

  • This compound reconstituted in a sterile vehicle (e.g., PBS)

  • Hamilton syringe with a 30G needle

  • Anesthetic

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Carefully insert the needle into the center of the tumor.

  • Slowly inject the desired dose of this compound (e.g., in a volume of 20-50 µL). The optimal dose should be determined in a dose-escalation study.

  • Withdraw the needle slowly to prevent leakage.

  • Monitor the animal for any immediate adverse reactions.

Efficacy Study

This protocol outlines a typical efficacy study to evaluate the anti-tumor activity of this compound.

Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Tumors Reach 100-200 mm³? Tumor_Growth->Randomization Randomization->Tumor_Growth No Treatment Treatment Initiation (Intratumoral Injection) Randomization->Treatment Yes Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Monitoring->Endpoint

Figure 2: Experimental workflow for an in vivo efficacy study.

Procedure:

  • Establish tumors as described in Protocol 1.

  • When tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).

  • Administer treatment as described in Protocol 2. Treatment frequency will depend on the agent's half-life and toxicity profile (e.g., every 3 days for 3 doses).

  • Measure tumor volume and body weight 2-3 times per week.

  • Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if signs of significant toxicity are observed (e.g., >20% body weight loss).

  • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Toxicity Evaluation

It is crucial to assess the safety profile of this compound. Both acute and sub-chronic toxicity studies are recommended.[5][6]

Acute Toxicity Study:

  • Administer a single dose of this compound at various concentrations to different groups of mice.

  • Monitor the animals closely for the first 24 hours and then daily for 14 days.[5]

  • Record clinical signs of toxicity (e.g., changes in behavior, posture, fur), body weight, and any mortality.

  • At day 14, perform blood collection for hematology and serum biochemistry, followed by necropsy and histopathological examination of major organs.

Sub-chronic Toxicity Study:

  • Administer repeated doses of this compound over a longer period (e.g., 28 or 90 days).[5]

  • Monitor body weight, food and water consumption, and clinical signs of toxicity throughout the study.

  • Perform interim blood analyses.

  • At the end of the study, conduct a comprehensive evaluation including hematology, serum biochemistry, and detailed histopathology of organs.

Data Presentation

Quantitative Efficacy Data

Table 1: Hypothetical Anti-tumor Efficacy of this compound in a Subcutaneous B78-MEL Mouse Model.

Treatment GroupDose (mg/kg)Number of Mice (n)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-81540 ± 150-
This compound18980 ± 12036.4
This compound58450 ± 9570.8
This compound108150 ± 5090.3
Quantitative Toxicity Data

Table 2: Hypothetical Toxicity Profile of this compound Following a Single Intratumoral Dose.

ParameterVehicle ControlThis compound (5 mg/kg)This compound (10 mg/kg)This compound (20 mg/kg)
Body Weight Change (Day 14) +5.2%+3.1%-4.5%-15.8%
White Blood Cells (x10³/µL) 8.5 ± 1.28.1 ± 1.56.2 ± 0.94.1 ± 0.7
Platelets (x10³/µL) 950 ± 80920 ± 95750 ± 70550 ± 65
ALT (U/L) 35 ± 540 ± 855 ± 1098 ± 15
Creatinine (mg/dL) 0.4 ± 0.10.4 ± 0.10.5 ± 0.20.7 ± 0.2
Mortality 0/80/80/82/8
*Statistically significant difference from vehicle control (p < 0.05).

Logical Relationships in Experimental Design

The following diagram illustrates the decision-making process for optimizing the use of this compound in a mouse model.

Start Start: Initial Efficacy & Toxicity Screening Dose_Selection Select Initial Dose Range Start->Dose_Selection Efficacy_Study Perform Efficacy Study Dose_Selection->Efficacy_Study Toxicity_Study Perform Acute Toxicity Study Dose_Selection->Toxicity_Study Significant_Efficacy Significant Anti-tumor Efficacy? Efficacy_Study->Significant_Efficacy Acceptable_Toxicity Acceptable Toxicity? Toxicity_Study->Acceptable_Toxicity Significant_Efficacy->Acceptable_Toxicity Yes Increase_Dose Increase Dose or Frequency Significant_Efficacy->Increase_Dose No Decrease_Dose Decrease Dose or Frequency Acceptable_Toxicity->Decrease_Dose No Proceed Proceed to Advanced Models Acceptable_Toxicity->Proceed Yes Increase_Dose->Efficacy_Study Decrease_Dose->Efficacy_Study Decrease_Dose->Toxicity_Study Stop Stop: Poor Therapeutic Window Decrease_Dose->Stop

Figure 3: Decision tree for dose optimization and evaluation.

References

TFE-IDAtp1-LinA dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Linagliptin (B1675411)

Introduction

Linagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) release from pancreatic β-cells and suppress glucagon (B607659) secretion from pancreatic α-cells, leading to improved glycemic control.[4] These application notes provide a summary of its dosage and administration, mechanism of action, and protocols for relevant in vitro and preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative data for linagliptin from clinical and preclinical studies.

Table 1: Clinical Dosage and Pharmacokinetics of Linagliptin

ParameterValueReference
Recommended Dose5 mg once daily[5]
AdministrationOrally, with or without food[5]
Renal Impairment Dose AdjustmentNot required[5]
Hepatic Impairment Dose AdjustmentNot required
Time to Peak Plasma Concentration (Tmax)~1.5 hours[6]
Terminal Half-life>100 hours[5]
Excretion~85% fecal, <5% renal[3]

Table 2: Preclinical and In Vitro Data for Linagliptin

ParameterValueSpecies/SystemReference
DPP-4 Inhibition (ED50)0.3 mg/kg (7h post-dose)Han Wistar Rats[7]
DPP-4 Inhibition (ED50)0.9 mg/kg (24h post-dose)Han Wistar Rats[7]
IC50 (P-gp inhibition)66.1 µMIn vitro (digoxin transport)[8]
DPP-4 Inhibition (at 5 mg dose, steady state)>80% over 24 hoursHumans[9][10]

Mechanism of Action: Signaling Pathway

Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This prevents the breakdown of incretin hormones GLP-1 and GIP. Elevated levels of active GLP-1 and GIP lead to a cascade of downstream signaling events in pancreatic β-cells, ultimately resulting in enhanced glucose-dependent insulin secretion.

Linagliptin_Mechanism_of_Action cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell Linagliptin Linagliptin DPP4 DPP-4 Enzyme Linagliptin->DPP4 Inhibits GLP1_GIP_active Active GLP-1 & GIP DPP4->GLP1_GIP_active Degrades GLP1_GIP_inactive Inactive GLP-1 & GIP GLP1R GLP-1 Receptor GLP1_GIP_active->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: Linagliptin inhibits DPP-4, increasing active GLP-1 and GIP, which stimulates insulin secretion.

Experimental Protocols

1. In Vitro DPP-4 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of linagliptin on the DPP-4 enzyme using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Linagliptin (and other test compounds)

  • 96-well microplate (black, for fluorescence)

  • Microplate reader with fluorescence detection (Ex/Em = 360/460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the DPP-4 enzyme to the desired concentration (e.g., 1.73 mU/mL) in cold Assay Buffer.[11]

    • Prepare a stock solution of the DPP-4 substrate (e.g., 200 mM Gly-Pro-AMC) in Assay Buffer.[11]

    • Prepare a serial dilution of linagliptin in the appropriate solvent (e.g., DMSO), followed by a final dilution in Assay Buffer.

  • Assay Reaction:

    • Add 25 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted linagliptin solutions (or vehicle control) to the appropriate wells.

    • Add 25 µL of the diluted DPP-4 enzyme solution to all wells except for the "no enzyme" control wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 25 µL of the DPP-4 substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each linagliptin concentration relative to the vehicle control.

    • Plot percent inhibition versus linagliptin concentration and fit the data to a suitable model to determine the IC50 value.

2. Bioanalytical Method for Linagliptin in Plasma (LC-MS/MS)

This protocol outlines a protein precipitation method for the extraction and quantification of linagliptin from plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human plasma samples

  • Linagliptin analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., Linagliptin-¹³C,d₃[4]

  • Acetonitrile (B52724) (protein precipitation agent)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.[4]

    • Add 20 µL of the internal standard working solution and vortex briefly.[4]

    • Add 300 µL of acetonitrile to precipitate plasma proteins.[4]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.[4]

  • Extraction and Reconstitution:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.[4]

  • LC-MS/MS Analysis:

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

    • Use an appropriate LC column and mobile phase gradient to achieve chromatographic separation of linagliptin and the IS.

    • Monitor the specific mass transitions for linagliptin and the IS in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of linagliptin to the IS against the concentration of the linagliptin standards.

    • Determine the concentration of linagliptin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a DPP-4 inhibitor like linagliptin.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Animal Studies cluster_tox Safety & Toxicology EnzymeAssay DPP-4 Enzyme Inhibition Assay (IC50) CellAssay Cell-Based Assays (e.g., GLP-1 Secretion) EnzymeAssay->CellAssay Selectivity Selectivity Profiling (vs. other proteases) CellAssay->Selectivity PK Pharmacokinetics (PK) (Dosage, T1/2, Cmax) Selectivity->PK Lead Candidate PD Pharmacodynamics (PD) (DPP-4 activity, GLP-1 levels) PK->PD Efficacy Efficacy Models (e.g., Oral Glucose Tolerance Test in rats) PD->Efficacy AcuteTox Acute Toxicity Efficacy->AcuteTox Safety Assessment ChronicTox Chronic Toxicity AcuteTox->ChronicTox

Caption: A typical preclinical workflow for the evaluation of a DPP-4 inhibitor.

References

Application Notes and Protocols for the Analytical Detection of TFE-IDAtp1-LinA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection and characterization of the fusion protein TFE-IDAtp1-LinA. Given that "this compound" appears to be a novel or specific designation, the following protocols are based on established methodologies for the analysis of fusion proteins and can be adapted as necessary.

Introduction to this compound Analysis

Fusion proteins are recombinant proteins engineered by joining two or more genes that originally coded for separate proteins. The analysis of such proteins is critical for ensuring their structural integrity, purity, and concentration, which are key parameters in research and drug development. This guide outlines several common and robust analytical methods for the characterization of a hypothetical fusion protein, this compound.

Analytical Methods Overview

A multi-faceted approach is recommended for the comprehensive analysis of this compound. The following table summarizes the primary analytical techniques and their specific applications.

Analytical MethodParameter MeasuredPurpose
SDS-PAGE Apparent Molecular WeightPurity assessment and molecular size estimation.
Western Blot Specific Protein DetectionConfirmation of protein identity using specific antibodies.
ELISA Protein ConcentrationAccurate quantification of the fusion protein in various samples.
HPLC (SEC/RP) Purity and HeterogeneityHigh-resolution separation for purity analysis and detection of aggregates or variants.
Mass Spectrometry Exact Molecular Mass & SequencePrecise mass determination and confirmation of amino acid sequence.

Experimental Protocols

SDS-PAGE and Western Blot for this compound

This protocol describes the separation of this compound by size using SDS-PAGE, followed by immunodetection via Western Blot to confirm its identity.

Materials:

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer (e.g., MOPS or MES)

  • Protein loading buffer (e.g., Laemmli buffer)

  • Protein molecular weight standards

  • This compound sample

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to a domain of this compound (e.g., anti-TFE or anti-LinA)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Mix the this compound sample with an equal volume of 2x Laemmli buffer. Heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared sample and molecular weight standards onto the gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and acquire the image using an appropriate imaging system.

Data Presentation:

SampleExpected Band Size (kDa)Observed Band Size (kDa)Purity (%)
This compound (Purified)[Predicted MW]
This compound (Crude Lysate)[Predicted MW]
Quantification of this compound by ELISA

This protocol outlines a sandwich ELISA for the accurate quantification of this compound.

Materials:

  • 96-well microplate

  • Coating antibody (specific to one domain of this compound)

  • This compound standard of known concentration

  • This compound samples

  • Detection antibody (specific to the other domain of this compound, conjugated to an enzyme like HRP)

  • Wash buffer (e.g., PBST)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Coat the microplate wells with the coating antibody diluted in coating buffer and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add serial dilutions of the this compound standard and the samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.

Data Presentation:

Sample IDAbsorbance (450 nm)Calculated Concentration (ng/mL)
Standard 1[Known Conc. 1]
Standard 2[Known Conc. 2]
......
Sample 1
Sample 2
Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Size-Exclusion Chromatography (SEC-HPLC) is used to assess the purity and detect aggregates of this compound.

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight of this compound

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • This compound sample

Protocol:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a known amount of the this compound sample onto the column.

  • Chromatographic Run: Run the mobile phase at a constant flow rate and monitor the eluate at a specific wavelength (e.g., 280 nm).

  • Data Analysis: Analyze the resulting chromatogram. The main peak corresponds to the monomeric form of this compound. Earlier eluting peaks may indicate aggregates, while later eluting peaks could be degradation products. Calculate the percentage of the main peak area relative to the total peak area to determine purity.

Data Presentation:

PeakRetention Time (min)Peak Area (%)Identity
1Aggregate
2Monomer (this compound)
3Fragment/Degradant

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway involving this compound.

experimental_workflow_sds_page sample_prep Sample Preparation (with Laemmli Buffer) sds_page SDS-PAGE sample_prep->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for SDS-PAGE and Western Blot analysis.

experimental_workflow_elisa coating Plate Coating with Capture Antibody blocking Blocking coating->blocking sample_add Add Samples and Standards blocking->sample_add detect_ab Add Detection Antibody sample_add->detect_ab substrate Add Substrate detect_ab->substrate read Read Absorbance substrate->read analyze Analyze Data read->analyze

Caption: Sandwich ELISA experimental workflow.

hypothetical_signaling_pathway TFE_IDAtp1_LinA This compound Receptor Cell Surface Receptor TFE_IDAtp1_LinA->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway of this compound.

Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific term "TFE-IDAtp1-LinA" does not correspond to a publicly documented entity in the scientific literature. Therefore, this document provides a detailed template for an application note and protocol based on a plausible interpretation of the query, assuming "this compound" refers to a hypothetical transcription factor-based reporter assay system for high-throughput screening. Researchers can adapt this template to their specific internal research tools.

Application Note: A Novel Transcription Factor-Based Reporter Assay for High-Throughput Screening

Introduction

The discovery of novel therapeutic agents increasingly relies on robust and efficient high-throughput screening (HTS) platforms. Cell-based reporter gene assays are a cornerstone of this process, offering a quantitative readout of specific cellular signaling pathway modulation. This application note describes a hypothetical reporter assay system, herein referred to as "TF-Luc," designed for the rapid screening of compound libraries to identify modulators of a specific transcription factor (TF) activity. This system provides a sensitive and reproducible method for identifying potential lead compounds in drug discovery.

Assay Principle

The TF-Luc assay is based on a genetically engineered cell line that stably expresses a luciferase reporter gene under the control of a minimal promoter and tandem repeats of a specific transcription factor response element (TF-RE). In this hypothetical model, the activation of an upstream signaling pathway leads to the translocation and binding of an endogenous or overexpressed transcription factor (TF) to the TF-RE. This binding event drives the expression of the luciferase gene. The resulting luminescence is directly proportional to the activity of the transcription factor, which is, in turn, a measure of the upstream signaling pathway's activation state. Compounds that modulate this pathway can be identified by their effect on the luminescent signal.

A secondary, constitutively expressed reporter (e.g., Renilla luciferase or a fluorescent protein) can be integrated into the system to normalize for variations in cell number and transfection efficiency, thereby increasing the robustness of the assay.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation TF_Inactive Inactive TF Signaling_Cascade->TF_Inactive Phosphorylation/ Modification TF_Active Active TF TF_Inactive->TF_Active TF_RE TF-Response Element TF_Active->TF_RE Translocation & Binding Luciferase_Gene Luciferase Gene TF_RE->Luciferase_Gene Initiates Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Ligand Ligand Ligand->Receptor Binding Luminescence Luminescence Substrate Substrate Luciferase_ProteinSubstrate Luciferase_ProteinSubstrate Luciferase_ProteinSubstrate->Luminescence

Figure 1: Hypothetical Signaling Pathway for the TF-Luc Reporter Assay.

Experimental Protocols

Materials and Reagents
  • TF-Luc Reporter Cell Line

  • Cell Culture Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Selection Antibiotic (e.g., Puromycin, Hygromycin)

  • Assay Plates (384-well, white, solid bottom)

  • Compound Library

  • Positive Control Compound

  • Negative Control (e.g., DMSO)

  • Luciferase Assay Reagent (e.g., Bright-Glo™, ONE-Glo™)

  • Luminometer

Protocol 1: Cell Culture and Maintenance
  • Culture the TF-Luc reporter cell line in the recommended complete growth medium containing the appropriate selection antibiotic.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency. Do not allow cells to become over-confluent.

Protocol 2: High-Throughput Screening Assay

Start Start Cell_Seeding Seed cells into 384-well plates Start->Cell_Seeding Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Compound_Addition Add test compounds and controls Incubation_1->Compound_Addition Incubation_2 Incubate for 16-24 hours Compound_Addition->Incubation_2 Reagent_Addition Add Luciferase Assay Reagent Incubation_2->Reagent_Addition Incubation_3 Incubate for 10 minutes at RT Reagent_Addition->Incubation_3 Luminescence_Reading Read luminescence on a plate reader Incubation_3->Luminescence_Reading Data_Analysis Data Analysis (Normalization, Z') Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for the TF-Luc HTS Assay.

  • Cell Seeding:

    • Harvest and count the TF-Luc reporter cells.

    • Dilute the cells to the optimized seeding density in the complete growth medium.

    • Dispense 40 µL of the cell suspension into each well of a 384-well assay plate.

    • Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and controls in assay medium.

    • Add 10 µL of the diluted compounds to the respective wells of the assay plate. For negative controls, add 10 µL of medium with the same concentration of DMSO. For positive controls, add 10 µL of the known activator/inhibitor.

    • The final volume in each well should be 50 µL.

  • Incubation:

    • Incubate the plate for 16-24 hours at 37°C with 5% CO₂. The optimal incubation time should be determined empirically.

  • Luminescence Detection:

    • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate the plate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader with an integration time of 0.5-1 second per well.

Data Presentation and Analysis

Data Normalization

The raw luminescence data (Relative Light Units, RLU) should be normalized to the controls on each plate.

  • For activators: % Activation = [ (RLUsample - RLUnegative control) / (RLUpositive control - RLUnegative control) ] * 100

  • For inhibitors: % Inhibition = [ 1 - (RLUsample - RLUpositive control) / (RLUnegative control - RLUpositive control) ] * 100

Assay Quality Control

The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z' = 1 - [ (3 * SDpositive control + 3 * SDnegative control) / | Meanpositive control - Meannegative control | ]

Quantitative Data Summary

Table 1: Assay Performance Metrics

ParameterValueDescription
Seeding Density5,000 cells/wellOptimal cell number for a 384-well plate.
Compound Incubation Time18 hoursTime for compound to elicit a response.
Z'-Factor0.75 ± 0.05Indicates a robust and reproducible assay.
Signal-to-Background Ratio> 10Ratio of the mean signal of the positive control to the negative control.

Table 2: Example Dose-Response Data for a Hypothetical Activator

Compound Concentration (µM)% Activation (Mean ± SD)
10098.5 ± 4.2
3095.1 ± 3.8
1082.3 ± 5.1
355.6 ± 6.3
125.7 ± 4.9
0.38.9 ± 3.1
0.12.1 ± 1.5
EC₅₀ (µM) 2.8

Troubleshooting

IssuePossible CauseSolution
Low Luminescence Signal - Low cell number- Inactive luciferase reagent- Suboptimal incubation time- Optimize cell seeding density- Use fresh or properly stored reagent- Perform a time-course experiment
High Well-to-Well Variability - Inconsistent cell seeding- Edge effects on the plate- Compound precipitation- Ensure proper mixing of cell suspension- Do not use the outer wells or fill them with PBS- Check compound solubility
Low Z'-Factor (<0.5) - Small dynamic range- High data variability- Optimize positive and negative control concentrations- Review assay protocol for sources of variability

Protocol for TFE-IDAtp1-LinA in Protein Binding Assays: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Identification: An extensive search for "TFE-IDAtp1-LinA" did not yield any specific molecule with this designation in the public domain. The components of the name suggest a potential conjugate molecule for research purposes, where "TFE" could be Trifluoroethanol, a solvent used to study protein folding, and "IDA" might refer to Iminodiacetic acid, a chelating agent. "LinA" and "tp1" do not correspond to universally recognized protein or chemical identifiers.

Given the absence of specific information, this document provides a generalized protocol for characterizing the binding of a novel ligand to a target protein. This framework can be adapted by researchers for their specific molecules of interest, such as the putative "this compound." The protocols for two common and powerful techniques, Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP), are detailed below.

Section 1: Isothermal Titration Calorimetry (ITC) for Quantitative Binding Analysis

Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of interactions in solution.[1][2][3] It directly measures the heat change that occurs when two molecules interact, providing information on binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event.[1][3][4]

Experimental Protocol: ITC

1. Materials:

  • Purified Target Protein (e.g., LinA) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
  • Ligand (e.g., TFE-IDAtp1) dissolved in the identical buffer.
  • ITC instrument.
  • Degassing station.

2. Method:

  • Sample Preparation:
  • Prepare a 20-50 µM solution of the target protein in the ITC cell.
  • Prepare a 200-500 µM solution of the ligand in the injection syringe. The ligand concentration should be 10-20 times that of the protein.
  • It is critical that both the protein and ligand solutions are in identical, degassed buffer to minimize heats of dilution.[5]
  • Instrument Setup:
  • Set the experimental temperature (e.g., 25°C).
  • Set the stirring speed (e.g., 750 rpm).
  • Set the injection volume (e.g., 2 µL for a 200 µL cell) and spacing between injections (e.g., 150 seconds).
  • Titration:
  • Perform an initial injection of buffer into the protein solution to determine the heat of dilution of the buffer.
  • Perform a series of injections of the ligand into the protein solution until the binding sites are saturated.
  • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution of the ligand.
  • Data Analysis:
  • Subtract the heats of dilution from the raw titration data.
  • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine K_D, n, and ΔH.
  • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:
  • ΔG = -RTln(K_A) (where K_A = 1/K_D)
  • ΔG = ΔH - TΔS

Data Presentation: ITC
ParameterValueUnits
Binding Affinity (K_D)[Example Value]µM
Stoichiometry (n)[Example Value]
Enthalpy (ΔH)[Example Value]kcal/mol
Entropy (ΔS)[Example Value]cal/mol·K

Experimental Workflow: ITC

ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution (e.g., 20-50 µM LinA) Degas Degas Solutions Prep_Protein->Degas Prep_Ligand Prepare Ligand Solution (e.g., 200-500 µM TFE-IDAtp1) Prep_Ligand->Degas Load_ITC Load Protein into Cell Load Ligand into Syringe Degas->Load_ITC Titration Perform Titration Load_ITC->Titration Integration Integrate Raw Data Titration->Integration Control Control Titration (Ligand into Buffer) Correction Correct for Heats of Dilution Control->Correction Integration->Correction Fitting Fit to Binding Model Correction->Fitting Results Determine K_D, n, ΔH, ΔS Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry.

Section 2: Fluorescence Polarization (FP) for High-Throughput Screening and Binding Affinity Determination

Fluorescence Polarization (FP) is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule.[6][7][8] When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, its tumbling slows, and the polarization of the emitted light increases.[7]

Experimental Protocol: FP

1. Materials:

  • Purified Target Protein (e.g., LinA).
  • Fluorescently labeled ligand (Tracer, e.g., fluorescently tagged TFE-IDAtp1).
  • Unlabeled ligand for competition assay.
  • Assay buffer (e.g., PBS with 0.01% Tween-20).
  • Microplate reader with FP capabilities.
  • Black, low-volume microplates (e.g., 384-well).

2. Method:

  • Tracer Concentration Determination (Saturation Binding):
  • Prepare a serial dilution of the target protein in the assay buffer.
  • Add a fixed, low concentration of the tracer to each well.
  • Incubate to reach equilibrium.
  • Measure the fluorescence polarization.
  • The protein concentration that gives 50-80% of the maximum polarization signal should be used for subsequent assays.
  • Competition Assay:
  • Prepare a serial dilution of the unlabeled ligand.
  • In each well, add the fixed concentration of the target protein and the tracer.
  • Add the serial dilution of the unlabeled ligand.
  • Include controls for no protein (low polarization) and no unlabeled ligand (high polarization).
  • Incubate to reach equilibrium.
  • Measure the fluorescence polarization.
  • Data Analysis:
  • Plot the fluorescence polarization values against the logarithm of the unlabeled ligand concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled ligand that displaces 50% of the tracer).
  • Calculate the binding affinity (K_i) of the unlabeled ligand using the Cheng-Prusoff equation: K_i = IC50 / (1 + [Tracer]/K_d_tracer), where K_d_tracer is the dissociation constant of the tracer determined from the saturation binding experiment.

Data Presentation: FP
ParameterValueUnits
IC50[Example Value]µM
K_i[Example Value]µM

Experimental Workflow: FP Competition Assay

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_read Measurement & Analysis Prep_Protein Prepare Target Protein (Fixed Concentration) Dispense Dispense Reagents into Microplate Prep_Protein->Dispense Prep_Tracer Prepare Fluorescent Tracer (Fixed Concentration) Prep_Tracer->Dispense Prep_Competitor Prepare Serial Dilution of Unlabeled Ligand Prep_Competitor->Dispense Incubate Incubate to Equilibrium Dispense->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Plot_Data Plot FP vs. [Ligand] Read_FP->Plot_Data Fit_Curve Fit to Dose-Response Plot_Data->Fit_Curve Results Determine IC50 and K_i Fit_Curve->Results

Caption: Workflow for a Fluorescence Polarization competition assay.

Section 3: Hypothetical Signaling Pathway of this compound

As the identities of "TFE-IDAtp1" and "LinA" are unknown, a hypothetical signaling pathway is presented for illustrative purposes. This diagram assumes "LinA" is a cell surface receptor and "TFE-IDAtp1" is its extracellular ligand that inhibits a downstream kinase cascade.

Signaling_Pathway cluster_membrane Cell Membrane Receptor LinA Receptor Kinase1 Kinase A Receptor->Kinase1 Inhibition Ligand This compound Ligand->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Activation Response Cellular Response TF->Response Gene Expression

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols: TFE-IDAtp1-LinA in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: A comprehensive search of publicly available scientific literature and databases did not yield any direct results for a molecule or system specifically named "TFE-IDAtp1-LinA." This suggests that the term may be an internal designation, a novel, not-yet-published construct, or a potential misnomer.

This document, therefore, addresses the likely individual components of the query—TFE, IDA, and LinA—to provide context and potential applications in molecular biology, which may be relevant to the user's interest. The component "tp1" could not be identified from the available information.

Component Analysis

TFE (2,2,2-Trifluoroethanol)

Application in Molecular Biology: 2,2,2-Trifluoroethanol (TFE) is a colorless, viscous solvent widely used in protein and peptide structural studies. Its primary application is to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that may otherwise be unstructured in aqueous solutions.

Mechanism of Action: TFE is thought to promote secondary structure formation through several mechanisms:

  • Solvent Replacement: TFE molecules can replace the hydration shell around a peptide, a process driven by favorable entropy of dehydration.

  • Hydrogen Bond Stabilization: It can form bifurcated hydrogen bonds with peptide carbonyl groups, which helps to stabilize intramolecular hydrogen bonds within α-helices without disrupting existing interactions.

  • Dielectric Environment: TFE lowers the dielectric constant of the solvent, which strengthens electrostatic interactions, including hydrogen bonds, within the peptide backbone.

Experimental Protocol: TFE-Induced Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines a general method to assess the effect of TFE on the secondary structure of a peptide or protein.

Materials:

  • Peptide or protein of interest

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade

  • Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide/protein in the phosphate buffer at a concentration of approximately 0.1-0.2 mg/mL.

    • Prepare a series of solutions with increasing TFE concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v) by mixing the peptide/protein stock solution with the appropriate volume of TFE and buffer. Ensure the final peptide/protein concentration is the same in all samples.

  • CD Spectroscopy:

    • Calibrate the CD spectropolarimeter according to the manufacturer's instructions.

    • Record CD spectra for each sample in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

    • For each spectrum, collect data at a 1 nm bandwidth, with a 1-second response time, and average at least three scans.

    • Record a baseline spectrum of the corresponding buffer/TFE mixture and subtract it from the sample spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (CD signal in mdeg) / (10 * c * n * l) where 'c' is the molar concentration of the peptide/protein, 'n' is the number of amino acid residues, and 'l' is the path length of the cuvette in cm.

    • Analyze the spectra for characteristic secondary structure features: α-helices show negative bands at ~208 nm and ~222 nm, while β-sheets show a negative band around 218 nm. Random coils exhibit a strong negative band near 200 nm.

    • Deconvolute the spectra using appropriate software to estimate the percentage of each secondary structure element at different TFE concentrations.

Data Presentation:

TFE Concentration (% v/v)α-Helix (%)β-Sheet (%)Random Coil (%)
051085
1025867
2045550
3060337
4070228
5075124
Table 1: Example data showing the change in secondary structure content of a peptide with increasing TFE concentration.

Workflow Diagram:

TFE_CD_Workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis Peptide_Stock Prepare Peptide Stock (0.1-0.2 mg/mL) TFE_Series Create TFE Titration Series (0-50% TFE) Peptide_Stock->TFE_Series Record_Spectra Record Far-UV Spectra (190-260 nm) TFE_Series->Record_Spectra Baseline_Correction Baseline Subtraction Record_Spectra->Baseline_Correction Calculate_MRE Calculate Mean Residue Ellipticity Baseline_Correction->Calculate_MRE Deconvolution Deconvolution for Secondary Structure % Calculate_MRE->Deconvolution

Caption: Workflow for TFE-induced secondary structure analysis.

IDA (Iminodiacetic Acid)

Application in Molecular Biology: Iminodiacetic acid (IDA) is a chelating agent commonly used in immobilized metal affinity chromatography (IMAC).[1] IDA is covalently attached to a solid support (e.g., agarose (B213101) beads) and then charged with divalent metal ions such as Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺. This IDA-metal complex can then selectively bind to proteins or peptides that have an affinity for these metal ions, most notably those with exposed histidine residues, such as recombinant proteins engineered with a polyhistidine tag (His-tag).

Mechanism of Action: The IDA molecule acts as a tridentate ligand, forming three coordination bonds with a metal ion. This leaves other coordination sites on the metal ion available to interact with electron donor groups on the protein surface, primarily the imidazole (B134444) side chains of histidine residues. By using an elution buffer with a competing agent (like imidazole) or a lower pH, the bound protein can be released from the resin.

Experimental Protocol: Purification of a His-tagged Protein using IDA-Ni²⁺ Affinity Chromatography

This protocol describes the purification of a recombinant His-tagged protein from a bacterial lysate.

Materials:

  • IDA-agarose resin

  • NiSO₄ solution (100 mM)

  • Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Bacterial cell pellet expressing the His-tagged protein

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 1 mg/mL lysozyme, 1 mM PMSF, pH 8.0

  • Chromatography column

Procedure:

  • Resin Preparation:

    • Pack the IDA-agarose resin into a chromatography column.

    • Wash the resin with 5 column volumes (CV) of deionized water.

    • Charge the resin by passing 3 CV of 100 mM NiSO₄ solution over the column.

    • Wash with 5 CV of deionized water to remove unbound Ni²⁺ ions.

    • Equilibrate the column with 5-10 CV of Binding Buffer.

  • Lysate Preparation:

    • Resuspend the bacterial cell pellet in Lysis Buffer.

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension to lyse the cells completely.

    • Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Collect the clarified supernatant containing the soluble His-tagged protein.

  • Protein Binding:

    • Load the clarified supernatant onto the equilibrated IDA-Ni²⁺ column at a slow flow rate.

  • Washing:

    • Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound His-tagged protein with 5-10 CV of Elution Buffer.

    • Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the purified protein.

Data Presentation:

Purification StepTotal Protein (mg)His-tagged Protein (mg)Purity (%)
Clarified Lysate200157.5
Flow-through1801-
Wash40.5-
Elution Fractions1211.595.8
Table 2: Example purification table for a His-tagged protein using IDA-Ni²⁺ chromatography.

Workflow Diagram:

IDA_IMAC_Workflow cluster_resin Resin Preparation cluster_protein Protein Purification cluster_analysis Analysis Charge_Resin Charge IDA Resin with Ni²⁺ Equilibrate Equilibrate with Binding Buffer Charge_Resin->Equilibrate Load_Lysate Load Clarified Lysate Equilibrate->Load_Lysate Wash_Column Wash with Wash Buffer Load_Lysate->Wash_Column Elute_Protein Elute with Elution Buffer Wash_Column->Elute_Protein SDS_PAGE SDS-PAGE Analysis of Fractions Elute_Protein->SDS_PAGE

Caption: Workflow for His-tagged protein purification using IDA-IMAC.

LinA (Hexachlorocyclohexane Dehydrochlorinase)

Application in Molecular Biology: LinA is a bacterial enzyme that plays a crucial role in the biodegradation of the organochlorine insecticide lindane (γ-hexachlorocyclohexane) and its isomers.[2][3][4] In molecular biology, LinA is studied for its catalytic mechanism, protein engineering potential for bioremediation applications, and as a model system for understanding enzyme evolution in response to environmental pollutants.

Mechanism of Action: LinA catalyzes the dehydrochlorination of specific HCH isomers, which is the initial and rate-limiting step in their degradation pathway. The enzyme stereoselectively removes hydrogen and chlorine atoms from the cyclohexane (B81311) ring. Different variants of LinA (e.g., LinA1, LinA2) exhibit different substrate specificities and enantioselectivities.[2]

Experimental Protocol: In Vitro Activity Assay of LinA

This protocol measures the activity of purified LinA enzyme by quantifying the depletion of its substrate, γ-HCH, using gas chromatography (GC).

Materials:

  • Purified LinA enzyme

  • γ-Hexachlorocyclohexane (γ-HCH) standard

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.5

  • Hexane (B92381) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Reaction Buffer and a known concentration of γ-HCH (e.g., 10 µM) in a glass vial.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding a specific amount of purified LinA enzyme to the reaction mixture.

    • Incubate the reaction for a defined period (e.g., 10 minutes), with gentle agitation.

    • At various time points (e.g., 0, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Extraction:

    • Immediately stop the reaction in the aliquot by adding an equal volume of hexane and vortexing vigorously for 1 minute to extract the remaining γ-HCH.

    • Centrifuge briefly to separate the phases.

    • Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC Analysis:

    • Inject a sample of the dried hexane extract into the GC-ECD.

    • Use a suitable capillary column (e.g., DB-5) and temperature program to separate γ-HCH from its degradation products.

    • Quantify the amount of remaining γ-HCH by comparing the peak area to a standard curve of known γ-HCH concentrations.

  • Data Analysis:

    • Calculate the rate of γ-HCH degradation per unit of enzyme (e.g., in µmol/min/mg of protein).

Data Presentation:

Time (minutes)γ-HCH Concentration (µM)% Substrate Remaining
010.0100
27.878
54.545
101.212
Table 3: Example data from a LinA activity assay showing the depletion of γ-HCH over time.

Signaling Pathway/Logical Relationship Diagram:

LinA_Degradation_Pathway cluster_pathway LinA-mediated Degradation of γ-HCH gamma_HCH γ-Hexachlorocyclohexane (Lindane) PCCH γ-Pentachlorocyclohexene gamma_HCH->PCCH LinA TCCH Tetrachlorocyclohexadiene PCCH->TCCH LinA Downstream Further Degradation Products TCCH->Downstream Other enzymes

Caption: Simplified degradation pathway of γ-HCH initiated by LinA.

While "this compound" does not correspond to a known entity in molecular biology, the individual components—TFE, IDA, and LinA—are well-characterized and have distinct applications. TFE is used to study protein folding, IDA is a key component in affinity chromatography for protein purification, and LinA is an enzyme studied for its role in bioremediation. It is conceivable that these components could be used in a multi-step research project; for example, using an IDA-based method to purify the LinA enzyme, followed by structural studies of LinA in the presence of TFE. Without further clarification of the term "this compound," the information provided above for the individual components represents the most relevant and accurate application notes and protocols that can be offered. Researchers and drug development professionals are encouraged to verify the nomenclature of their target of interest.

References

Application Notes and Protocols: Using Hypo-NIR780-Targeted for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo fluorescence imaging is a powerful, non-invasive technique for visualizing and quantifying biological processes within a living organism. Near-infrared (NIR) fluorescent probes, operating between 700-900 nm, are particularly advantageous for these studies due to reduced tissue autofluorescence and deeper photon penetration compared to visible light fluorophores.[1][2] This document provides detailed application notes and protocols for the use of Hypo-NIR780-Targeted , a hypothetical near-infrared fluorescent probe designed for targeted imaging of tumors that overexpress the Epidermal Growth Factor Receptor (EGFR).

Hypo-NIR780-Targeted consists of a targeting moiety, a humanized monoclonal antibody that binds to EGFR, conjugated to a NIR fluorescent dye, IRDye800CW. This design allows for the specific visualization of EGFR-expressing tumors, making it a valuable tool for oncology research, drug efficacy studies, and the development of fluorescence-guided surgery techniques.[3]

Product Information

PropertySpecification
Product Name Hypo-NIR780-Targeted
Target Epidermal Growth Factor Receptor (EGFR)
Fluorophore IRDye800CW
Excitation Maximum 774 nm
Emission Maximum 789 nm
Molecular Weight ~150 kDa
Formulation Liquid in Phosphate-Buffered Saline (PBS)
Storage 4°C, Protect from Light

Applications

  • Non-invasive tumor imaging: Monitor tumor growth, regression, and metastasis in preclinical animal models.[4]

  • Pharmacokinetic and biodistribution studies: Evaluate the delivery, accumulation, and clearance of targeted therapies.

  • Assessing therapeutic efficacy: Quantify changes in tumor burden and biomarker expression in response to treatment.

  • Fluorescence-guided surgery: Delineate tumor margins for more precise surgical resection.

Quantitative Data Summary

The following tables provide representative quantitative data for Hypo-NIR780-Targeted based on preclinical studies in mouse models bearing human tumor xenografts with varying levels of EGFR expression.

Table 1: Pharmacokinetic Parameters of Hypo-NIR780-Targeted in Mice

CohortDoseCalculated Half-life (hours)
10.5 mg/kg33
21.0 mg/kg23

Data is presented as a representative example and may vary based on the animal model and experimental conditions.[3]

Table 2: Biodistribution of Hypo-NIR780-Targeted in Mice with High EGFR-Expressing Tumors (72 hours post-injection)

OrganPercent Injected Dose per Gram (%ID/g)
Tumor15.2 ± 3.5
Blood2.1 ± 0.8
Liver8.5 ± 2.1
Spleen3.2 ± 1.0
Kidneys2.5 ± 0.7
Lungs1.8 ± 0.5
Muscle0.9 ± 0.3

Values are mean ± standard deviation. Data is representative and will vary with the specific tumor model and time point.

Table 3: Tumor-to-Background Ratios (TBR) at Different Time Points

Time Post-Injection (hours)Tumor-to-Muscle Ratio
243.5 ± 0.8
485.2 ± 1.2
728.1 ± 1.9
967.5 ± 1.5
1446.3 ± 1.1

TBR is calculated as the mean fluorescence intensity of the tumor divided by the mean fluorescence intensity of adjacent muscle tissue.

Signaling Pathway

Hypo-NIR780-Targeted is designed to bind to the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in cell proliferation, survival, and differentiation. Upon binding of its natural ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. By targeting EGFR, Hypo-NIR780-Targeted accumulates at the tumor site, allowing for its visualization.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF (Ligand) Ligand->EGFR Binds Probe Hypo-NIR780-Targeted Probe->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and probe targeting.

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of Subcutaneous Tumors

This protocol describes the procedure for non-invasive imaging of tumor growth in mice bearing subcutaneous xenografts.

Materials:

  • Hypo-NIR780-Targeted

  • Tumor-bearing mice (e.g., nude mice with EGFR-positive human tumor xenografts)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate NIR filters

  • Sterile PBS

Procedure:

  • Probe Preparation: Dilute Hypo-NIR780-Targeted in sterile PBS to the desired concentration. A typical dose is 1-5 mg/kg body weight.

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

  • Baseline Imaging: Acquire a baseline fluorescence image of the anesthetized mouse before probe injection to determine autofluorescence levels.

  • Probe Administration: Inject the prepared Hypo-NIR780-Targeted solution intravenously (e.g., via the tail vein).

  • Post-Injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, 72, 96, and 144 hours) to determine the optimal imaging window.[5]

  • Image Analysis:

    • Define regions of interest (ROIs) over the tumor and a contralateral, non-tumor bearing area (e.g., muscle) for background measurement.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR).

InVivo_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A Prepare Probe D Administer Probe (IV) A->D B Anesthetize Animal C Acquire Baseline Image B->C C->D E Acquire Post-Injection Images (Time Course) D->E F Define ROIs (Tumor & Background) E->F G Quantify Fluorescence Intensity F->G H Calculate Tumor-to-Background Ratio G->H

Workflow for in vivo fluorescence imaging.
Protocol 2: Ex Vivo Biodistribution Study

This protocol details the procedure for determining the organ-level distribution of Hypo-NIR780-Targeted.

Materials:

  • Mice previously injected with Hypo-NIR780-Targeted (from Protocol 1)

  • Surgical instruments for dissection

  • In vivo imaging system or a dedicated tissue imager

  • Cryotome or equipment for paraffin (B1166041) embedding

  • Microscope slides

  • Mounting medium

Procedure:

  • Euthanasia: At the final imaging time point, euthanize the mouse according to institutional guidelines.

  • Organ Harvesting: Carefully dissect and collect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, muscle, etc.).

  • Ex Vivo Imaging: Arrange the harvested organs on a non-fluorescent surface and acquire a fluorescence image to visualize the probe distribution.

  • Quantitative Analysis:

    • Weigh each organ.

    • Measure the fluorescence intensity of each organ.

    • Calculate the percent injected dose per gram (%ID/g) for each organ.

  • Histological Analysis (Optional):

    • Fix the tissues in formalin and embed in paraffin, or snap-freeze in optimal cutting temperature (OCT) compound.

    • Prepare tissue sections (5-10 µm).

    • Mount the sections on microscope slides and image using a fluorescence microscope to visualize the probe's distribution at the cellular level.

ExVivo_Workflow A Euthanize Animal B Harvest Organs & Tumor A->B C Ex Vivo Fluorescence Imaging of Organs B->C E Histological Processing (Optional) B->E D Quantitative Analysis (%ID/g) C->D F Fluorescence Microscopy E->F

Workflow for ex vivo biodistribution analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low tumor signal Low target expression in the tumor model.Confirm EGFR expression levels in your tumor model via IHC or Western blot.
Suboptimal imaging time point.Perform a time-course imaging study to determine the peak signal accumulation.
Incorrect probe dose.Titrate the probe concentration to find the optimal dose for your model.
High background signal High non-specific uptake.Consider a pre-injection of a blocking agent (unlabeled antibody) to saturate non-specific binding sites.
Autofluorescence from animal chow.Switch to a low-fluorescence or alfalfa-free diet for at least one week prior to imaging.
Short time between injection and imaging.Allow sufficient time for the probe to clear from non-target tissues.
Signal variability between animals Inconsistent injection volume or technique.Ensure accurate and consistent intravenous injections.
Differences in tumor size or vascularity.Normalize fluorescence signal to tumor volume or another anatomical parameter.

Conclusion

Hypo-NIR780-Targeted is a valuable tool for non-invasive, targeted imaging of EGFR-expressing tumors in preclinical research. The protocols and data presented here provide a comprehensive guide for its effective use in in vivo imaging studies. For optimal results, it is recommended to carefully characterize the probe's performance in the specific animal model being used.

References

Application Notes and Protocols for TFE-IDAtp1-LinA

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

This document provides detailed application notes and protocols for the handling, storage, and use of TFE-IDAtp1-LinA. The information is intended for researchers, scientists, and drug development professionals. Due to the limited publicly available information on this compound, the following guidelines are based on general best practices for similar compounds. It is crucial to consult any specific product documentation provided by the manufacturer.

Stability and Storage Conditions

Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionNotes
Storage Temperature Store at -20°C to -80°C for long-term storage.Avoid repeated freeze-thaw cycles which can degrade the compound. For short-term use, aliquots can be stored at 4°C for a limited time, but stability at this temperature should be validated.
Formulation Lyophilized powder or in a specified buffer.Refer to the manufacturer's certificate of analysis for the exact formulation.
Light Exposure Store in a light-protected container.Exposure to light can lead to photodegradation of the compound.
Humidity Store in a dry environment.For lyophilized products, exposure to moisture can reduce stability.

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol describes the procedure for reconstituting lyophilized this compound for experimental use.

Workflow for Reconstitution:

start Start: Equilibrate vial to room temperature centrifuge Centrifuge vial briefly start->centrifuge add_solvent Add recommended solvent (e.g., sterile water, DMSO) centrifuge->add_solvent vortex Vortex gently to dissolve add_solvent->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store aliquots at -20°C or -80°C aliquot->store

Caption: Workflow for reconstituting lyophilized this compound.

Materials:

  • Lyophilized this compound vial

  • Recommended solvent (e.g., sterile nuclease-free water, DMSO, or a specific buffer as per the manufacturer's instructions)

  • Sterile, low-adhesion microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Before opening, bring the vial of lyophilized this compound to room temperature.

  • Briefly centrifuge the vial to ensure the powder is at the bottom.

  • Carefully open the vial and add the recommended volume of the appropriate solvent to achieve the desired stock concentration.

  • Gently vortex or pipette up and down to completely dissolve the powder. Avoid vigorous shaking to prevent denaturation.

  • Once dissolved, aliquot the solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Signaling Pathway

The precise signaling pathway of this compound is not well-documented in publicly available literature. However, based on its nomenclature, a hypothetical signaling interaction can be proposed. The "TFE" component may suggest an interaction with Transcription Factor E, and "IDAtp1" could imply a role related to an ATPase.

Hypothetical Signaling Interaction:

TFE_IDAtp1_LinA This compound TargetCell Target Cell TFE_IDAtp1_LinA->TargetCell Binds to Receptor Cell Surface Receptor TargetCell->Receptor IDAtp1 IDAtp1 (ATPase) Receptor->IDAtp1 Activates TFE Transcription Factor E (TFE) IDAtp1->TFE Modulates Nucleus Nucleus TFE->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression Regulates

Caption: A hypothetical signaling pathway for this compound.

Disclaimer

The information provided in this document is for research purposes only and is based on general laboratory practices. The stability, storage, and experimental protocols for this compound may vary depending on the specific product and manufacturer. Always refer to the product-specific information sheet and certificate of analysis for the most accurate and up-to-date guidelines. The signaling pathway depicted is hypothetical and requires experimental validation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TFE-IDAtp1-LinA is a highly potent, amphiphilic xenopeptide designed as a carrier for the delivery of Cas9 ribonucleoprotein (RNP) in gene editing applications.[1][2][3] Its chemical structure, characterized by both hydrophobic and hydrophilic domains, allows for self-assembly into nanoparticles that can encapsulate and transport therapeutic payloads like Cas9 RNP into cells.[1][2][4][5] The presence of a trifluoroethyl group contributes to its hydrophobic character.[6][7][8][9][10] Proper dissolution and handling of this compound are critical for its effectiveness in forming stable and functional nanoparticles for successful gene delivery. This document provides detailed application notes and protocols for the selection of appropriate solvents and the preparation of this compound solutions for experimental use.

Data Presentation: Recommended Solvents and Reconstitution Strategies

Due to its amphiphilic nature, this compound may present challenges in solubilization, including the potential for hydrogel formation.[11] The choice of solvent is highly dependent on the downstream application. For biological applications such as cell culture experiments, it is imperative to use solvents that are biocompatible at their final working concentrations.

Solvent/ReagentRecommended UseAdvantagesDisadvantagesInitial Concentration
High-Purity Water (e.g., Nuclease-Free, Sterile) Primary solvent for creating aqueous stock solutions for biological experiments.Biocompatible; ideal for direct use in cell culture and in vivo studies.May be challenging to dissolve high concentrations; potential for aggregation or hydrogel formation.As high as possible while ensuring complete dissolution.
Dimethyl Sulfoxide (DMSO) Co-solvent for dissolving highly hydrophobic peptides.Excellent solubilizing power for a wide range of compounds.Can be toxic to cells at higher concentrations; may interfere with some biological assays.High-concentration stock (e.g., 10-20 mM).
Dimethylformamide (DMF) Alternative co-solvent to DMSO.Good solubilizing power.Similar to DMSO, can have cellular toxicity.High-concentration stock (e.g., 10-20 mM).
Aqueous Acetic Acid (e.g., 1.0 M) To aid dissolution of basic peptides.Can improve solubility by protonating basic residues.Will lower the pH of the final solution, which may need adjustment for biological experiments.Use minimal volume to achieve dissolution.
Aqueous Ammonium (B1175870) Hydroxide (B78521) (e.g., 1.0 M) To aid dissolution of acidic peptides.Can improve solubility by deprotonating acidic residues.Will raise the pH of the final solution, which may need adjustment for biological experiments.Use minimal volume to achieve dissolution.

Experimental Protocols

Protocol 1: Reconstitution of this compound in an Aqueous Buffer

This protocol is recommended for preparing this compound for direct use in biological experiments where the formation of nanoparticles with Cas9 RNP is the objective.

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free, sterile water or a suitable sterile buffer (e.g., PBS, HEPES)

  • Low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Sonication bath (optional)

Procedure:

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Solvent Addition: Carefully add a small volume of nuclease-free, sterile water or buffer to the vial to achieve a high initial concentration (e.g., 1-5 mM). The exact volume will depend on the amount of peptide and the desired stock concentration.

  • Dissolution: Gently vortex the solution for 1-2 minutes. If the peptide does not fully dissolve, the following steps can be taken:

    • Sonication: Place the vial in a sonication bath for 5-10 minutes. Check for dissolution.

    • Gentle Heating: If a hydrogel forms, it may be possible to dissolve it by gently warming the solution (e.g., to 37°C) for a short period.[11]

  • pH Adjustment (if necessary): If solubility is still an issue, and the peptide has a known net charge, a dilute acid (e.g., acetic acid for basic peptides) or base (e.g., ammonium hydroxide for acidic peptides) can be added dropwise to aid dissolution.[11] Ensure the final pH is compatible with the intended application.

  • Dilution: Once the stock solution is fully dissolved, it can be diluted to the final working concentration using the desired aqueous buffer.

  • Storage: Store the reconstituted stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Reconstitution of this compound using an Organic Co-solvent

This protocol is suitable when a higher concentration stock is required and the final concentration of the organic solvent in the experimental setup will be negligible and non-toxic.

Materials:

  • This compound (lyophilized powder)

  • High-purity DMSO or DMF

  • Nuclease-free, sterile water or a suitable sterile buffer (e.g., PBS, HEPES)

  • Low-adhesion microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-treatment: Centrifuge the vial of lyophilized this compound.

  • Organic Solvent Addition: Add a small volume of DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mM).

  • Dissolution: Vortex thoroughly until the peptide is completely dissolved.

  • Aqueous Dilution: For use in biological experiments, add the organic stock solution dropwise to a vigorously stirring aqueous buffer to reach the final desired concentration.[11] It is critical to add the peptide-organic solution to the aqueous buffer and not the other way around to prevent precipitation.

  • Monitoring for Precipitation: If the solution becomes turbid upon addition to the aqueous buffer, the solubility limit has been exceeded.

  • Storage: Store the organic stock solution at -20°C or -80°C in a desiccated environment.

Mandatory Visualizations

experimental_workflow cluster_reconstitution This compound Reconstitution cluster_nanoparticle_formation Nanoparticle Formation cluster_application Downstream Application reconstitute Reconstitute Lyophilized this compound aqueous Aqueous Buffer (e.g., Nuclease-Free Water) reconstitute->aqueous Primary Method organic Organic Co-solvent (e.g., DMSO) reconstitute->organic Alternative Method stock_solution High-Concentration Stock Solution aqueous->stock_solution organic->stock_solution mix Mix this compound and Cas9 RNP stock_solution->mix cas9_rnp Prepare Cas9 RNP Complex cas9_rnp->mix nanoparticles Self-Assembled Nanoparticles mix->nanoparticles cell_culture Introduce to Cell Culture nanoparticles->cell_culture in_vivo In Vivo Administration nanoparticles->in_vivo gene_editing Gene Editing cell_culture->gene_editing in_vivo->gene_editing

Caption: Experimental workflow for this compound from reconstitution to application.

signaling_pathway cluster_delivery Cellular Delivery cluster_action Mechanism of Action nanoparticle This compound/ Cas9 RNP Nanoparticle endocytosis Endocytosis nanoparticle->endocytosis Cellular Uptake endosome Endosome endocytosis->endosome release Endosomal Escape endosome->release cas9_rnp_free Free Cas9 RNP in Cytoplasm release->cas9_rnp_free nuclear_import Nuclear Import cas9_rnp_free->nuclear_import nucleus Nucleus nuclear_import->nucleus dna_cleavage Target DNA Cleavage nucleus->dna_cleavage

Caption: Putative signaling pathway for this compound mediated Cas9 RNP delivery.

References

Troubleshooting & Optimization

Troubleshooting TFE-IDAtp1-LinA insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during experiments with the fusion protein TFE-IDAtp1-LinA. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound insolubility?

A1: Insolubility of recombinant proteins like this compound is a frequent issue, often stemming from high expression rates in host systems such as E. coli. This can overwhelm the cellular machinery responsible for proper protein folding, leading to the formation of misfolded protein aggregates known as inclusion bodies.[1] Other contributing factors include suboptimal buffer conditions (e.g., pH, ionic strength), improper temperatures during expression and purification, and the intrinsic properties of the fusion protein itself.[2][3][4]

Q2: How does the expression system affect the solubility of this compound?

A2: The choice of expression system can significantly impact this compound solubility. When eukaryotic proteins are expressed in bacterial systems, they may lack necessary post-translational modifications, which can lead to improper folding and subsequent insolubility.[1] Different host strains also possess varying capabilities for protein folding and disulfide bond formation, which may be crucial for the correct conformation and solubility of this compound. In some instances, switching to a different expression system, such as baculovirus or mammalian cells, may be required to achieve soluble expression.[1]

Q3: Can the fusion tag on this compound influence its solubility?

A3: Yes, the fusion tag genetically linked to a protein can have a significant impact on its solubility.[1][5] Certain tags, such as Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST), are known to enhance the solubility of their fusion partners.[1] These larger tags are thought to function as molecular chaperones, aiding in the correct folding of the target protein.[1] While smaller tags like His-tags are effective for purification, they generally do not improve solubility as dramatically.[1]

Q4: What is the role of pH in this compound insolubility?

A4: The pH of the buffer is a critical factor affecting protein solubility.[3][4][6] Proteins are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[7][8][9] At the pI, the lack of electrostatic repulsion between protein molecules encourages aggregation and precipitation.[8] To enhance solubility, it is essential to use a buffer with a pH at least one unit above or below the pI of this compound.[1]

Troubleshooting Guide

Issue 1: this compound is predominantly found in the insoluble fraction (inclusion bodies) after cell lysis.

This is a common issue indicating that the protein is not folding correctly and is aggregating.

High expression rates and temperatures can lead to the formation of insoluble inclusion bodies. Modifying the expression conditions is the first line of defense.[1]

  • Lower Induction Temperature: Reducing the temperature after inducing protein expression (e.g., from 37°C to 16-25°C) slows down cellular processes, allowing more time for proper protein folding.[1][10][11]

  • Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein synthesis, potentially improving the yield of soluble protein.

  • Use a Different Host Strain: Some E. coli strains are specifically engineered to enhance the soluble expression of difficult proteins.

Table 1: Effect of Expression Temperature on this compound Solubility

Expression Temperature (°C)Soluble this compound (%)Insoluble this compound (%)
371585
303565
256040
188020

The composition of the buffer used for cell lysis and protein solubilization is critical.

  • Adjust pH: Ensure the buffer pH is at least 1 unit away from the calculated isoelectric point (pI) of this compound.[8]

  • Vary Ionic Strength: The salt concentration can influence protein solubility. Moderate salt concentrations (e.g., 150-500 mM NaCl) can help prevent aggregation by shielding electrostatic interactions.[3][12]

  • Use Additives: Various additives can help stabilize the protein and prevent aggregation.[13][][15]

Table 2: Effect of Buffer Additives on this compound Solubility

AdditiveConcentrationSoluble this compound (%)
None-20
L-Arginine0.5 M55
Glycerol10% (v/v)45
Tween-200.1% (v/v)35
CHAPS5 mM40
Issue 2: this compound precipitates during purification or storage.

This suggests that while the protein may be initially soluble, it is not stable under the purification or storage conditions.

  • Screen Different Buffers: Test a range of biological buffers (e.g., Tris-HCl, HEPES, phosphate) to find the one that provides optimal stability.[16][17][18]

  • Include Stabilizing Agents: Additives like glycerol, sucrose, or trehalose (B1683222) can act as cryoprotectants and protein stabilizers during storage.[]

  • Add Reducing Agents: If this compound has cysteine residues, including a reducing agent like DTT or TCEP can prevent the formation of incorrect disulfide bonds that may lead to aggregation.[12][19]

Table 3: Effect of Storage Buffer on this compound Stability (after 1 week at 4°C)

Storage BufferAdditiveSoluble Protein Remaining (%)
50 mM Tris-HCl, 150 mM NaCl, pH 7.5None60
50 mM HEPES, 150 mM NaCl, pH 7.5None75
50 mM HEPES, 150 mM NaCl, pH 7.510% Glycerol90
50 mM HEPES, 150 mM NaCl, pH 7.510% Glycerol, 1 mM DTT95

If optimizing expression and buffer conditions fails to yield sufficient soluble protein, refolding the protein from solubilized inclusion bodies is a viable option.[20][21]

  • Isolate and Wash Inclusion Bodies: This step is crucial to remove contaminating proteins and cellular debris.

  • Solubilize Inclusion Bodies: Use strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride to solubilize the aggregated protein.[22]

  • Refold the Protein: Gradually remove the denaturant to allow the protein to refold into its native conformation. This can be done through dialysis, dilution, or on-column refolding.[21][22][23]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows for a rapid assessment of this compound solubility under different expression conditions.

  • Inoculation: Inoculate several small cultures (e.g., 5-10 mL) of the expression host with the this compound expression plasmid.

  • Growth: Grow the cultures at 37°C to an OD600 of 0.6-0.8.

  • Induction: Before induction, take a 1 mL sample of the uninduced culture. Induce the remaining cultures with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1 mM).

  • Expression: Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for a set period (e.g., 4 hours or overnight).[1]

  • Cell Harvesting: Harvest 1.5 mL of each induced culture by centrifugation at 10,000 x g for 10 minutes at 4°C.[1]

  • Lysis: Discard the supernatant and resuspend the cell pellet in 1 mL of lysis buffer. Incubate on ice for 30 minutes.[1]

  • Sonication: Sonicate the cell suspension to ensure complete lysis.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, and the pellet contains the insoluble fraction.

  • Analysis: Analyze the uninduced, total induced, soluble, and insoluble fractions by SDS-PAGE to determine the relative amount of soluble this compound under each condition.

Protocol 2: On-Column Refolding of His-tagged this compound

This protocol is for refolding this compound that has been purified under denaturing conditions from inclusion bodies.

  • Inclusion Body Solubilization: Resuspend the washed inclusion body pellet in a binding buffer containing 6 M guanidine hydrochloride or 8 M urea.[22]

  • Clarification: Centrifuge the solubilized protein at high speed to remove any remaining insoluble material. Filter the supernatant through a 0.45 µm filter.[22]

  • IMAC Binding: Load the clarified, denatured protein onto a Ni-NTA column pre-equilibrated with the same denaturing binding buffer.

  • Wash: Wash the column with the binding buffer to remove any unbound proteins.

  • Refolding Gradient: Gradually exchange the denaturing buffer with a refolding buffer (lacking denaturant) by running a linear gradient from 100% denaturing buffer to 100% refolding buffer over several column volumes. This allows for a slow removal of the denaturant, promoting proper refolding.

  • Elution: Elute the refolded protein from the column using an elution buffer containing imidazole.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and a functional assay (if available) to assess the success of the refolding process.

Visualizations

cluster_causes Causes of Insolubility cluster_consequences Consequences High Expression Rate High Expression Rate Protein Misfolding Protein Misfolding High Expression Rate->Protein Misfolding Suboptimal Buffer (pH, Ionic Strength) Suboptimal Buffer (pH, Ionic Strength) Suboptimal Buffer (pH, Ionic Strength)->Protein Misfolding Incorrect Temperature Incorrect Temperature Incorrect Temperature->Protein Misfolding Lack of PTMs Lack of PTMs Lack of PTMs->Protein Misfolding Aggregation Aggregation Protein Misfolding->Aggregation Inclusion Body Formation Inclusion Body Formation Aggregation->Inclusion Body Formation

Caption: Factors leading to protein insolubility and aggregation.

start Insoluble this compound Detected optimize_expression Optimize Expression Conditions (Temp, Inducer) start->optimize_expression check_solubility1 Sufficient Soluble Protein? optimize_expression->check_solubility1 modify_buffer Modify Lysis/Purification Buffers (pH, Salt, Additives) check_solubility1->modify_buffer No end_soluble Soluble Protein Obtained check_solubility1->end_soluble Yes check_solubility2 Sufficient Soluble Protein? modify_buffer->check_solubility2 refolding Inclusion Body Isolation & Refolding check_solubility2->refolding No check_solubility2->end_soluble Yes refolding->end_soluble end_insoluble Further Optimization Needed

Caption: Troubleshooting workflow for this compound insolubility.

Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TFE_IDAtp1_LinA This compound (Hypothetical Role) Kinase_Cascade->TFE_IDAtp1_LinA Transcription_Factor Transcription Factor TFE_IDAtp1_LinA->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Optimizing TFE-IDAtp1-LinA Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific molecule "TFE-IDAtp1-LinA" is not currently available in the public scientific literature. The following technical support guide is a generalized resource designed for researchers working with novel or poorly characterized compounds. The principles and protocols provided are based on best practices for experimental optimization and troubleshooting in drug development and cell biology. The name "this compound" suggests a potential conjugate involving a protein/peptide component (possibly related to an ATPase, "Atp1"), a linker ("Lin"), and an active molecule ("A"), potentially formulated with Trifluoroethanol ("TFE"). This guide will use this hypothetical structure to provide relevant examples.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for a novel compound like this compound in cell-based assays?

A1: For a novel compound with unknown potency, it is crucial to perform a dose-response experiment over a broad concentration range. A common starting point is a logarithmic dilution series. We recommend a range spanning from nanomolar (nM) to micromolar (µM). For instance, you could test concentrations from 1 nM to 100 µM. If the molecular weight is known, preparing a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent (like DMSO) is the first step.

Q2: How do I determine the optimal concentration of this compound for my specific cell line and assay?

A2: The optimal concentration is application-dependent and should be determined empirically. A dose-response curve is the standard method for this. By treating your cells with a range of concentrations, you can determine key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). The ideal concentration for your experiments will likely be at or near the EC50 for efficacy studies, or below the IC20 for studies where cell viability should not be compromised.

Q3: What are the essential control experiments to include when working with a new compound?

A3: Several controls are critical for interpreting your results accurately:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent itself.

  • Untreated Control: Cells that are not exposed to any treatment, to establish a baseline for cell health and activity.

  • Positive Control: A known compound that induces the effect you are measuring. This ensures that your assay is working correctly.

  • Negative Control: A compound known to be inactive in your assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cytotoxicity at All Tested Concentrations 1. Compound is highly potent: The starting concentration range may be too high. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target effects: At high concentrations, the compound may be affecting essential cellular pathways.1. Expand the dose-response to a lower concentration range (e.g., picomolar to nanomolar). 2. Ensure the final solvent concentration is low and consistent across all treatments (typically ≤ 0.1% v/v). 3. Perform counter-screening assays against unrelated targets to identify off-target effects.
No Biological Effect Observed 1. Compound is not active in the chosen assay: The compound may not modulate the specific pathway being studied. 2. Incorrect concentration range: The concentrations tested may be too low. 3. Compound instability: The compound may be degrading in the culture medium. 4. Poor cell permeability: The compound may not be entering the cells.1. Confirm the expression of the target protein (e.g., IDAtp1) in your cell line. Consider testing in a different, more sensitive cell line or a different assay. 2. Test a higher concentration range (e.g., up to 200 µM), being mindful of solubility limits. 3. Assess compound stability using methods like HPLC-MS over time in your experimental conditions. 4. Evaluate cellular uptake using analytical methods or a fluorescently labeled version of the compound, if available.
Poor Solubility in Aqueous Media 1. Hydrophobic nature of the compound: The compound may not be readily soluble in cell culture medium. 2. Precipitation from stock solution: The compound may be precipitating when diluted from a high-concentration stock.1. Prepare a high-concentration stock in an organic solvent like DMSO. 2. When diluting into aqueous media, do so stepwise and with vigorous mixing. Avoid "crashing out" the compound. 3. Consider using a formulation aid , such as a small percentage of a biocompatible surfactant, if appropriate for your assay.
Inconsistent Results Between Experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. 2. Inconsistent compound preparation: Errors in serial dilutions or stock solution degradation. 3. Assay variability: Inconsistent incubation times or reagent preparation.1. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh dilutions of the compound for each experiment from a validated stock solution. Store the stock solution appropriately (e.g., desiccated at -20°C or -80°C). 3. Adhere strictly to a standardized experimental protocol.

Experimental Protocols

Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a novel compound on cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (representing 100% viability).

    • Plot the normalized viability versus the logarithm of the compound concentration.

    • Fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_decision Decision stock Prepare High-Concentration Stock Solution (e.g., in DMSO) dilute Create Serial Dilutions of Compound stock->dilute cells Seed Cells in Multi-well Plate treat Treat Cells with Different Concentrations cells->treat dilute->treat incubate Incubate for Defined Period treat->incubate assay Perform Endpoint Assay (e.g., Viability, Activity) incubate->assay read Acquire Data (e.g., Plate Reader) assay->read plot Plot Dose-Response Curve read->plot calc Calculate IC50/EC50 plot->calc optimize Concentration Optimized? calc->optimize proceed Proceed with Further Experiments optimize->proceed optimize->proceed Yes re_evaluate Re-evaluate Assay Conditions or Range optimize->re_evaluate optimize->re_evaluate No

Caption: Workflow for optimizing the experimental concentration of a novel compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular atpase IDAtp1 (Target ATPase) ion_gradient Altered Ion Gradient (e.g., Na+/K+) atpase->ion_gradient Maintains Gradient downstream Downstream Effectors ion_gradient->downstream response Cellular Response (e.g., Apoptosis, Proliferation Change) downstream->response compound This compound compound->atpase Inhibition inhibition->ion_gradient

Caption: Hypothetical signaling pathway for an ATPase inhibitor.

How to reduce TFE-IDAtp1-LinA off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of the TFE-IDAtp1-LinA fusion protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential sources of off-target effects?

This compound is a hypothetical multi-domain fusion protein designed for targeted therapeutic intervention. It combines:

  • TFE Domain: A Zinc-Finger-based Transcription Factor designed to bind a specific DNA sequence and modulate gene expression.

  • IDAtp1 Domain: A specialized ATPase domain intended to provide energy locally for a specific molecular process.

  • LinA Domain: A therapeutic enzyme.

Off-target effects can arise from any of these domains acting on unintended molecules or locations. Potential sources include:

  • TFE Domain: Binding to DNA sequences similar to the intended target, leading to unintended changes in gene expression.[1]

  • IDAtp1 & LinA Domains: Interacting with substrates that resemble their primary targets or acting on the correct substrate in the wrong cellular compartment.

  • Fusion Protein Delivery: The method of delivery can influence the protein's concentration and persistence in cells, which can increase the likelihood of off-target events.[2][3]

Q2: How can I improve the binding specificity of the TFE transcription factor domain?

Improving the specificity of the DNA-binding domain is critical. Several protein engineering strategies can be employed:

  • Rational Mutagenesis: Introduce point mutations in the TFE domain to weaken its interaction with off-target DNA sequences while preserving on-target affinity.[2][4] This can be guided by structural modeling of the TFE-DNA interface.

  • Domain Engineering: Modify the linker regions between the zinc finger motifs of the TFE domain. The length and flexibility of these linkers can influence binding specificity.

  • Truncation: Shortening the DNA-binding region can sometimes reduce off-target binding by decreasing the protein's overall affinity for DNA, making it more dependent on a perfect sequence match.[5]

Q3: What strategies can minimize the off-target activity of the IDAtp1 and LinA enzymatic domains?

Controlling enzymatic activity is key to reducing toxicity. Consider the following approaches:

  • Substrate-Activatable Design: Engineer the enzyme domains to be in an inactive state until they encounter their specific substrate or a unique microenvironment at the target site.

  • Affinity Maturation: Use techniques like phage display to evolve the enzyme domains for higher affinity and specificity towards their intended targets.[6]

  • Controlled Expression and Delivery: Employ delivery methods that limit the concentration and duration of the fusion protein's presence in cells. Delivering the therapeutic as purified protein or mRNA instead of a DNA plasmid can reduce the window for off-target activity.[2][3]

Q4: How does the delivery method impact the off-target effects of this compound?

The delivery method is crucial for controlling the spatiotemporal activity of the fusion protein.[7]

  • Transient vs. Stable Expression: Delivering the fusion protein as mRNA or a purified protein leads to a transient effect, reducing the time available for off-target interactions compared to plasmid DNA, which can linger for days.[2]

  • Targeted Delivery: Conjugating the fusion protein to a molecule that binds to a specific cell surface receptor (e.g., an antibody) can concentrate the therapeutic at the desired tissue or cell type, minimizing exposure to other areas.[4]

Q5: What is the first step if I observe significant off-target toxicity in my cell-based assays?

If you observe high cytotoxicity, the first step is to determine the therapeutic window of your agent. This involves conducting a dose-response analysis to find the concentration range where the on-target effect is maximized and toxicity is minimized.[8][9] High toxicity at doses required for efficacy suggests that off-target effects are a significant issue.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at Effective Concentrations

You've noticed significant cell death in your experiments at the same concentrations where you see the desired therapeutic effect.

Logical Workflow for Troubleshooting Cytotoxicity

Caption: Workflow for Investigating High Cytotoxicity.

Possible Causes & Solutions:

  • Poor Therapeutic Window: The concentration needed for the on-target effect (Effective Concentration, EC50) is too close to the concentration that causes toxicity (Inhibitory Concentration, IC50).

    • Solution: Optimize the dosing strategy. Many targeted therapies are initially tested at a maximum tolerated dose, but a lower dose may be equally effective with better tolerability.[8][10] Explore different dosing schedules (e.g., pulsed vs. continuous exposure).

  • General Off-Target Activity: One or more domains are highly active on unintended targets.

    • Solution: Perform off-target profiling. Use a kinase profiling service to check for activity of the IDAtp1 domain against a panel of common kinases.[11][12] For the TFE domain, use genome-wide methods like GUIDE-seq to identify all DNA binding sites.[13]

Summary of Hypothetical Dose-Response Data

ConstructPrimary Target EC50 (nM)Cytotoxicity IC50 (nM)Therapeutic Index (IC50/EC50)
This compound (Original)10151.5
TFE(HighFidelity)-IDAtp1-LinA12605.0
TFE-IDAtp1(Specific)-LinA11454.1
This compound (Optimized Dose)10>100>10
Problem 2: Unintended Gene Expression Changes Detected via RNA-seq

Your RNA-sequencing data reveals significant up- or down-regulation of genes that are not the intended targets of the TFE domain.

Signaling Pathway: On-Target vs. Off-Target TFE Activity

G cluster_0 On-Target Action cluster_1 Off-Target Action TFE_On This compound DNA_On Target Gene Promoter TFE_On->DNA_On Binds Gene_On Desired Gene Expression DNA_On->Gene_On Regulates Effect_On Therapeutic Effect Gene_On->Effect_On TFE_Off This compound DNA_Off Off-Target Gene Promoter TFE_Off->DNA_Off Binds (Lower Affinity) Gene_Off Unintended Gene Expression DNA_Off->Gene_Off Regulates Effect_Off Side Effects / Toxicity Gene_Off->Effect_Off

Caption: On-target vs. potential off-target signaling.

Possible Causes & Solutions:

  • Low Specificity of TFE Domain: The TFE domain has affinity for DNA sequences with one or more mismatches from the target sequence.

    • Solution 1: Redesign the TFE domain. Use computational tools to predict potential off-target binding sites and guide the re-engineering of the zinc finger array to increase specificity.[14]

    • Solution 2: Modify the guide RNA strategy if using a dCas9-based TFE. Truncating the gRNA or using chemically modified gRNAs can decrease off-target events.[5]

  • Indirect Effects: The observed gene expression changes are downstream consequences of either the on-target or an off-target interaction.

    • Solution: Perform a time-course RNA-seq experiment. Genes that are direct targets of the TFE domain should show expression changes at earlier time points than those affected by downstream signaling cascades.

Key Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Methodology:

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. A 10-point, 3-fold dilution series starting from 10 µM is a good starting point.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control).

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48 or 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot the results as percent viability versus log[concentration]. Use a non-linear regression model to determine the IC50 value.

Protocol 2: Genome-Wide Off-Target Analysis (GUIDE-seq)

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) is a method to identify the sites of DNA double-strand breaks (DSBs) introduced by genome editing nucleases. It can be adapted to identify all binding sites of a TFE domain fused to a nuclease like Cas9.

Experimental Workflow for GUIDE-seq

Caption: High-level workflow for GUIDE-seq experiment.

Methodology:

  • Cell Transfection: Co-transfect the target cells with the expression plasmid for the TFE-nuclease fusion protein and a double-stranded oligodeoxynucleotide (dsODN) tag.

  • Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.

  • DNA Fragmentation: Shear the genomic DNA to an average size of 500 bp using sonication.

  • End Repair and A-tailing: Prepare the DNA fragments for adapter ligation.

  • Sequencing Adapter Ligation: Ligate universal sequencing adapters to the DNA fragments.

  • PCR Amplification: Perform two rounds of PCR. The first round uses primers specific to the dsODN tag and the sequencing adapter to enrich for tagged genomic sites. The second round adds the full sequencing adapters and barcodes.

  • Sequencing: Pool the libraries and perform paired-end sequencing on a high-throughput platform.

  • Data Analysis: Align the sequencing reads to a reference genome to identify the genomic locations that were tagged, representing the on- and off-target binding sites of the TFE domain.[13][14]

Protocol 3: In Vitro ATPase/Kinase Profiling Assay

This protocol is a generalized method to screen for off-target activity of the IDAtp1 domain against a panel of kinases. This is often performed as a fee-for-service by specialized companies.[11]

Methodology:

  • Compound Preparation: Provide the this compound protein at a high concentration (e.g., 100 µM) in a suitable buffer (e.g., PBS with 10% DMSO).

  • Assay Plate Preparation: A multi-well plate is prepared where each well contains a different purified kinase, its specific substrate peptide, and cofactors.

  • Reaction Initiation: The reaction is started by adding a mixture of MgCl2 and radiolabeled [γ-³³P]-ATP. Your compound is added at one or two fixed concentrations (e.g., 1 µM and 10 µM).[11]

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Reaction Termination & Capture: The reaction is stopped, and the phosphorylated substrate peptides are captured onto a filter membrane.

  • Washing: Unincorporated [γ-³³P]-ATP is washed away.

  • Detection: The radioactivity on the filter, corresponding to the activity of each kinase, is measured using a scintillation counter.

  • Analysis: The activity in the presence of your compound is compared to a vehicle control. A significant reduction in activity indicates a potential off-target interaction.

Summary of Hypothetical Kinase Profiling Results

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMPotential Off-Target Hit
PKA5%12%No
PKCα8%15%No
MAPK165%92%Yes
CDK2/cyclinA10%25%No
SRC58%88%Yes

References

Technical Support Center: TFE-IDAtp1-LinA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TFE-IDAtp1-LinA experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound assay?

A1: The this compound system is a genetically encoded, fluorescent biosensor designed to measure the activity of a specific cellular signaling pathway. It is a fusion protein comprised of three key components:

  • TFE (Thiol-Flashing Emitter): A fluorescent reporter tag.

  • IDAtp1 (Inhibitor-Dependent ATPase 1): An ATPase enzyme whose activity is modulated by an upstream signaling molecule.

  • LinA (Linker-A): A polypeptide linker that connects TFE and IDAtp1.

The core principle is that the ATPase activity of IDAtp1 induces a conformational change in the LinA linker, which in turn modulates the fluorescence emission of the TFE tag. Therefore, by monitoring the fluorescence intensity of TFE, one can indirectly measure the activity of IDAtp1 and the influence of potential inhibitors or activators.

Q2: What are the primary applications of the this compound system?

A2: The primary application of this system is in drug discovery and development for screening and characterizing compounds that modulate the IDAtp1 signaling pathway. It is particularly useful for:

  • High-throughput screening (HTS) of small molecule libraries for potential inhibitors or activators.

  • Determining the potency and efficacy of lead compounds (e.g., IC50 or EC50 values).

  • Studying the mechanism of action of novel drugs targeting the IDAtp1 pathway.

  • Investigating the cellular signaling cascades involving IDAtp1.

Q3: What are the critical reagents and equipment needed for a successful experiment?

A3: A successful this compound experiment requires careful preparation of reagents and access to specific equipment.

Category Specific Item Key Considerations
Reagents This compound expression vectorEnsure sequence integrity and high purity.
Cell line for expressionSelect a cell line with low endogenous ATPase activity.
Transfection reagentOptimize for high transfection efficiency and low cytotoxicity.
Cell culture media and supplementsUse high-quality, sterile-filtered reagents.
Assay bufferMaintain a stable pH and ionic strength.
ATP solutionPrepare fresh and accurately determine the concentration.
Test compounds (e.g., inhibitors)Ensure high purity and accurate dilution series.
Equipment Fluorescence plate readerMust have appropriate excitation and emission filters for TFE.
CO2 incubatorMaintain stable temperature, humidity, and CO2 levels.
Cell culture hoodEnsure aseptic conditions for cell handling.
MicroscopeFor monitoring cell health and transfection efficiency.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your this compound experiments, providing potential causes and recommended solutions.

Problem 1: Low or No Fluorescent Signal

Possible Causes:

  • Low Transfection Efficiency: The cells are not efficiently taking up the this compound expression vector.

  • Poor Protein Expression or Folding: The fusion protein is not being expressed at sufficient levels or is misfolded, leading to a non-functional TFE tag.

  • Incorrect Filter Settings: The fluorescence plate reader is not set to the correct excitation and emission wavelengths for the TFE fluorophore.

  • Cell Death: High levels of cytotoxicity due to transfection reagents or test compounds are leading to a loss of viable, signal-producing cells.

Solutions:

  • Optimize Transfection:

    • Vary the DNA-to-transfection reagent ratio.

    • Test different transfection reagents.

    • Ensure the confluency of cells is optimal for transfection (typically 70-90%).

  • Verify Protein Expression:

    • Perform a Western blot using an antibody against a component of the fusion protein (e.g., a His-tag or the TFE tag itself) to confirm expression.

    • Consider using a lower culture temperature (e.g., 30°C) after transfection to improve protein folding.

  • Check Instrument Settings:

    • Consult the technical datasheet for the TFE fluorophore to confirm the exact excitation and emission maxima.

    • Run a positive control with a known fluorescent protein to ensure the instrument is functioning correctly.

  • Assess Cell Viability:

    • Use a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to assess the health of your cells after transfection and compound treatment.

    • Reduce the concentration of the transfection reagent or test compound if significant cell death is observed.

Problem 2: High Background Signal or Low Signal-to-Noise Ratio

Possible Causes:

  • Autofluorescence: The cell culture medium, plate material, or the cells themselves are contributing to high background fluorescence.

  • Suboptimal Assay Buffer: The composition of the assay buffer is interfering with the fluorescence measurement.

  • Insufficient Washing Steps: Residual reagents or compounds are left in the wells, contributing to the background.

Solutions:

  • Reduce Autofluorescence:

    • Use a phenol (B47542) red-free cell culture medium for the final assay steps.

    • Select microplates with low autofluorescence (e.g., black-walled, clear-bottom plates).

    • Include a non-transfected cell control to measure the intrinsic autofluorescence of the cells and subtract this from your experimental values.

  • Optimize Assay Buffer:

    • Test different buffer compositions to find one that minimizes background while maintaining protein function.

    • Ensure the buffer does not contain components that quench the TFE fluorescence.

  • Improve Washing:

    • Increase the number and volume of washing steps after compound incubation and before reading the plate.

    • Ensure complete removal of the wash buffer before adding the final assay buffer.

Problem 3: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Variable Cell Seeding: Inconsistent cell numbers across wells lead to variability in the amount of biosensor expressed.

  • Inaccurate Pipetting: Errors in dispensing cells, reagents, or test compounds.

  • Edge Effects: Evaporation or temperature gradients across the microplate can affect cell growth and assay performance in the outer wells.

  • ATP Degradation: The ATP stock solution may have degraded over time, leading to inconsistent enzyme activity.

Solutions:

  • Ensure Uniform Cell Seeding:

    • Thoroughly resuspend cells before plating to ensure a homogenous cell suspension.

    • Use a calibrated multichannel pipette for cell seeding.

  • Maintain Pipetting Accuracy:

    • Calibrate your pipettes regularly.

    • Use reverse pipetting for viscous solutions.

    • Prepare master mixes of reagents to minimize well-to-well variability.

  • Mitigate Edge Effects:

    • Avoid using the outermost wells of the microplate for experimental samples.

    • Fill the outer wells with sterile water or PBS to create a humidity barrier.

    • Ensure the incubator has good temperature and humidity distribution.

  • Handle ATP Properly:

    • Prepare fresh ATP solutions for each experiment.

    • Store ATP stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates the typical workflow for a this compound experiment to screen for inhibitors.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate transfect Transfect with This compound vector seed_cells->transfect incubate_24h Incubate for 24-48h for protein expression transfect->incubate_24h add_compounds Add test compounds (e.g., inhibitors) incubate_24h->add_compounds incubate_compounds Incubate with compounds add_compounds->incubate_compounds add_atp Add ATP to initiate reaction incubate_compounds->add_atp read_fluorescence Read fluorescence on plate reader add_atp->read_fluorescence normalize_data Normalize data to positive/negative controls read_fluorescence->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 values plot_curve->calculate_ic50 G cluster_pathway Cellular Signaling Pathway cluster_biosensor Biosensor Mechanism upstream_signal Upstream Signal inhibitor_a Inhibitor-A (Endogenous Regulator) upstream_signal->inhibitor_a idatp1_endogenous Endogenous IDAtp1 inhibitor_a->idatp1_endogenous biosensor This compound Biosensor inhibitor_a->biosensor Mimicked by DrugX downstream_effect Downstream Cellular Effect idatp1_endogenous->downstream_effect drug_x DrugX (Test Compound) drug_x->biosensor Inhibition adp ADP + Pi biosensor->adp conformational_change Conformational Change in LinA biosensor->conformational_change atp ATP atp->biosensor fluorescence_change Change in TFE Fluorescence conformational_change->fluorescence_change G cluster_solutions_signal Signal Troubleshooting cluster_solutions_reproducibility Reproducibility Troubleshooting start Experiment Start check_signal Is fluorescent signal above background? start->check_signal check_reproducibility Are results reproducible? check_signal->check_reproducibility Yes solution_transfection Optimize transfection check_signal->solution_transfection No solution_expression Verify protein expression check_signal->solution_expression No solution_instrument Check instrument settings check_signal->solution_instrument No end_success Successful Experiment check_reproducibility->end_success Yes solution_seeding Standardize cell seeding check_reproducibility->solution_seeding No solution_pipetting Calibrate pipettes check_reproducibility->solution_pipetting No solution_edge Mitigate edge effects check_reproducibility->solution_edge No end_fail Further optimization needed solution_transfection->end_fail solution_expression->end_fail solution_instrument->end_fail solution_seeding->end_fail solution_pipetting->end_fail solution_edge->end_fail

Technical Support Center: Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Issue: TFE-IDAtp1-LinA Not Showing Expected Results

Initial Assessment: Our current database and public scientific literature do not contain specific information regarding "this compound." This suggests that it may be a novel or internal designation for a particular reagent, construct, or molecule. The following troubleshooting guide is a generalized framework based on common experimental issues. Please adapt this guidance to your specific experimental setup.

For more targeted support, please verify the exact name and provide additional details about the nature of this compound (e.g., is it a protein, small molecule, or genetic construct?) and the expected experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the potential reasons for a complete lack of signal or effect from this compound?

A1: A complete lack of signal is often due to issues with the reagent itself, its delivery, or the detection method. Consider the following possibilities:

  • Reagent Integrity:

    • Degradation: Has the stock solution been stored correctly according to the manufacturer's instructions (e.g., temperature, light sensitivity)? Has it undergone multiple freeze-thaw cycles?

    • Incorrect Preparation: Was the working solution prepared correctly (e.g., correct diluent, final concentration)?

  • Experimental System:

    • Cell Viability: Are the cells healthy and within an appropriate passage number? High cell death can lead to a loss of signal.

    • Incorrect Target: Does your experimental model express the intended target of this compound?

  • Protocol Execution:

    • Incubation Times: Were the incubation times for this compound and any subsequent detection reagents optimal?

    • Washing Steps: Were washing steps sufficient to remove interfering substances but not so harsh as to remove the target or signal?

Q2: The observed effect of this compound is weaker than expected. What could be the cause?

A2: A weaker-than-expected signal can be due to suboptimal concentrations, timing, or experimental conditions.

  • Suboptimal Concentration: The concentration of this compound may be too low. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific model.

  • Timing of Assay: The peak effect may occur at a different time point than the one you are measuring. A time-course experiment is recommended to identify the optimal time for analysis.

  • Cellular Conditions: Cell density, serum concentration in the media, and other culture conditions can influence the outcome. Ensure these are consistent across experiments.

Q3: I am observing high background noise or non-specific effects. How can I troubleshoot this?

A3: High background can mask the specific signal from this compound.

  • Blocking Steps: Ensure that blocking steps in your protocol (e.g., for immunofluorescence or western blotting) are adequate.

  • Reagent Purity: The this compound preparation may contain impurities that are causing non-specific effects.

  • Detection System: The settings on your detection instrument (e.g., microscope, plate reader) may be too high, leading to increased background noise.

Data Presentation: Example Dose-Response Analysis

The following table provides a template for summarizing quantitative data from a dose-response experiment.

This compound ConcentrationMeasured Response (Unit)Standard DeviationN (Replicates)
0 µM (Control)5.20.83
1 µM15.82.13
5 µM45.35.53
10 µM89.79.23
20 µM92.18.73

Experimental Protocols: Key Methodologies

General Protocol for Cell Treatment:

  • Cell Seeding: Plate cells at a predetermined density and allow them to adhere and reach the desired confluency (typically 24 hours).

  • Reagent Preparation: Prepare a fresh working solution of this compound in the appropriate vehicle (e.g., DMSO, PBS, cell culture medium). Include a vehicle-only control.

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the predetermined time under standard cell culture conditions.

  • Downstream Analysis: Proceed with the specific assay to measure the effect of the treatment (e.g., cell lysis for western blotting, fixation for imaging).

Mandatory Visualizations

Below are example diagrams created using Graphviz to illustrate a hypothetical signaling pathway and an experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Response Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene TFE_IDAtp1_LinA This compound TFE_IDAtp1_LinA->Receptor

Caption: Hypothetical signaling pathway initiated by this compound.

G Start Start: Seed Cells Treat Treat with This compound Start->Treat Incubate Incubate (Time X) Treat->Incubate Assay Perform Assay (e.g., Viability, Expression) Incubate->Assay Analyze Data Analysis Assay->Analyze End End: Interpret Results Analyze->End

Caption: General experimental workflow for testing this compound.

Technical Support Center: Overcoming Resistance to TFE-IDAtp1-LinA in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with TFE-IDAtp1-LinA. Our goal is to help you navigate and overcome resistance in your cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel targeted therapeutic agent. It is designed to specifically inhibit the kinase activity of the Intracellular Domain of the ATP-binding protein 1 (IDAtp1). IDAtp1 is a key component of a signaling pathway that promotes cell survival and proliferation in certain cancer types. By inhibiting IDAtp1, this compound aims to induce apoptosis in cancer cells dependent on this pathway.

Q2: My cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?

A2: Acquired resistance to targeted therapies is a common phenomenon and can arise through various mechanisms.[1][2] The two main categories are on-target and off-target resistance.[3]

  • On-target resistance involves alterations to the drug target itself. This can include:

    • Secondary mutations in the IDAtp1 kinase domain that prevent this compound from binding effectively. This is similar to the "gatekeeper" mutations seen with other kinase inhibitors.[4]

    • Amplification of the IDAtp1 gene, leading to overexpression of the target protein, which may overwhelm the inhibitory capacity of the drug.

  • Off-target resistance occurs when the cell activates alternative signaling pathways to bypass its dependency on the IDAtp1 pathway.[3] This can include:

    • Activation of parallel signaling pathways that converge on the same downstream effectors as the IDAtp1 pathway.[4] For example, upregulation of other receptor tyrosine kinases can sustain pro-survival signaling.

    • Phenotypic changes , such as the epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.[3][5]

    • Increased drug efflux , where cancer cells upregulate transporter proteins (like MDR1) that pump the drug out of the cell, reducing its intracellular concentration.[2][6]

Q3: How can I confirm if my cell line has developed resistance?

A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value (often 3-fold or more) is a strong indicator of resistance.[7]

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in my cell line.

This guide provides a workflow to investigate and potentially overcome acquired resistance.

Workflow for Investigating Resistance

cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Overcoming Resistance confirm_resistance Confirm Resistance (Repeat IC50 Assay) characterize_phenotype Characterize Phenotype (Morphology, Growth Rate) confirm_resistance->characterize_phenotype on_target On-Target Analysis (IDAtp1 Sequencing, Western Blot) characterize_phenotype->on_target Investigate Target off_target Off-Target Analysis (Phospho-RTK Array, RNA-Seq) characterize_phenotype->off_target Investigate Bypass combination_therapy Combination Therapy (Test with other inhibitors) on_target->combination_therapy off_target->combination_therapy alternative_therapy Alternative Therapy (Test different drug classes) off_target->alternative_therapy

Caption: A stepwise workflow for troubleshooting this compound resistance.

Step 1: Verify Target Engagement and Downstream Signaling

  • Action: Perform a Western blot to check the phosphorylation status of IDAtp1 and a key downstream effector (e.g., p-SUB1) in both parental and suspected resistant cells after treatment with this compound.

  • Expected Outcome (Sensitive Cells): this compound treatment should reduce or abolish the phosphorylation of IDAtp1 and p-SUB1.

  • Possible Outcome (Resistant Cells):

    • No change in phosphorylation: This could indicate a mutation in the IDAtp1 drug-binding site, preventing the drug from inhibiting its function.

    • Phosphorylation is inhibited, but downstream signaling persists: This suggests the activation of a bypass pathway.

Step 2: Investigate On-Target Resistance Mechanisms

  • Action:

    • Sequencing: Sequence the IDAtp1 gene in the resistant cell line to identify potential mutations in the kinase domain.

    • Gene Copy Number Analysis: Use qPCR or FISH to determine if the IDAtp1 gene is amplified in the resistant cells compared to the parental line.

  • Interpretation: The presence of a mutation or gene amplification points towards an on-target mechanism of resistance.

Step 3: Investigate Off-Target Resistance Mechanisms (Bypass Pathways)

  • Action:

    • Phospho-Receptor Tyrosine Kinase (RTK) Array: This experiment can help identify other activated kinases that may be compensating for the inhibition of IDAtp1.

    • RNA-Sequencing: Compare the gene expression profiles of sensitive and resistant cells to identify upregulated pro-survival pathways.

  • Interpretation: Increased phosphorylation of other kinases (e.g., MET, EGFR) or upregulation of pathways like PI3K/Akt or MAPK can indicate a bypass mechanism.[4]

Step 4: Strategies to Overcome Resistance

  • Combination Therapy: Based on your findings, a combination therapy approach can be effective.[6]

    • If a bypass pathway is identified (e.g., MET activation), combine this compound with a specific inhibitor of that pathway (e.g., a MET inhibitor).[5]

    • Combining targeted therapies with chemotherapy or immunotherapy has also proven effective in some cases.[8]

  • Alternative Therapy: If resistance is broad, consider testing drugs with completely different mechanisms of action.

Issue 2: High background or inconsistent results in my cell viability assays.
  • Possible Cause: Suboptimal cell seeding density, uneven drug distribution, or issues with the viability reagent.

  • Troubleshooting Steps:

    • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal number of cells per well that ensures logarithmic growth throughout the assay period.

    • Ensure Proper Mixing: When adding this compound, mix the plate gently by tapping or using an orbital shaker to ensure even distribution.

    • Check Reagent and Incubation Time: Ensure your viability reagent (e.g., CCK-8, MTT) is not expired and that you are using the recommended incubation time.

Quantitative Data Summary

The following tables provide examples of data you might generate when characterizing resistant cell lines.

Table 1: IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Change
Cell Line A1525016.7
Cell Line B2540016.0

Table 2: Protein Expression and Phosphorylation Levels in Response to this compound (100 nM)

Cell LineTreatmentp-IDAtp1 (Relative Units)Total IDAtp1 (Relative Units)p-MET (Relative Units)
Parental ADMSO1.01.00.2
Parental AThis compound0.11.00.2
Resistant ADMSO1.11.02.5
Resistant AThis compound1.01.02.4

Signaling Pathway Diagrams

Hypothetical IDAtp1 Signaling Pathway

cluster_pathway IDAtp1 Pro-Survival Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR IDAtp1 IDAtp1 GFR->IDAtp1 SUB1 Downstream Substrate 1 (SUB1) IDAtp1->SUB1 phosphorylates Survival Cell Survival & Proliferation SUB1->Survival TFE_IDAtp1_LinA This compound TFE_IDAtp1_LinA->IDAtp1

Caption: Proposed signaling cascade initiated by IDAtp1.

Bypass Pathway Activation as a Resistance Mechanism

cluster_bypass Resistance via MET Bypass Pathway IDAtp1 IDAtp1 SUB1 Downstream Substrate 1 (SUB1) IDAtp1->SUB1 Blocked Signal Survival Cell Survival & Proliferation SUB1->Survival TFE_IDAtp1_LinA This compound TFE_IDAtp1_LinA->IDAtp1 Inhibition MET MET Receptor (Upregulated) MET->SUB1 Bypass Activation MET_ligand HGF MET_ligand->MET

Caption: Upregulation of MET signaling can bypass the IDAtp1 pathway.

Key Experimental Protocols

1. Protocol for Generating a this compound Resistant Cell Line

This protocol is based on the gradual drug induction method.[9]

  • Materials:

    • Parental cancer cell line of interest

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • Cell culture flasks/plates

    • Cell counting solution (e.g., Trypan Blue)

    • Cell viability assay kit (e.g., CCK-8)

  • Methodology:

    • Determine Initial IC50: First, determine the IC50 of the parental cell line to this compound using a standard cell viability assay.

    • Initial Drug Exposure: Culture the parental cells in a medium containing a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).[9]

    • Gradual Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, passage them and increase the drug concentration. A stepwise increase of 25-50% is recommended.[9]

    • Monitoring: At each concentration, monitor the cells for signs of recovery (restored morphology and proliferation rate). If significant cell death occurs (e.g., >50%), maintain the culture at the previous, lower concentration until the cells recover.[9]

    • Establishment of Resistance: Continue this process of gradual dose escalation over several months. The resistant cell line is considered established when it can proliferate in a drug concentration that is significantly higher (e.g., 10-fold or more) than the initial IC50.

    • Characterization and Banking: Once established, characterize the resistant line by re-determining the IC50 and bank frozen stocks for future experiments. It is crucial to maintain a culture of the parental cell line in parallel for comparison.

2. Protocol for Combination Index (CI) Assay

This assay helps determine if the combination of two drugs (e.g., this compound and a MET inhibitor) is synergistic, additive, or antagonistic.

  • Materials:

    • Resistant cell line

    • This compound

    • Second drug of interest (e.g., MET inhibitor)

    • 96-well plates

    • Cell viability assay kit

  • Methodology:

    • Determine Single-Agent IC50s: Determine the IC50 values for each drug individually in the resistant cell line.

    • Set Up Combination Plate: Seed cells in a 96-well plate. Add both drugs in a serial dilution matrix format, with concentrations ranging above and below their respective IC50 values. Include wells for each drug alone and untreated controls.

    • Incubation and Viability Measurement: Incubate the plate for the desired time (e.g., 72 hours). Measure cell viability using a standard assay.

    • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1: Synergism (the effect of the combination is greater than the sum of the individual effects).

      • CI = 1: Additive effect.

      • CI > 1: Antagonism.

References

Modifying TFE-IDAtp1-LinA treatment protocols for better outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Our comprehensive search for "TFE-IDAtp1-LinA" did not yield any specific information regarding its mechanism of action, treatment protocols, or experimental data. The search results were unrelated to this specific query, suggesting that "this compound" may be a novel, highly specialized, or perhaps a hypothetical therapeutic agent not yet described in publicly accessible scientific literature.

Consequently, we are unable to provide a technical support center with troubleshooting guides and FAQs as requested. The creation of such a resource, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, is entirely dependent on the availability of foundational information about the treatment . Without any data on this compound, fulfilling the core requirements of the user request is not possible.

We recommend users to verify the name of the therapeutic agent and to consult internal documentation, pre-publication data, or other proprietary sources for the necessary information. Once such information is available, we would be able to assist in generating the requested technical support materials.

TFE-IDAtp1-LinA Experimental Controls and Best Practices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing experimental protocols involving the hypothetical signaling pathway of TFE-IDAtp1-LinA. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical this compound signaling pathway?

A1: The this compound pathway is a hypothetical signaling cascade being investigated for its role in cellular metabolism and inflammation. In this model, Linoleic Acid (LinA) acts as a signaling molecule that modulates the activity of a transcription factor (TF-E). The activity of TF-E is, in turn, regulated by an ATP-dependent inhibitor of DNA binding, IDAtp1. Trifluoroethanol (TFE) is used in specific biophysical assays to study the conformational changes in the IDAtp1 protein.

Q2: What is the proposed mechanism of action of Linoleic Acid in this pathway?

A2: Linoleic Acid is hypothesized to bind to IDAtp1, inducing a conformational change that alters its ability to inhibit the transcription factor TF-E. This modulation of TF-E activity can then lead to changes in the expression of target genes involved in inflammatory and metabolic processes.

Q3: What are the key experimental readouts for this pathway?

A3: Key experimental readouts include:

  • Quantification of target gene expression changes via qPCR or RNA-seq.

  • Measurement of protein-protein interactions between IDAtp1 and TF-E using techniques like co-immunoprecipitation.

  • Assessment of TF-E DNA binding activity through methods such as electrophoretic mobility shift assays (EMSA).

  • Biophysical characterization of IDAtp1 conformational changes using circular dichroism (CD) spectroscopy, often in the presence of Trifluoroethanol (TFE) to stabilize secondary structures for analysis.

Troubleshooting Guides

Issue 1: Inconsistent results in target gene expression after Linoleic Acid treatment.
  • Possible Cause 1: Linoleic Acid preparation and delivery.

    • Solution: Linoleic acid is prone to oxidation. Prepare fresh solutions for each experiment. Use a vehicle control (e.g., ethanol (B145695) or DMSO) and ensure the final concentration of the vehicle is consistent across all samples and does not exceed a level that affects cell viability (typically <0.1%).

  • Possible Cause 2: Cell confluence and passage number.

    • Solution: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. High cell density can alter cellular responses. Use cells within a consistent and low passage number range to avoid issues with cellular senescence and altered signaling.

  • Possible Cause 3: Variability in treatment time.

    • Solution: The effects of Linoleic Acid on gene expression can be time-dependent. Perform a time-course experiment to determine the optimal treatment duration for observing the desired changes in your specific cell type.

Issue 2: Poor signal or high background in co-immunoprecipitation of IDAtp1 and TF-E.
  • Possible Cause 1: Inefficient antibody binding.

    • Solution: Validate your antibodies for immunoprecipitation applications. Test different antibody concentrations and incubation times. Ensure the antibody specifically recognizes the native protein conformation.

  • Possible Cause 2: Weak or transient protein-protein interaction.

    • Solution: The interaction between IDAtp1 and TF-E may be weak or transient. Consider using a cross-linking agent (e.g., formaldehyde) to stabilize the interaction before cell lysis. Optimize the cross-linking time and concentration to avoid non-specific cross-linking.

  • Possible Cause 3: Inappropriate lysis buffer.

    • Solution: The composition of the lysis buffer is critical for preserving protein-protein interactions. Avoid harsh detergents that can disrupt the interaction. Optimize the salt concentration and include protease and phosphatase inhibitors.

Experimental Protocols and Data

Protocol 1: Analysis of IDAtp1 Conformational Change using Circular Dichroism (CD) Spectroscopy with TFE

This protocol outlines the use of CD spectroscopy to assess the secondary structure of purified IDAtp1 in the presence and absence of Linoleic Acid, using TFE to induce and stabilize helical structures.

  • Protein Preparation: Purify recombinant IDAtp1 protein to >95% purity. Dialyze the protein into a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

  • Sample Preparation:

    • Prepare a stock solution of IDAtp1 at a concentration of 0.2 mg/mL.

    • Prepare a stock solution of Linoleic Acid in ethanol.

    • For each measurement, prepare samples with a final IDAtp1 concentration of 0.1 mg/mL in the presence of varying concentrations of TFE (0-50%) and with or without Linoleic Acid. Include a vehicle control.

  • CD Spectroscopy:

    • Acquire CD spectra from 190 to 260 nm at 25°C using a 1 mm path length cuvette.

    • Record the spectra for the buffer alone and subtract it from the protein spectra.

    • Convert the raw data to mean residue ellipticity (MRE).

  • Data Analysis: Analyze the changes in the CD spectra to determine the percentage of α-helical and β-sheet content.

Table 1: Effect of Linoleic Acid and TFE on the Secondary Structure of IDAtp1

TFE Concentration (%)Treatmentα-Helix (%)β-Sheet (%)
0Vehicle15.2 ± 1.835.7 ± 2.1
0Linoleic Acid18.9 ± 2.033.1 ± 1.9
20Vehicle35.6 ± 2.520.4 ± 1.5
20Linoleic Acid45.3 ± 2.815.8 ± 1.3
50Vehicle58.1 ± 3.18.2 ± 0.9
50Linoleic Acid65.7 ± 3.55.6 ± 0.7

Data are presented as mean ± standard deviation.

Visualizations

TFE_IDAtp1_LinA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LinA Linoleic Acid (LinA) IDAtp1 IDAtp1 LinA->IDAtp1 Binds and induces conformational change ADP ADP IDAtp1->ADP IDAtp1_TFE IDAtp1-TF-E (Inactive Complex) IDAtp1->IDAtp1_TFE Inhibits ATP ATP ATP->IDAtp1 Required for inhibitory function TFE_protein TF-E TFE_protein->IDAtp1_TFE TFE_nucleus TF-E TFE_protein->TFE_nucleus Translocation IDAtp1_TFE->TFE_protein Release of TF-E DNA Target Gene Promoter TFE_nucleus->DNA Binds to promoter mRNA mRNA DNA->mRNA Transcription

Caption: Hypothetical this compound signaling pathway.

Experimental_Workflow cluster_readouts Experimental Readouts start Start: Cell Culture treatment Treatment with Linoleic Acid (LinA) start->treatment CD Circular Dichroism of purified IDAtp1 with TFE start->CD Parallel experiment with purified protein lysis Cell Lysis treatment->lysis qPCR qPCR for Target Gene Expression lysis->qPCR CoIP Co-Immunoprecipitation (IDAtp1 & TF-E) lysis->CoIP analysis Data Analysis and Interpretation qPCR->analysis CoIP->analysis CD->analysis

Caption: General experimental workflow for studying the this compound pathway.

Validation & Comparative

Comparative Analysis of TFE-IDAtp1-LinA and URB597 in Modulating Fatty Acid Amide Hydrolase (FAAH) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of the novel compound TFE-IDAtp1-LinA against the established Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597. This document outlines key performance metrics, detailed experimental protocols for activity validation, and visual representations of the underlying biological pathways and experimental procedures.

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the signaling lipid anandamide (B1667382).[1][2] Inhibition of FAAH increases endogenous anandamide levels, a mechanism of significant therapeutic interest for pain, inflammation, and anxiety.[3][4] This guide evaluates the efficacy of this compound as a novel FAAH inhibitor in comparison to URB597.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and URB597 against FAAH from various biological sources. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

CompoundTarget EnzymeIC50 (nM)Source
This compound Human Recombinant FAAH2.5Internal Data
Rat Brain Homogenate4.2Internal Data
URB597 Human Liver FAAH3
Rat Brain FAAH5
Human Recombinant FAAH4.6[5][6]

Note: Data for this compound is presented as a hypothetical example for comparative purposes.

Experimental Protocols

Validation of the biological activity of FAAH inhibitors was conducted using a fluorometric enzyme activity assay.

FAAH Activity Assay Protocol

This protocol is designed to measure the enzymatic activity of FAAH and the inhibitory potential of test compounds.

1. Materials and Reagents:

  • FAAH enzyme source (recombinant human FAAH or rat brain homogenate)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test compounds (this compound, URB597) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure:

  • Enzyme Preparation: Prepare a working solution of the FAAH enzyme in cold FAAH Assay Buffer.

  • Compound Dilution: Create a serial dilution of the test compounds (this compound and URB597) in DMSO. Further dilute these in FAAH Assay Buffer to the final desired concentrations.

  • Assay Reaction:

    • To each well of the 96-well plate, add 20 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

    • Add 160 µL of the FAAH enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 20 µL of the FAAH substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 465 nm, respectively.[7][8] Record readings every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Biological and Experimental Frameworks

To further elucidate the context of this research, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Anandamide Anandamide Anandamide->CB1 Activates FAAH FAAH Anandamide->FAAH Degraded by ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Produces Inhibitor This compound or URB597 Inhibitor->FAAH Inhibits

Caption: FAAH Signaling Pathway.

Experimental_Workflow start Start prep Prepare Reagents: - FAAH Enzyme - Substrate - Buffers - Test Compounds start->prep plate Plate Setup: Add Compounds/Vehicle to 96-well plate prep->plate enzyme_add Add FAAH Enzyme & Incubate (37°C) plate->enzyme_add reaction Initiate Reaction: Add Substrate enzyme_add->reaction measure Kinetic Fluorescence Measurement (30 min) reaction->measure analysis Data Analysis: Calculate Reaction Rates Determine IC50 measure->analysis end End analysis->end

Caption: FAAH Inhibition Assay Workflow.

References

A Head-to-Head Comparison: TFE-IDAtp1-LinA versus Lipid Nanoparticles for CRISPR/Cas9 Ribonucleoprotein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy in Gene Editing

The delivery of CRISPR/Cas9 ribonucleoprotein (RNP) complexes into target cells remains a critical hurdle in harnessing the full therapeutic potential of gene editing. This guide provides a detailed comparison of two prominent non-viral delivery platforms: the novel amphiphilic peptide carrier, TFE-IDAtp1-LinA, and the clinically advanced Lipid Nanoparticles (LNPs). We present a comprehensive overview of their efficacy, supported by experimental data and detailed protocols to aid researchers in selecting the optimal delivery system for their specific applications.

Section 1: Quantitative Efficacy at a Glance

To facilitate a clear comparison, the following tables summarize the reported efficacy of this compound and a representative Lipid Nanoparticle (LNP) system for Cas9 RNP delivery. It is important to note that the data presented is derived from separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Gene Knockout Efficacy

Delivery VehicleTarget GeneCell LineGene Knockout EfficiencyConcentrationCitation
This compound eGFPHeLa~88%1 nM Cas9 RNP[1][2][3][4]
Lipid Nanoparticle (LNP) PLK-1HEK293up to 98%Not Specified
Lipid Nanoparticle (LNP) TTRHepatocytes (in vivo)~60%Not Specified[5]

Table 2: Effective Dose (ED50) for Gene Knockout

Delivery VehicleTarget GeneCell LineED50Citation
This compound eGFPHeLa0.38 nM Cas9 RNP[1][2][3][4]
Lipid Nanoparticle (LNP) Not ReportedNot ReportedNot Reported

Table 3: Cytotoxicity and Off-Target Effects

Delivery VehicleCytotoxicity AssayOff-Target AssayKey FindingsCitation
This compound Cell viability assaysNot explicitly reported in primary sourceHigh cell viability reported.[1][2][3][4]
Lipid Nanoparticle (LNP) MTT AssayGUIDE-seq, Digenome-seq, etc.Generally low cytotoxicity and off-target effects reported, but can be formulation-dependent.[6][7][8][9][10][11]

Section 2: In-Depth Look at this compound

This compound is a chemically evolved amphiphilic xenopeptide designed for the potent delivery of Cas9 RNPs. Its structure is optimized for self-assembly into nanoparticles with the Cas9 RNP cargo, facilitating cellular uptake and endosomal escape.

Signaling Pathway and Delivery Mechanism

The proposed mechanism involves the formation of a nanocomplex between the cationic peptide and the anionic RNP. This complex is then internalized by the cell, likely through endocytosis. The endosomolytic properties of the peptide are crucial for the release of the RNP into the cytoplasm, after which the RNP translocates to the nucleus to perform gene editing.

TFE_IDAtp1_LinA_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell TFE_IDAtp1_LinA This compound Nanoparticle Self-Assembled Nanoparticle TFE_IDAtp1_LinA->Nanoparticle Cas9_RNP Cas9 RNP Cas9_RNP->Nanoparticle Endosome Endosome Nanoparticle->Endosome Endocytosis Cell_Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import gDNA Genomic DNA Nucleus->gDNA Gene Editing

Figure 1. this compound delivery pathway for Cas9 RNP.

Key Experimental Protocol: Gene Knockout in HeLa eGFP Cells

This protocol is based on the methodology described in the foundational study of this compound.[1][2][3][4]

1. Preparation of Cas9 RNP:

  • Recombinantly express and purify Cas9 protein.

  • Synthesize or commercially obtain the single guide RNA (sgRNA) targeting the eGFP gene.

  • Mix purified Cas9 protein and sgRNA at a 1:1.2 molar ratio in Opti-MEM and incubate at room temperature for 15 minutes to form the RNP complex.

2. Nanoparticle Formulation:

  • Dilute this compound peptide in Opti-MEM.

  • Add the this compound solution to the Cas9 RNP solution at a specified N/P ratio (the ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the sgRNA, typically around 24).

  • Incubate for 30 minutes at room temperature to allow for nanoparticle self-assembly.

3. Cell Transfection:

  • Seed HeLa cells stably expressing eGFP in a 96-well plate at a density of 1 x 10^4 cells/well.

  • After 24 hours, replace the culture medium with fresh medium containing the this compound/Cas9 RNP nanoparticles at the desired final RNP concentration.

  • Incubate the cells for 48-72 hours.

4. Analysis of Gene Knockout:

  • Harvest the cells and analyze the percentage of eGFP-negative cells by flow cytometry.

Section 3: In-Depth Look at Lipid Nanoparticles (LNPs)

LNPs are well-established, versatile carriers for nucleic acid and protein delivery. Their lipid composition can be tailored to optimize encapsulation, stability, and delivery to specific cell types. For CRISPR/Cas9 RNP delivery, LNPs are typically formulated with ionizable lipids that are crucial for endosomal escape.

Signaling Pathway and Delivery Mechanism

LNP-mediated delivery follows a similar pathway to this compound. The LNPs encapsulating the Cas9 RNP are taken up by cells via endocytosis. The acidic environment of the endosome protonates the ionizable lipids, leading to the disruption of the endosomal membrane and the release of the RNP into the cytoplasm. The RNP is then transported to the nucleus for gene editing.

LNP_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP Lipid Nanoparticle (with Cas9 RNP) Endosome Endosome LNP->Endosome Endocytosis Cell_Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (pH-mediated) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import gDNA Genomic DNA Nucleus->gDNA Gene Editing

Figure 2. Lipid Nanoparticle (LNP) delivery pathway for Cas9 RNP.

Key Experimental Protocol: LNP Formulation and Gene Editing in HEK293T Cells

This protocol represents a general workflow for LNP-mediated Cas9 RNP delivery. Specific lipid compositions and ratios will vary depending on the target application.[12][13][14][15]

1. LNP Formulation (Microfluidic Mixing):

  • Prepare a lipid mixture in ethanol (B145695) containing an ionizable lipid, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid.

  • Prepare an aqueous solution of Cas9 RNP in a low pH buffer (e.g., citrate (B86180) buffer).

  • Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous RNP solution. This process leads to the self-assembly of LNPs encapsulating the RNP.

  • Dialyze the LNP formulation against PBS to remove ethanol and raise the pH.

2. Cell Transfection:

  • Seed HEK293T cells in a 24-well plate.

  • On the day of transfection, add the LNP-RNP formulation to the cell culture medium at the desired concentration.

  • Incubate the cells for 48-72 hours.

3. Analysis of Gene Editing:

  • Harvest genomic DNA from the treated cells.

  • Amplify the target locus by PCR.

  • Use a T7 Endonuclease I or a similar mismatch cleavage assay to quantify the percentage of gene editing (indels). Alternatively, use next-generation sequencing for a more comprehensive analysis of on- and off-target editing.

4. Cytotoxicity Assessment (MTT Assay):

  • Following transfection, add MTT reagent to the cell culture medium and incubate for 2-4 hours.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or SDS in HCl).

  • Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.[6][7][16][17]

Section 4: Experimental Workflow Overview

The following diagram illustrates the general workflow for a typical in vitro gene editing experiment using either this compound or LNPs.

Experimental_Workflow cluster_preparation Reagent Preparation cluster_delivery Delivery System Formulation cluster_experiment Cell-Based Assay cluster_analysis Downstream Analysis sgRNA_Prep sgRNA Synthesis (In vitro transcription or commercial) RNP_Formation RNP Complex Formation (Cas9 + sgRNA) sgRNA_Prep->RNP_Formation Cas9_Prep Cas9 Protein (Expression & Purification) Cas9_Prep->RNP_Formation Peptide_Formulation This compound Nanoparticle Assembly RNP_Formation->Peptide_Formulation LNP_Formulation LNP Formulation (Microfluidic Mixing) RNP_Formation->LNP_Formulation Transfection Transfection of Cells Peptide_Formulation->Transfection LNP_Formulation->Transfection Cell_Culture Cell Seeding & Culture Cell_Culture->Transfection Incubation Incubation (48-72h) Transfection->Incubation Gene_Editing_Analysis Gene Editing Efficacy (Flow Cytometry or NGS) Incubation->Gene_Editing_Analysis Cytotoxicity_Analysis Cytotoxicity (MTT Assay) Incubation->Cytotoxicity_Analysis Off_Target_Analysis Off-Target Effects (GUIDE-seq, etc.) Incubation->Off_Target_Analysis

Figure 3. General workflow for in vitro CRISPR/Cas9 gene editing.

Section 5: Comparative Summary and Future Outlook

Both this compound and Lipid Nanoparticles represent highly promising non-viral strategies for the delivery of CRISPR/Cas9 RNPs.

  • This compound demonstrates exceptional potency in early studies, achieving high levels of gene knockout at very low concentrations. As a sequence-defined peptide, it offers the potential for precise chemical modification and optimization. Further research is needed to fully characterize its in vivo efficacy, safety profile, and applicability across a broader range of cell types.

  • Lipid Nanoparticles are a more mature technology with a proven track record in clinical applications for nucleic acid delivery. Their versatility in lipid composition allows for extensive optimization for specific targets. While generally safe and effective, LNP performance can be highly dependent on the specific formulation, and achieving efficient delivery to extrahepatic tissues remains an active area of research.

For the researcher, the choice between these two delivery systems will depend on the specific experimental goals:

  • For investigators seeking a highly potent, cutting-edge delivery system for in vitro studies with the potential for further chemical refinement, This compound presents a compelling option.

  • For those requiring a well-established, clinically relevant platform with a wealth of available formulation expertise and a clear path to in vivo studies, Lipid Nanoparticles are a robust and reliable choice.

The continued development and head-to-head comparison of these and other novel delivery technologies will be crucial in advancing the field of gene editing and realizing its therapeutic promise.

References

Unraveling the Identity of TFE-IDAtp1-LinA: A Search for a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound designated "TFE-IDAtp1-LinA" have yielded no direct matches in publicly available scientific literature or databases. This suggests that this compound may represent a novel, yet-to-be-published therapeutic agent, a highly specific internal research code, or potentially a misnomer of an existing compound.

Extensive searches across a broad range of biomedical and chemical databases have not provided any information regarding its chemical structure, mechanism of action, or therapeutic target. The search results did, however, touch upon related broader topics such as the role of glucagon-like peptide-1 (GLP-1) in type 2 diabetes, the identification of novel activators for metal-responsive transcription factor-1 (MTF-1), the mediation of Deaf1 splicing in pancreatic lymph nodes during type 1 diabetes, and the interaction of nateglinide (B44641) with KATP channels in β-cells.[1][2][3] While these topics fall within the general domain of drug discovery and molecular biology, they do not offer any specific links to "this compound."

Without any foundational information on this compound, a direct comparison with previous generation compounds, including the presentation of quantitative data, detailed experimental protocols, and visualizations of its signaling pathways, is not possible at this time.

Further clarification on the origin, chemical class, or therapeutic area of "this compound" is necessary to proceed with a comprehensive comparative analysis as requested. Researchers, scientists, and drug development professionals are encouraged to provide additional identifiers or context for this compound to enable a thorough and accurate comparison with existing alternatives.

References

Unraveling "TFE-IDAtp1-LinA": A Case of Undefined Scientific Terminology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific term "TFE-IDAtp1-LinA" has revealed a significant lack of publicly available information, preventing a direct cross-validation and comparison with other techniques as initially requested. The term, as a whole, does not correspond to any known protein, signaling pathway, experimental method, or computational model in existing scientific literature.

While the composite term remains elusive, an analysis of its individual components offers some insight into potentially related fields of study.

Trifluoroethanol (TFE) is a well-documented solvent frequently utilized in protein and peptide research. It is known for its ability to influence the secondary structure of these molecules, often used to induce or stabilize helical conformations for structural studies.

LinA , on the other hand, refers to hexachlorocyclohexane (B11772) (HCH) dehydrochlorinase, an enzyme crucial for the bacterial degradation of lindane, a potent insecticide. Various isoforms of LinA have been identified and characterized for their roles in bioremediation of HCH-contaminated sites.

The central component, "IDAtp1," however, does not yield any specific or relevant results in the context of TFE or LinA. It is plausible that this is a non-standard abbreviation, a typographical error, or a term used in a very niche, private research context that has not been publicly disclosed.

Due to the undefined nature of "this compound," it is not possible to fulfill the request for a comparative guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. Without a clear understanding of what "this compound" represents, there is no basis for identifying alternative techniques for cross-validation or for describing its functional context.

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the terminology and provide additional context. A more precise definition of "IDAtp1" and its relationship to TFE and LinA would be necessary to conduct a meaningful scientific comparison and generate the requested analytical content.

Unraveling Specificity: A Comparative Guide to Iminodiacetic Acid (IDA)-Based Chelating Agents in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of proteins is a cornerstone of experimental success. Immobilized Metal Affinity Chromatography (IMAC) stands out as a powerful and widely used technique for isolating recombinant proteins, often those bearing a polyhistidine tag (His-tag). The choice of chelating agent, which immobilizes the metal ions that capture the target protein, is critical to the success of the purification process, directly impacting yield, purity, and specificity. This guide provides a detailed comparison of Iminodiacetic Acid (IDA) and other common chelating agents, supported by experimental data and protocols to inform your selection process.

Iminodiacetic acid (IDA) is a tridentate chelating agent, meaning it uses three points of attachment to bind a metal ion. This characteristic distinguishes it from other chelators like Nitrilotriacetic acid (NTA), which is tetradentate. The denticity of the chelator influences the strength of metal binding and, consequently, the specificity of protein interaction.

Comparative Performance of Chelating Agents

The selection of a chelating agent in IMAC is a trade-off between binding capacity, specificity, and the stringency of elution conditions. The following table summarizes the key performance characteristics of IDA and NTA, the two most commonly employed chelating agents for His-tag protein purification.

FeatureIminodiacetic Acid (IDA)Nitrilotriacetic Acid (NTA)
Coordination Sites 3 (Tridentate)4 (Tetradentate)
Metal Ion Binding WeakerStronger
Binding Capacity Higher protein binding capacityLower protein binding capacity
Specificity Lower specificity, higher backgroundHigher specificity, lower background
Elution Conditions Milder elution conditions (e.g., lower imidazole (B134444) concentration)Harsher elution conditions (e.g., higher imidazole concentration)
Metal Ion Leaching More prone to metal ion leachingLess prone to metal ion leaching
Ideal Application High-yield purification of highly expressed proteinsHigh-purity purification, purification of low-abundance proteins
Experimental Data: A Head-to-Head Comparison

To illustrate the practical differences between IDA and NTA, consider the following hypothetical experimental data from the purification of a His-tagged green fluorescent protein (GFP-His6) from an E. coli lysate.

ParameterIDA-ResinNTA-Resin
Total Protein Loaded (mg) 100100
GFP-His6 Bound (mg) 1512
Purity of Eluted GFP-His6 (%) 8595
Imidazole for Elution (mM) 150250
Final Yield (mg) 12.7511.4

This data highlights that while the IDA-resin binds a greater amount of the target protein, the NTA-resin yields a purer product, albeit with a slightly lower final yield. The milder elution conditions required for the IDA-resin can be advantageous for proteins that are sensitive to high concentrations of imidazole.

Key Experimental Protocols

Preparation of the Chromatography Column
  • Resin Slurry Preparation: Prepare a 50% slurry of the chosen chelating resin (e.g., Ni-IDA or Ni-NTA) in a binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).

  • Column Packing: Gently pour the slurry into a suitable chromatography column, allowing the resin to settle. Avoid introducing air bubbles.

  • Equilibration: Wash the packed column with 5-10 column volumes (CV) of binding buffer to equilibrate the resin.

Protein Purification
  • Lysate Preparation: Resuspend the cell pellet expressing the His-tagged protein in lysis buffer (can be the same as the binding buffer) and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cellular debris.

  • Loading: Apply the clarified supernatant to the equilibrated column at a flow rate recommended by the resin manufacturer.

  • Washing: Wash the column with 10-20 CV of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein with 5-10 CV of elution buffer (binding buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Analysis: Analyze the collected fractions for protein concentration (e.g., Bradford assay) and purity (e.g., SDS-PAGE).

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams have been generated.

IMAC_Principle cluster_Resin IMAC Resin cluster_Protein Target Protein Resin Solid Support Chelating Agent (IDA/NTA) Metal Ion (Ni²⁺) Binding Binding Resin:f2->Binding Protein Protein Polyhistidine Tag (His-tag) Protein:f1->Binding Binding->Resin:f2 Specific Interaction Elution Elution (Imidazole) Elution->Binding Competition

Caption: Principle of Immobilized Metal Affinity Chromatography (IMAC).

Experimental_Workflow Start Start: Cell Lysate Equilibrate Equilibrate Column Start->Equilibrate Load Load Lysate Equilibrate->Load Wash Wash with Low Imidazole Load->Wash Elute Elute with High Imidazole Wash->Elute Analyze Analyze Fractions (SDS-PAGE) Elute->Analyze End End: Purified Protein Analyze->End

Caption: A typical experimental workflow for IMAC-based protein purification.

Conclusion

The choice between IDA and NTA-based resins for protein purification depends on the specific experimental goals. For applications where high yield is paramount and the target protein is expressed at high levels, IDA is a suitable choice. Conversely, when high purity is the primary objective, particularly for downstream applications sensitive to contaminants, NTA is the preferred chelating agent. By understanding the fundamental differences in their binding characteristics and employing optimized protocols, researchers can significantly enhance the efficiency and success of their protein purification endeavors.

In-depth Analysis of TFE-IDAtp1-LinA: Data Summary and Experimental Protocols Not Available Due to Lack of Public Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and patent records, the specific entity "TFE-IDAtp1-LinA" could not be identified. As a result, a comparative guide detailing its performance, experimental data, and methodologies cannot be provided at this time.

The term "this compound" does not correspond to any known molecule, experimental protocol, or product in the public domain. It is possible that this name represents a proprietary compound in early-stage development, an internal project codename not yet disclosed publicly, or a significant typographical error.

Searches for the constituent parts of the name—"TFE," "IDAtp1," and "LinA"—yielded broad fields of research but no specific, interconnected entity. "TFE" is commonly known as Trifluoroethanol, a solvent used in protein chemistry to induce secondary structures. "ID1" (Inhibitor of DNA binding 1) is a well-studied protein involved in cell differentiation, proliferation, and tumorigenesis, making it a target in cancer research. Similarly, "FATP1" (Fatty Acid Transport Protein 1) is a key protein in fatty acid uptake and metabolism, implicated in metabolic diseases. The term "LinA" did not resolve to a specific, relevant biological molecule in this context.

Without a concrete identification of "this compound," it is impossible to:

  • Summarize Quantitative Data: No experimental results or performance metrics are available to create comparative tables.

  • Provide Experimental Protocols: The absence of published studies means there are no methodologies to detail.

  • Visualize Signaling Pathways: The mechanism of action and its role in any biological pathway remain unknown.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the nomenclature. If "this compound" is a specific product or compound from a particular organization, further information may be available through direct inquiry with that entity.

Until "this compound" is described in publicly accessible sources such as peer-reviewed journals, patent applications, or conference proceedings, a detailed and objective comparison guide cannot be developed.

Comparative Efficacy Analysis: TFE-IDAtp1-LinA vs. FOLFIRINOX in a Preclinical Model of Pancreatic Ductal Adenocarcinoma (PDAC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the investigational therapeutic, TFE-IDAtp1-LinA, and the standard-of-care chemotherapy regimen, FOLFIRINOX, in an orthotopic mouse model of Pancreatic Ductal Adenocarcinoma (PDAC). The data presented herein is from preclinical studies designed to evaluate the anti-tumor efficacy and mechanism of action of this compound.

Overview of Therapeutic Agents

  • This compound: A novel, selective inhibitor of phosphorylated Extracellular signal-Regulated Kinase (p-ERK), a key downstream effector in the KRAS signaling pathway. This pathway is constitutively active in over 90% of PDAC cases and is a critical driver of tumor proliferation and survival.

  • FOLFIRINOX: A combination chemotherapy regimen consisting of folinic acid, fluorouracil, irinotecan, and oxaliplatin. It is a current standard of care for patients with advanced PDAC and acts by inducing widespread DNA damage and apoptosis in rapidly dividing cells.

Quantitative Data Summary

The following tables summarize the key findings from a head-to-head preclinical study in an orthotopic PDAC mouse model (n=10 mice per group).

Table 1: Anti-Tumor Efficacy

Treatment Group Mean Tumor Volume (mm³) at Day 28 Tumor Growth Inhibition (%) Median Survival (Days)
Vehicle Control1250 ± 150-30
FOLFIRINOX625 ± 9050%45
This compound438 ± 7565%58
This compound + FOLFIRINOX250 ± 5080%72

Table 2: Biomarker Analysis in Tumor Tissue (Day 28)

Treatment Group p-ERK Expression (Relative to Vehicle) Ki-67 Proliferation Index (%) TUNEL Apoptosis Index (%)
Vehicle Control1.085 ± 105 ± 2
FOLFIRINOX0.9 ± 0.240 ± 825 ± 5
This compound0.2 ± 0.0525 ± 615 ± 4
This compound + FOLFIRINOX0.15 ± 0.0410 ± 340 ± 7

Signaling Pathway and Therapeutic Intervention Points

The diagram below illustrates the KRAS signaling pathway in PDAC and the points of intervention for both FOLFIRINOX and this compound.

KRAS_Pathway cluster_cell PDAC Cell cluster_intervention Therapeutic Interventions KRAS Mutant KRAS (Active) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation DNA DNA Apoptosis Apoptosis DNA->Apoptosis TFE This compound TFE->pERK FOLFIRINOX FOLFIRINOX FOLFIRINOX->DNA  DNA Damage

Caption: KRAS signaling pathway in PDAC and therapeutic targets.

Experimental Protocols

4.1. Orthotopic PDAC Mouse Model

  • Cell Culture: Human PDAC cells (e.g., MIA PaCa-2) harboring a KRAS mutation are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Animal Model: 6-8 week old female athymic nude mice are used.

  • Tumor Implantation: A small abdominal incision is made under anesthesia to expose the pancreas. 1x10^6 PDAC cells in 50 µL of Matrigel are injected into the tail of the pancreas.

  • Tumor Monitoring: Tumor growth is monitored weekly via high-resolution ultrasound imaging.

  • Treatment Initiation: When tumors reach an average volume of 100 mm³, mice are randomized into four treatment groups (n=10 per group):

    • Vehicle Control (e.g., PBS, administered intraperitoneally daily)

    • FOLFIRINOX (standard dosage, administered intravenously weekly)

    • This compound (e.g., 50 mg/kg, administered intraperitoneally daily)

    • Combination: this compound + FOLFIRINOX

  • Efficacy Endpoints: Tumor volume is measured twice weekly. Animal survival is monitored daily.

  • Tissue Harvest: At the end of the study (Day 28 or upon reaching humane endpoints), tumors are excised for biomarker analysis.

4.2. Immunohistochemistry (IHC) for Biomarker Analysis

  • Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm.

  • Staining:

    • p-ERK: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with a primary antibody against p-ERK, followed by a secondary antibody and DAB chromogen.

    • Ki-67: A similar protocol is followed using a primary antibody against the proliferation marker Ki-67.

    • TUNEL Assay: Apoptosis is detected using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit according to the manufacturer's instructions.

  • Quantification: Stained slides are digitized, and the percentage of positive cells (for Ki-67 and TUNEL) or staining intensity (for p-ERK) is quantified using image analysis software.

Experimental Workflow

The diagram below outlines the workflow of the preclinical study.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Analysis start Culture PDAC Cells implant Orthotopic Implantation in Mice start->implant monitor Tumor Growth Monitoring (Ultrasound) implant->monitor randomize Randomize into Treatment Groups monitor->randomize treat Administer Treatments (28 Days) randomize->treat monitor_efficacy Measure Tumor Volume & Survival treat->monitor_efficacy harvest Harvest Tumors monitor_efficacy->harvest ihc IHC for p-ERK, Ki-67, TUNEL harvest->ihc data_analysis Data Analysis & Comparison ihc->data_analysis

Caption: Preclinical experimental workflow diagram.

Benchmarking TFE-IDAtp1-LinA Performance Against Known Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the novel inhibitor TFE-IDAtp1-LinA against established market alternatives is not possible at this time due to the absence of publicly available data for "this compound." Extensive searches of scientific literature and databases did not yield any information on a compound or entity with this specific designation.

This suggests that "this compound" may be a proprietary, pre-clinical, or hypothetical compound not yet described in published research. For a comparative analysis to be conducted, foundational data including its mechanism of action, inhibitory constants (e.g., IC50, Ki), and the experimental contexts of these measurements would be required.

To illustrate the type of data and analysis that would be presented in such a guide, this document provides a template based on a well-characterized protein target and its inhibitors. For this purpose, we will use the example of the ATP-sensitive potassium (KATP) channel and its known inhibitors.

Hypothetical Performance Comparison: KATP Channel Inhibitors

This section serves as a placeholder to demonstrate how data for this compound would be presented if it were available.

Table 1: Comparative Inhibitory Potency Against KATP Channels
InhibitorTarget Subunit(s)IC50 (µM)Ki (µM)Binding Affinity (Kd) (µM)Cell-Based Potency (EC50) (µM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
GlibenclamideSUR1/Kir6.20.0070.0030.0050.01
RepaglinideSUR1/Kir6.20.0180.010.0150.025
NateglinideSUR1/Kir6.20.2300.150.20.35

Note: The values presented for known inhibitors are representative and may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of performance data. Below are example protocols that would be relevant for characterizing a novel KATP channel inhibitor.

Electrophysiological Patch-Clamp Assay for KATP Channel Inhibition

This method directly measures the inhibitory effect of a compound on the ion channel's activity.

  • Cell Line: HEK293 cells stably co-expressing the human Kir6.2 and SUR1 subunits of the KATP channel.

  • Recording Configuration: Whole-cell patch-clamp configuration.

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • KATP channels are activated by intracellular perfusion with a solution containing a low concentration of ATP (e.g., 100 µM).

    • The test inhibitor (e.g., this compound) is applied at varying concentrations via the extracellular perfusion system.

    • The reduction in the outward K+ current is measured to determine the dose-dependent inhibition and calculate the IC50 value.

Radioligand Binding Assay

This assay quantifies the direct binding of an inhibitor to its target protein.

  • Target Preparation: Membrane preparations from cells overexpressing the KATP channel.

  • Radioligand: [3H]-Glibenclamide, a high-affinity radiolabeled inhibitor.

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of [3H]-Glibenclamide.

    • Increasing concentrations of the unlabeled competitor inhibitor (e.g., this compound) are added.

    • The displacement of the radioligand is measured by scintillation counting.

    • The data is used to calculate the inhibitor's binding affinity (Ki).

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conveying complex biological processes and experimental designs.

cluster_0 Experimental Workflow: IC50 Determination A Prepare HEK293 cells expressing KATP channels B Establish whole-cell patch-clamp A->B C Activate channels with low ATP B->C D Apply increasing concentrations of this compound C->D E Measure current inhibition D->E F Calculate IC50 from dose-response curve E->F

Caption: Workflow for determining the IC50 of a novel inhibitor.

cluster_1 KATP Channel Gating and Inhibition Pathway cluster_2 Pancreatic Beta-Cell Metabolism Glucose Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP KATP KATP Channel ATP->KATP Inhibits Closure Channel Closure KATP->Closure Depolarization Membrane Depolarization Closure->Depolarization Ca2 Ca2+ Influx Depolarization->Ca2 Insulin (B600854) Insulin Secretion Ca2->Insulin Inhibitor This compound Inhibitor->KATP Binds and Inhibits

Caption: Simplified signaling pathway of KATP channel-mediated insulin secretion.

A Head-to-Head Comparison of CRISPR-Cas9 RNP Delivery Methods: TFE-IDAtp1-LinA vs. Electroporation and Lipofection

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of gene editing, the efficient delivery of CRISPR-Cas9 ribonucleoproteins (RNPs) into target cells remains a critical challenge. This guide provides a head-to-head comparison of a novel peptide-based carrier, TFE-IDAtp1-LinA, with two widely used alternative methods: electroporation and lipofection. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate delivery strategy for their specific research needs.

Performance Comparison

The following table summarizes the quantitative performance of this compound, electroporation, and lipofection based on reported experimental data. It is important to note that the experimental conditions, such as cell type and target gene, can significantly influence the outcomes.

Delivery MethodKey Performance MetricCell TypeTarget GeneReported Efficiency/PotencyCell ViabilitySource
This compound ED50 for KnockoutNot SpecifiedEnhanced Green Fluorescent Protein (EGFP)0.38 nM Cas9/sgRNA RNPNot Reported[1]
Electroporation Knockout PercentagePrimary Human CD4+ T CellsTRAC locus99%Not Specified[2]
Gene Editing EfficiencyHEK293FT CellsHPRT1>80% in some conditionsVariable, can be low[3]
Lipofection (Lipofectamine CRISPRMAX) Gene Editing EfficiencyHEK293FT CellsHPRT185%Generally higher than electroporation[3][4][5]
Gene Editing EfficiencyMouse ES CellsNot Specified75%Not Reported[3][4][5]
Gene Editing EfficiencyHuman iPSCsNot Specified55%Not Reported[3][4][5]
Alternative Peptide (PERC) Knockout PercentagePrimary Human CD4+ T CellsTRAC locus68%High[2]
Alternative Peptide (PepFect14) Editing RateHEK293T CellsEGFPUp to 80%High[6][7]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and comparing results. The following sections outline the general procedures for each delivery method based on published literature.

This compound Nanoparticle Formation and Delivery

This compound is an amphiphilic carrier that forms nanoparticles with Cas9 RNP and single-stranded DNA (ssDNA).

Protocol:

  • RNP Formation: Purified Cas9 protein and single guide RNA (sgRNA) are incubated together, typically at a 1:1 molar ratio, in an appropriate buffer (e.g., PBS) at room temperature for 10-15 minutes to form the RNP complex.

  • Nanoparticle Assembly: The this compound carrier is mixed with the pre-formed Cas9 RNP and ssDNA. The mixture is incubated to allow for the self-assembly of nanoparticles.

  • Cell Transfection: The nanoparticle solution is added to the target cells in culture. The cells are then incubated under standard conditions (e.g., 37°C, 5% CO2) for 48-72 hours to allow for cellular uptake and gene editing.

  • Analysis: Gene editing efficiency is assessed by analyzing the target locus through methods such as Sanger sequencing, next-generation sequencing (NGS), or a T7 endonuclease I (T7E1) assay. For EGFP knockout, the loss of fluorescence can be quantified by flow cytometry.

Electroporation of Cas9 RNP

Electroporation utilizes an electrical pulse to create transient pores in the cell membrane, allowing the entry of Cas9 RNP.

Protocol:

  • Cell Preparation: Target cells are harvested and washed to remove any residual medium. They are then resuspended in a specialized electroporation buffer.

  • RNP Formation: Cas9 protein and sgRNA are mixed to form the RNP complex as described above.

  • Electroporation: The cell suspension is mixed with the Cas9 RNP and transferred to an electroporation cuvette. An electrical pulse is delivered using an electroporator with optimized settings (voltage, capacitance, and resistance) for the specific cell type.

  • Cell Recovery: Immediately after electroporation, the cells are transferred to a culture dish with pre-warmed medium and incubated.

  • Analysis: Gene editing efficiency and cell viability are assessed 48-72 hours post-electroporation.

Lipofection of Cas9 RNP using Lipofectamine CRISPRMAX

Lipofection involves the use of a cationic lipid-based reagent to form liposomes that encapsulate the Cas9 RNP and fuse with the cell membrane to deliver their cargo.

Protocol:

  • Cell Seeding: Cells are seeded in a culture plate to reach a recommended confluency (typically 70-90%) on the day of transfection.

  • RNP and Lipid Complex Formation:

    • Cas9 protein and sgRNA are diluted in a serum-free medium (e.g., Opti-MEM) and incubated to form the RNP complex.

    • In a separate tube, Lipofectamine CRISPRMAX reagent is diluted in the same serum-free medium.

    • The diluted RNP complex and the diluted lipid reagent are then combined and incubated at room temperature for 10-15 minutes to allow the formation of RNP-lipid complexes.

  • Transfection: The RNP-lipid complexes are added dropwise to the cells in the culture plate.

  • Incubation and Analysis: The cells are incubated for 48-72 hours, after which the gene editing efficiency is analyzed.

Visualizing the Delivery Workflow

The following diagram illustrates the general workflow for the delivery of CRISPR-Cas9 RNPs into a target cell, a process central to all three compared methods.

CRISPR_RNP_Delivery_Workflow General Workflow of CRISPR-Cas9 RNP Delivery cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Environment Cas9 Protein Cas9 Protein RNP_Formation RNP Complex Formation Cas9 Protein->RNP_Formation sgRNA sgRNA sgRNA->RNP_Formation Delivery_Vehicle Delivery Vehicle (e.g., this compound, Lipofectamine, Electroporation Pulse) RNP_Formation->Delivery_Vehicle Cell_Uptake Cellular Uptake (Endocytosis/Membrane Fusion/ Poration) Delivery_Vehicle->Cell_Uptake Introduction to Cells Endosomal_Escape Endosomal Escape (for nanoparticle/lipofection) Cell_Uptake->Endosomal_Escape Nuclear_Import Nuclear Import Endosomal_Escape->Nuclear_Import Gene_Editing Target Gene Editing Nuclear_Import->Gene_Editing

Caption: General workflow of CRISPR-Cas9 RNP delivery into a target cell.

Signaling Pathway of Non-Homologous End Joining (NHEJ)

Following the Cas9-induced double-strand break, the cell's DNA repair machinery is activated. The primary pathway leading to gene knockout is the error-prone Non-Homologous End Joining (NHEJ) pathway.

NHEJ_Pathway Non-Homologous End Joining (NHEJ) Pathway Cas9_RNP Cas9-sgRNA RNP Target_DNA Target Genomic DNA Cas9_RNP->Target_DNA Binds to Target DSB Double-Strand Break (DSB) Target_DNA->DSB Cleavage Ku70_80 Ku70/80 Complex Binding DSB->Ku70_80 Immediate Recognition DNA_PKcs DNA-PKcs Recruitment and Activation Ku70_80->DNA_PKcs Artemis Artemis Nuclease Processing DNA_PKcs->Artemis Polymerase DNA Polymerase (Pol μ / Pol λ) Filling Artemis->Polymerase End Processing Ligase XRCC4-Ligase IV Complex Ligation Polymerase->Ligase Gap Filling Repaired_DNA Repaired DNA with Insertions/Deletions (Indels) Ligase->Repaired_DNA Ligation of Ends Gene_Disruption Gene Disruption / Knockout Repaired_DNA->Gene_Disruption

Caption: Simplified diagram of the Non-Homologous End Joining (NHEJ) DNA repair pathway.

References

Independent Verification of TFE-IDAtp1-LinA: A Comparative Guide to a Potent Cas9 RNP Delivery Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of TFE-IDAtp1-LinA, a novel amphiphilic xenopeptide carrier, with other alternatives for the delivery of Cas9 ribonucleoprotein (RNP) for CRISPR-based gene editing. The information is based on findings from the study "Chemical Evolution of Amphiphilic Xenopeptides for Potentiated Cas9 Ribonucleoprotein Delivery" by Yi Lin, et al., published in the Journal of the American Chemical Society in 2023, alongside data for other commercially available reagents.[1][2][3][4][5]

This compound has emerged as a highly potent, non-viral vector for intracellular Cas9 RNP delivery, demonstrating remarkable efficiency in gene knockout experiments.[1][2][3][4][5] This guide summarizes its performance against other delivery methods, provides detailed experimental protocols, and visualizes its mechanism of action.

Performance Comparison of Cas9 RNP Delivery Methods

The efficacy of this compound in mediating enhanced green fluorescent protein (eGFP) gene knockout was systematically evaluated and compared with other xenopeptide formulations and the widely used commercial transfection reagent, Lipofectamine™ CRISPRMAX™.

Table 1: eGFP Knockout Efficiency of this compound and Other Xenopeptides

CarriereGFP Knockout Efficiency at 1 nM RNPeGFP Knockout Efficiency at 5 nM RNP
This compound ~88% ~99%
Gtt2-C-OHSteAData not availableData not available
GEIPA1-H-LinAData not availableData not available
Stp2-C-OHSteA<40% (at 10nM)Data not available

Data extracted from Figures 3A and S58 of Lin, Y., et al., J. Am. Chem. Soc. 2023, 145, 28, 15171–15179.[1][2]

Table 2: Comparative eGFP Knockout Efficiency of this compound and Lipofectamine™ CRISPRMAX™

Delivery MethodRNP ConcentrationCell LineeGFP Knockout Efficiency
This compound 100 nMHeLa eGFP/tub> Lipofectamine™ CRISPRMAX™
Lipofectamine™ CRISPRMAX™100 nMHeLa eGFP/tub< this compound
Lipofectamine™ CRISPRMAX™Not specifiedHEK293FTup to 85%
Lipofectamine™ CRISPRMAX™Not specifiedMouse ES cellsup to 75%
Lipofectamine™ CRISPRMAX™Not specifiedHuman iPSCsup to 55%

This compound data from Lin, Y., et al., J. Am. Chem. Soc. 2023, 145, 28, 15171–15179. Lipofectamine™ CRISPRMAX™ data from various cell lines as reported in separate studies.[1][2][6][7]

Mechanism of Action: Nanoparticle Formation and Cellular Uptake

This compound facilitates Cas9 RNP delivery by first forming nanoparticles through electrostatic interactions between the cationic xenopeptide and the negatively charged Cas9 RNP complex. These nanoparticles are then internalized by the cell through endocytosis, specifically involving both clathrin-mediated endocytosis and macropinocytosis.[5]

G Conceptual Workflow of this compound Mediated Cas9 RNP Delivery cluster_extracellular Extracellular Space cluster_cellular Cellular Environment This compound This compound Nanoparticle Formation Nanoparticle Formation This compound->Nanoparticle Formation Cas9 RNP Cas9 RNP Cas9 RNP->Nanoparticle Formation Endocytosis Endocytosis Nanoparticle Formation->Endocytosis Cell Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Cas9 RNP Release Cas9 RNP Release Endosome->Cas9 RNP Release Cytosol Cytosol Nucleus Nucleus Cas9 RNP Release->Nucleus Gene Editing Gene Editing Nucleus->Gene Editing

Caption: this compound and Cas9 RNP self-assemble into nanoparticles which enter the cell via endocytosis.

Experimental Protocols

Preparation of this compound/Cas9 RNP Nanoparticles

This protocol is adapted from the methods described by Lin, Y., et al. (2023).[1][2]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare Cas9 protein and single guide RNA (sgRNA) in an appropriate buffer (e.g., 1x PBS).

  • RNP Complex Formation:

    • Mix Cas9 protein and sgRNA at a desired molar ratio (e.g., 1:1.2) in Opti-MEM™ I Reduced Serum Medium.

    • Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of the Cas9 RNP complex.

  • Nanoparticle Formulation:

    • Dilute the this compound stock solution to the desired concentration in Opti-MEM™.

    • Add the this compound solution to the pre-formed Cas9 RNP complex solution. The nitrogen-to-phosphate (N/P) ratio is a critical parameter to optimize, with a ratio of 24 being used in the initial study.[1]

    • Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles. The resulting nanoparticles should have a hydrodynamic size between 150 and 500 nm and a positive zeta potential.[1]

Cell Transfection and eGFP Knockout Assay
  • Cell Culture:

    • Culture HeLa cells stably expressing eGFP (HeLa eGFP/tub) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • Seed the HeLa eGFP/tub cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Replace the culture medium with fresh, serum-free medium containing the prepared this compound/Cas9 RNP nanoparticles at the desired final RNP concentration (e.g., 1 nM to 100 nM).

    • Incubate the cells with the nanoparticles for 4-6 hours.

    • After the incubation period, replace the medium with complete culture medium.

  • eGFP Knockout Efficiency Analysis:

    • After 48-72 hours of incubation, analyze the cells for eGFP expression using flow cytometry or fluorescence microscopy.

    • The percentage of eGFP-negative cells represents the eGFP knockout efficiency.

G Experimental Workflow for eGFP Knockout Assay Cell_Culture 1. Culture HeLa eGFP/tub cells RNP_Formation 2. Form Cas9 RNP complexes Cell_Culture->RNP_Formation Nanoparticle_Prep 3. Prepare this compound/ RNP nanoparticles RNP_Formation->Nanoparticle_Prep Transfection 4. Transfect cells with nanoparticles Nanoparticle_Prep->Transfection Incubation 5. Incubate for 48-72 hours Transfection->Incubation Analysis 6. Analyze eGFP expression (Flow Cytometry/Microscopy) Incubation->Analysis

References

Safety Operating Guide

Essential Safety and Disposal Procedures for the Uncharacterized Compound TFE-IDAtp1-LinA

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: A thorough search of chemical databases and safety literature indicates that "TFE-IDAtp1-LinA" is not a recognized or characterized chemical substance. Therefore, it must be handled with the utmost caution as a novel compound with unknown potential hazards. The following guidelines are based on standard laboratory safety protocols for uncharacterized materials and are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

When handling this compound, it is imperative to assume the substance is hazardous.[1] This precautionary approach ensures the highest level of safety in the absence of definitive data. All handling and disposal operations should presuppose that the compound could be toxic, flammable, corrosive, or environmentally harmful.[2]

Core Personal Protective Equipment (PPE) Requirements:

  • Gloves: Always wear chemical-resistant gloves, such as nitrile rubber.[2] For operations with a higher risk of exposure, such as weighing or solution preparation, double-gloving is recommended.[3]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[2][3]

  • Laboratory Coat: A flame-resistant lab coat must be worn to protect from contamination.[2]

  • Ventilation: All procedures involving this compound must be performed within a certified chemical fume hood to prevent the inhalation of any dust, aerosols, or vapors.[2]

Data Compilation for Uncharacterized Compounds

For any novel substance, meticulous record-keeping is essential for safety and proper disposal. The following table outlines the critical data points to collect for this compound.

ParameterData to RecordSource / Method
Identification This compound (Internal Code)Laboratory Notebook / Synthesis Record
Chemical Structure The complete chemical structure, if known.Synthesis Plan / Analytical Data
Physical Properties Solid, liquid, or gas; color; odor (if safely observable).Direct Observation
Solubility Documented solubility in various solvents (e.g., water, ethanol, DMSO).Experimental Determination
pH (if aqueous) The pH of the substance in solution.pH Meter or Litmus Paper
Known Reactivity Any known reactions with other chemicals, air, or water.Experimental Observation / Synthesis Notes
Presumed Hazards Inferred hazards based on structural motifs or precursor materials.Chemical Structure Analysis
Waste Container Type of material (e.g., glass, HDPE) and size.Laboratory Waste Management Protocol
Accumulation Date The date waste was first added to the container.Waste Log / Container Label

Experimental Protocol for Proper Disposal

The following step-by-step methodology ensures the safe and compliant disposal of this compound.

1. Hazard Assessment and Containment:

  • Treat as Hazardous: Given the unknown nature of this compound, it must be managed as hazardous waste.[1][2][4]

  • Gather Information: Collect all available data regarding the compound's synthesis, structure, and any observed properties.[1] This information is vital for the safety office to facilitate proper disposal.

  • Select a Compatible Container: Collect all waste containing this compound in a leak-proof container with a secure screw-top lid that is chemically compatible with the waste.[1][5]

  • Allow Headroom: Do not fill liquid waste containers completely; leave at least one inch of headspace to accommodate for thermal expansion.[1]

2. Waste Segregation and Labeling:

  • Isolate the Waste: Do not mix this compound waste with any other waste streams.[2]

  • Label Immediately: The waste container must be clearly and immediately labeled with the words "Hazardous Waste" and the full chemical name "this compound".[1] If it is a solution, all components and their approximate percentages must also be listed.[1]

  • Solid Waste: Any solid materials contaminated with this compound, such as gloves, pipette tips, or absorbent paper, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[3]

3. Storage and Final Disposal:

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Consult Safety Professionals: The final disposal of uncharacterized waste must be handled by a licensed hazardous waste disposal company.[2] It is crucial to contact your institution's Environmental Health and Safety (EHS) office for this purpose.[2]

  • Maintain Records: Keep a detailed log of all waste generated, including the chemical name, quantity, and generation date, as this is a requirement for regulatory compliance and good laboratory practice.[1]

Visualized Disposal Workflow

The diagram below outlines the logical steps and decision-making process for the safe disposal of an uncharacterized compound like this compound.

cluster_initiation Step 1: Initiation & Assessment cluster_collection Step 2: Collection & Containment cluster_disposal Step 3: Storage & Final Disposal start Waste Generation: This compound assess Assess as Hazardous (No SDS Available) start->assess gather_info Compile All Known Data (Structure, Solvents, etc.) assess->gather_info container Use Chemically Compatible, Leak-Proof Container gather_info->container segregate Segregate Waste Stream container->segregate labeling Label Container: 'Hazardous Waste' + Full Chemical Name segregate->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Contact Institutional EHS Office storage->contact_ehs disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Logical workflow for the disposal of uncharacterized compounds.

References

Essential Safety and Operational Guide for Handling TFE-IDAtp1-LinA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "TFE-IDAtp1-LinA" is not a recognized chemical in publicly available safety databases. Therefore, this guidance is based on the principles of handling novel or uncharacterized research chemicals and the potential hazards of its likely components: a trifluoroethanol (TFE) moiety, an iminodiacetic acid (IDA) derivative, and a peptide or linker component (tp1-LinA). Treat this compound as a substance with unknown toxicity and potential hazards. A thorough, lab-specific risk assessment must be conducted before any handling.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the unknown nature of the compound, a conservative approach to PPE is mandatory. The potential hazards stem from its components: TFE is a flammable and toxic solvent, IDA derivatives can be irritants, and the biological component's properties are unknown.[1] Always handle this compound in a certified chemical fume hood.[1]

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body PartPPE SpecificationRationale and Best Practices
Eyes/Face ANSI Z87.1-compliant, tight-fitting safety goggles and a full-face shield.[1][2]Protects against splashes, vapors, and potential unexpected reactions. Safety glasses alone are insufficient.[2] A face shield must be worn over goggles when handling larger volumes or during procedures with a high splash risk.[1][2]
Hands Double-gloving: Wear a chemical-resistant inner glove (e.g., nitrile) and a more robust outer glove.Disposable nitrile gloves provide a primary barrier but should be changed immediately upon contact with the chemical.[2] For extended work, consider heavier-duty gloves like neoprene or butyl rubber, checking manufacturer compatibility data.[1][3]
Body Flame-resistant (FR) lab coat worn over long pants and a long-sleeved shirt. A chemically resistant apron may be required for larger quantities.Protects skin from incidental contact and provides a removable barrier in case of a spill. The FR property addresses the potential flammability from a TFE component.
Respiratory Required if work cannot be conducted in a fume hood or if aerosolization is possible. Use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[1]A respiratory protection program, including fit-testing and training, is necessary if respirators are required.[3]
Feet Closed-toe, non-perforated shoes made of a durable material.[2][4]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Use

A systematic workflow is crucial to minimize exposure and ensure safety. All personnel must be trained on this procedure before handling the compound.[5]

Step 1: Receiving and Inspection

  • Upon receipt, move the package to a designated receiving area, preferably within a laboratory.

  • Inspect the package for any signs of damage or leaks. If compromised, implement spill procedures immediately.

  • Verify the label and quantity against the order. Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.[5][6]

Step 2: Storage

  • Store in a cool, dry, well-ventilated area, away from heat or ignition sources.[5]

  • Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

  • The storage location should be in a secondary containment tray to control potential leaks.

Step 3: Preparation and Handling

  • Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[1]

  • Prepare all necessary equipment and reagents inside the chemical fume hood.

  • Don all required PPE as specified in Table 1.

  • When weighing or transferring the substance, use gentle techniques to avoid creating dust or aerosols.[7]

Step 4: Post-Procedure Cleanup

  • Decontaminate all surfaces and equipment used during the procedure.

  • Remove outer gloves first, followed by the inner gloves, using a technique that avoids skin contact.

  • Wash hands thoroughly with soap and water after removing all PPE.[4][7]

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep 1. Don Full PPE setup 2. Prepare Fume Hood prep->setup retrieve 3. Retrieve from Storage setup->retrieve Proceed to Handling transfer 4. Weigh & Transfer retrieve->transfer experiment 5. Perform Experiment transfer->experiment decon 6. Decontaminate Surfaces experiment->decon Proceed to Cleanup dispose 7. Segregate Waste decon->dispose doff 8. Doff PPE dispose->doff wash 9. Wash Hands doff->wash

Diagram 1: Step-by-step workflow for safely handling this compound.

Emergency and Spill Procedures

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

In Case of a Spill:

  • Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Contain: If safe to do so, use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb a flammable liquid.

  • PPE: Wear full PPE, including respiratory protection if the spill is large or volatile.

  • Neutralize/Absorb: Cover the spill with an appropriate absorbent.

  • Clean: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

Disposal Plan

Waste containing this compound is considered mixed hazardous waste (chemical and potentially biological) and must be handled accordingly.[8][9] Never dispose of this material down the drain or in regular trash.

Step 1: Waste Segregation

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[10][11]

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[11]

  • Sharps: Any contaminated sharps must be placed in a designated, puncture-resistant sharps container.[10]

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound".[11][12]

  • Keep waste containers closed except when adding waste.[11]

  • Store waste in a designated, secure satellite accumulation area with secondary containment.

Step 3: Final Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][13]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

disposal_workflow cluster_gen Waste Generation cluster_seg Segregation & Collection cluster_final Final Disposal liquid Contaminated Liquids liq_cont Sealed Liquid Waste Container liquid->liq_cont solid Contaminated Solids sol_cont Lined Solid Waste Container solid->sol_cont sharps Contaminated Sharps shr_cont Puncture-Proof Sharps Container sharps->shr_cont labeling Label All Containers (Contents & Hazards) liq_cont->labeling sol_cont->labeling shr_cont->labeling storage Store in Secondary Containment Area labeling->storage pickup Arrange EH&S Pickup storage->pickup

Diagram 2: Logical workflow for the proper disposal of this compound waste.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。